Citramalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862265 | |
| Record name | Citramalic acid | |
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Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
597-44-4, 2306-22-1 | |
| Record name | (±)-Citramalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Citramalic acid | |
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| Record name | NSC80648 | |
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| Record name | Citramalic acid | |
| Source | EPA DSSTox | |
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| Record name | (±)-2-hydroxy-2-methylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |
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| Record name | (�±)-Citramalic acid dipotassium salt | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRAMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 111 °C | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Citramalic Acid Biosynthesis Pathway in Plants
Abstract
Citramalic acid, a dicarboxylic acid first identified in apple peels, is emerging as a significant metabolite in plant physiology.[1] Traditionally viewed as an intermediate in a specialized, alternative pathway for isoleucine biosynthesis, recent discoveries have highlighted its broader roles in fruit development, aroma formation, and stress response.[1][2] This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in plants. It delves into the molecular identity and biochemical characteristics of the core enzyme, citramalate synthase (CMS), explores the regulation of the pathway, outlines its physiological significance, and provides detailed, field-proven protocols for its study. This document is intended for researchers in plant biology, biochemistry, and metabolic engineering, as well as professionals in drug development seeking to understand and leverage plant-derived metabolic pathways.
Introduction: The Emerging Significance of this compound in Planta
First isolated from apple peels in the 1950s, this compound (2-methylmalic acid) was for decades a metabolite of obscure function in plants.[1] While its role as an intermediate in an alternative, threonine-independent pathway for isoleucine biosynthesis was established in microorganisms, its significance in plants remained largely uncharacterized.[2][3][4]
Groundbreaking research, particularly in apple (Malus × domestica), has now firmly established the presence and importance of a functional citramalate pathway.[2][3][5] This pathway is not merely a metabolic curiosity but a key contributor to the synthesis of important odor-active esters that define fruit aroma and quality.[2][5] Furthermore, evidence suggests its involvement in diverse physiological processes, including phosphorus solubilization, response to fungal infections, and potentially influencing the accumulation of other organic acids like citric acid.[1] The accumulation of this compound has also been noted in other fruits, such as pitaya, where it can be the dominant organic acid, highlighting its potential as a valuable, plant-sourced chemical.[1][6]
This guide synthesizes the current understanding of this pathway, providing a technical foundation for its further exploration and potential exploitation.
The Core Biosynthetic Reaction: Citramalate Synthase
The central reaction in the biosynthesis of this compound is the condensation of two primary metabolites: pyruvate and acetyl-CoA. This reaction is catalyzed by the enzyme Citramalate Synthase (CMS) .[2][3][5]
Reaction: Pyruvate + Acetyl-CoA → (2S)-Citramalate + CoA-SH
In plants, such as the apple, the (S)-citramalate enantiomer is formed, which is consistent with the stereoisomer found in yeast but different from the (R)-citramalate produced by several bacteria.[2][3]
Molecular Identity and Evolution of Plant CMS
Plant citramalate synthases are fascinating examples of neofunctionalization. Molecular and biochemical analyses in apple revealed that the gene encoding CMS shows high sequence similarity to 2-isopropylmalate synthase (IPMS) , the enzyme that catalyzes a similar condensation reaction in the biosynthesis of leucine.[2][3][5] However, functional characterization of the recombinant protein confirmed that its substrate preference is distinctly for pyruvate, typical of a CMS, rather than the α-ketoisovalerate used by IPMS.[2][5]
Crucially, plant CMS, like the one identified in apple (MdCMS), appears to have evolved from an IPMS ancestor but has lost the C-terminal regulatory domain.[2][3] This structural change has profound functional consequences.
Key Feature: Lack of Feedback Inhibition
A defining characteristic of the plant citramalate pathway is its insensitivity to feedback inhibition.[2][5] The canonical pathway for isoleucine synthesis is tightly regulated; the first enzyme, threonine deaminase, is strongly inhibited by isoleucine. Similarly, IPMS in the leucine pathway is inhibited by leucine.[3]
In contrast, the apple citramalate synthase (MdCMS) lacks the regulatory region found in its IPMS counterpart and is not sensitive to feedback inhibition by branched-chain amino acids.[2][3][5]
Insight for Researchers: This lack of feedback regulation is a critical feature. It allows for the high and sustained production of pathway intermediates, even when downstream products like isoleucine accumulate.[2] This is particularly relevant in specialized tissues like ripening fruit, where a massive flux is required for the synthesis of secondary metabolites such as volatile esters.[2] This makes the CMS enzyme a prime target for metabolic engineering efforts aimed at increasing the production of specific amino acids or derived compounds.
The Citramalate Pathway and its Metabolic Context
The synthesis of citramalate is the entry point into a pathway that serves as an alternative route for α-ketoacid elongation, bypassing the tightly regulated steps of conventional branched-chain amino acid synthesis.[2][7]
Diagram: The Citramalate Biosynthesis Pathway
Caption: Core reaction of the citramalate biosynthesis pathway in plants.
Physiological Roles and Significance
The citramalate pathway is not ubiquitous and appears to be engaged for specialized functions in specific tissues or developmental stages.
-
Aroma and Flavor Development: In ripening apple fruit, the pathway provides a sustained supply of isoleucine, which is a direct precursor for the synthesis of important branched-chain esters like 2-methylbutyl acetate.[2][5][8] The expression of MdCMS increases dramatically during ripening, coinciding with the accumulation of citramalate and these volatile compounds.[3][8]
-
Alternative Isoleucine Source: It provides a bypass to the feedback-sensitive threonine deaminase pathway, ensuring a continued supply of isoleucine for metabolic needs beyond primary growth, such as secondary metabolite production.[2][7]
-
Stress Response: While less characterized, organic acids, including citric and malic acid, are known to be involved in plant stress responses.[9][10] this compound has been implicated in responses to fungal infection and may play a role in nutrient acquisition, such as solubilizing phosphorus in root exudates.[1]
Methodologies for Studying the Citramalate Pathway
Investigating this pathway requires robust biochemical and analytical techniques. The following section provides validated, step-by-step protocols for key experiments.
Experimental Workflow: From Tissue to Data
A typical research workflow involves protein extraction, enzyme activity measurement, and metabolite quantification.
Caption: Workflow for analyzing citramalate synthase activity and metabolites.
Protocol: Citramalate Synthase (CMS) Activity Assay
This protocol is adapted from methods used for citramalate and citrate synthase, which rely on the detection of the free thiol group of Coenzyme A (CoA-SH) released during the condensation reaction.[11][12][13] The reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) reacts with the sulfhydryl group of CoA-SH to produce a yellow-colored compound (TNB) that absorbs light at 412 nm.[12][13]
Principle: CMS + Pyruvate + Acetyl-CoA → Citramalate + CoA-SH CoA-SH + DTNB → TNB (yellow, Abs @ 412 nm)
Materials:
-
Ice-cold extraction buffer (e.g., 0.1 M TES buffer, pH 7.5, containing 5 mM MgCl₂)
-
Protein extract from plant tissue
-
Reaction Buffer (0.1 M TES, pH 7.5)
-
Substrate Stock 1: 10 mM Pyruvate
-
Substrate Stock 2: 10 mM Acetyl-CoA
-
DTNB Solution: 10 mM in 0.1 M Tris-HCl, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading at 412 nm in kinetic mode
Procedure:
-
Protein Extraction: Homogenize 100 mg of plant tissue in 1 mL of ice-cold extraction buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C.[14] Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture as follows. It is crucial to prepare a master mix without the initiating substrate (Acetyl-CoA) for consistency.
| Component | Volume (µL) | Final Concentration |
| Reaction Buffer | Varies | 0.1 M |
| Protein Extract (1-2 mg/mL) | 20 µL | 10-20 µg protein |
| 10 mM Pyruvate | 10 µL | 1 mM |
| 10 mM DTNB | 5 µL | 0.5 mM |
| Total Volume (pre-initiation) | X µL | - |
| 10 mM Acetyl-CoA | 10 µL | 1 mM |
| Final Volume | 100 µL | - |
-
Background Control: Prepare parallel wells for each sample that are identical but replace the Acetyl-CoA with buffer. This accounts for any non-specific reduction of DTNB.
-
Initiation and Measurement: Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.[11][15] Initiate the reaction by adding 10 µL of Acetyl-CoA to all wells simultaneously, preferably with a multichannel pipette.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[13]
-
Calculation: The rate of reaction (ΔOD/min) is proportional to the enzyme activity. Calculate the specific activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm) and normalize to the amount of protein in the assay.
Self-Validation Insight: The linearity of the absorbance increase over time confirms that the reaction is proceeding at a steady state and that substrates are not limiting. The background control wells should show a negligible change in absorbance, validating that the observed activity is dependent on the complete substrate cocktail.
Protocol: Metabolite Quantification via LC-MS
Quantification of this compound in plant tissues is best achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity.
Procedure Outline:
-
Metabolite Extraction: a. Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add a pre-chilled extraction solvent (e.g., 80% methanol / 20% water). The use of an internal standard (e.g., a ¹³C-labeled organic acid not present in the plant) is highly recommended for accurate quantification. c. Vortex vigorously and incubate on ice or at -20°C for at least 30 minutes. d. Centrifuge at high speed (>14,000 x g) at 4°C to pellet debris. e. Collect the supernatant for analysis.
-
LC-MS Analysis: a. Chromatography: Use a suitable column for separating polar organic acids, such as a reverse-phase C18 column with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. b. Mobile Phase: A typical gradient would run from an aqueous phase with a pH modifier (e.g., formic acid) to an organic phase (e.g., acetonitrile). c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode. This compound (C₅H₈O₅, M.W. 148.11 g/mol ) can be monitored using Selected Ion Monitoring (SIM) for its deprotonated molecular ion [M-H]⁻ at m/z 147.03. d. Fragmentation: For confirmation and enhanced specificity (MS/MS), monitor the fragmentation of the parent ion.
-
Quantification: Generate a standard curve using authentic this compound standard to correlate peak area with concentration. Normalize the results to the initial fresh weight of the tissue.
Conclusion and Future Directions
The this compound biosynthesis pathway represents a significant, yet historically underappreciated, facet of plant specialized metabolism. Its discovery as a feedback-insensitive route to α-ketoacid elongation has profound implications for understanding the synthesis of amino acids and their myriad derived natural products, from volatile esters to defense compounds. The central enzyme, citramalate synthase, stands out as a compelling target for metabolic engineering to enhance desirable traits in crops, such as flavor and aroma, or to produce valuable biochemicals in plant-based systems.
Future research should focus on:
-
Broadening the Scope: Identifying and characterizing CMS homologs in other plant species to determine the prevalence and diversity of this pathway across the plant kingdom.
-
Regulatory Networks: Uncovering the transcriptional and post-translational regulatory mechanisms that control CMS gene expression and activity during development and in response to environmental cues.
-
Metabolic Crosstalk: Investigating the interplay between the citramalate pathway and other central metabolic routes, such as the TCA cycle, with which it competes for the substrate Acetyl-CoA.[6][16]
By continuing to unravel the complexities of this pathway, we can unlock new opportunities for improving crop quality and developing novel bioproduction platforms.
References
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Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS, 118(3). [Link]
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Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]
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Hua, Q., et al. (2020). Pitaya: a potential plant resource of this compound. Taylor & Francis Online. [Link]
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Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PubMed. [Link]
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Ross, V. (n.d.). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Rett syndrome Research Forum. [Link]
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Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Semantic Scholar. [Link]
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Wu, X. H., & Eiteman, M. A. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain. PMC. [Link]
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Klein, M., et al. (2025). Predicted contributions of the threonine and citramalate pathways to... ResearchGate. [Link]
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Rao, M., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya. MDPI. [Link]
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Assay Genie. (n.d.). Citrate Synthase Activity Colorimetric Assay Kit (#BN00585). [Link]
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Adnan, M., et al. (2021). Citric Acid-Mediated Abiotic Stress Tolerance in Plants. PMC - PubMed Central. [Link]
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Eiteman, M. A., et al. (2017). Systems Analyses Reveal the Resilience of Escherichia coli Physiology during Accumulation and Export of the Nonnative Organic Acid Citramalate. PubMed Central. [Link]
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Khan, M. N., et al. (2021). Citric Acid: Biosynthesis, Properties and Applications on Higher Plants. ResearchGate. [Link]
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Adnan, M., et al. (2021). Citric Acid-Mediated Abiotic Stress Tolerance in Plants. PubMed. [Link]
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A Spectrum of Acids: Exploring the Diversity of Organic Acids in Plant Extracts. (2024). Metabolism. [Link]
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Sugimoto, N., et al. (2021). Construction and phenotypic characterization of citramalate synthase... ResearchGate. [Link]
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Wu, X. H., & Eiteman, M. A. (2016). Metabolic pathways for citramalate synthesis in Escherichia coli... ResearchGate. [Link]
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Wu, X. H., et al. (2017). Engineered citrate synthase improves this compound generation in Escherichia coli. Metabolic Engineering Communications. [Link]
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Webb, J. P., et al. (2019). Comparison of fermentation processes for citramalate production. ResearchGate. [Link]
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Wu, X. H., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. ResearchGate. [Link]
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Hansen, T. (1984). Determination of organic acids in plant material. Tidsskrift for Planteavl. [Link]
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Atsumi, S., et al. (2010). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. PMC - NIH. [Link]
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discovery and natural occurrence of citramalic acid
An In-depth Technical Guide to the Discovery and Natural Occurrence of Citramalic Acid
Abstract
This compound (2-hydroxy-2-methylbutanedioic acid), a chiral organic compound structurally related to malic acid, has transitioned from a botanical curiosity to a key metabolite of significant interest in biochemistry and biotechnology.[1] First identified in the mid-20th century, its roles have been elucidated across a wide spectrum of life, from bacteria and fungi to plants and humans. This guide provides a comprehensive overview of the discovery of this compound, its widespread natural occurrence, the core metabolic pathways governing its synthesis and degradation, and the state-of-the-art analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile C5-dicarboxylic acid.
Discovery and Historical Context
The scientific journey of this compound began in 1954 when A. C. Hulme first isolated the L-enantiomer from the peel of apples (Malus domestica).[2][3][4] This initial discovery established its presence as a natural plant product.[5] Structurally, it is an analog of malic acid, distinguished by an additional methyl group at the C-2 position.[3][6] This seemingly minor modification results in a chiral center, leading to two stereoisomers, (R)- and (S)-citramalate, whose prevalence and metabolic origins differ across biological systems.[2][7] Initially considered an uncommon plant acid, subsequent research has revealed its ubiquitous nature and multifaceted roles in metabolism.[5]
Natural Occurrence and Biological Significance
This compound is found in all domains of life, where it participates in diverse metabolic processes, from primary metabolism to the synthesis of specialized compounds.
In Plants
In the plant kingdom, this compound is a notable component of various fruits, contributing to their sensory properties and metabolic regulation.
-
Apples (Malus domestica): As the source of its initial discovery, apples remain a key subject of citramalate research. It is a naturally present acidic taste component.[8][9] Studies have shown that the R-form of this compound is found in both the peel and the fruit, with concentrations that can be significantly higher in the peel.[8][10] Its accumulation, particularly during ripening and senescence, is linked to an alternative biosynthetic pathway for isoleucine and the production of odor-active branched-chain esters that contribute to the fruit's characteristic aroma.[2]
-
Pitaya (Hylocereus species): In certain fruits like pitaya (dragon fruit), this compound can be the dominant organic acid, far exceeding the concentrations of more common acids like citric and malic acid.[5][11] This makes pitaya a potentially valuable natural source for this compound.[11]
-
Other Plants: this compound has also been identified in the root exudates of sugar beets, where it may play a role in nutrient solubilization, and has been detected in Eucalyptus wood and cactus pear.[11]
In Microorganisms
Microbes are prolific producers of this compound, utilizing it in various central and specialized metabolic pathways.
-
Bacteria: In anaerobic bacteria such as Clostridium tetanomorphum, citramalate is an intermediate in the fermentation of glutamate.[7][12] It is also a key component of an alternative, threonine-independent pathway for isoleucine biosynthesis found in organisms like Leptospira interrogans and methanogenic archaea, including Methanococcus jannaschii.[7][13][14] The discovery of this pathway has significant implications for metabolic engineering, as it bypasses traditional feedback inhibition mechanisms.[2] Consequently, engineered Escherichia coli strains are now widely used to produce this compound from renewable feedstocks like glucose and glycerol as a precursor for the chemical synthesis of methacrylic acid, a valuable polymer precursor.[15][16]
-
Fungi: Various fungal species, including the industrial workhorse Aspergillus niger and yeast like Saccharomyces, are known to produce this compound.[3][6][17] In A. niger, citramalate has been identified as the end-product of a biodegradation pathway for itaconic acid, another industrially relevant organic acid.[17] This highlights the complex network of organic acid metabolism in fungi.[18][19][20]
In Humans
This compound is a component of the human metabolome and is detectable in various biofluids, including urine, blood, and saliva.[6] While its precise physiological roles are still under investigation, elevated urinary levels have been associated with certain metabolic conditions and gut dysbiosis, suggesting its potential as a clinical biomarker.[3]
Metabolic Pathways and Key Enzymes
The metabolism of this compound is governed by a specific set of enzymes that catalyze its formation and cleavage.
Biosynthesis via Citramalate Synthase
The primary route for citramalate biosynthesis is the condensation of acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme citramalate synthase (CMS) , also known as CimA (EC 2.3.1.182).[7][13][15]
Acetyl-CoA + Pyruvate → (R)- or (S)-Citramalate + CoA
This enzyme is a member of the acyltransferase family, which also includes citrate synthase.[2] However, a key distinction is that citrate synthase condenses acetyl-CoA with oxaloacetate.[15] This competition for the common substrate, acetyl-CoA, is a critical consideration in metabolic engineering efforts to maximize citramalate production.[15][21] The stereospecificity of the enzyme varies by organism; for instance, bacteria like M. jannaschii produce (R)-citramalate, while yeast and apples produce the (S)-enantiomer.[2][7]
Caption: Core biosynthesis of citramalate from pyruvate and acetyl-CoA.
The Citramalate Pathway for Isoleucine Synthesis
In some bacteria and in ripening apples, citramalate serves as the entry point into a recursive pathway for α-ketoacid elongation, leading to the synthesis of isoleucine. This pathway bypasses the canonical route that is typically subject to feedback inhibition at the threonine deaminase step, allowing for unregulated production of isoleucine and related branched-chain compounds.[2]
Caption: The citramalate pathway as an alternative route to isoleucine.
Degradation and Further Metabolism
This compound can be catabolized through several enzymatic reactions:
-
Citramalate Lyase (EC 4.1.3.22): This enzyme, found primarily in anaerobic bacteria, catalyzes the reversible cleavage of (3S)-citramalate into pyruvate and acetate.[12][22] The reaction equilibrium strongly favors cleavage.[12]
-
Citramalyl-CoA Lyase (EC 4.1.3.25): This enzyme acts on the CoA-activated form of citramalate, cleaving (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[23][24] It is a key enzyme in itaconate utilization pathways and has also been identified in humans, where it is involved in detoxifying itaconate, a metabolite that can interfere with vitamin B12 metabolism.[23][24]
Methodologies for Analysis
Accurate detection and quantification of this compound in complex biological matrices require robust analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the need for chiral separation.
Quantitative Data Summary
The concentration of this compound varies widely depending on the biological source and developmental stage.
| Biological Source | Sample Type | Concentration Range | Reference |
| Apple (Malus domestica) | Peel (Fruit) | 1.24–37.8 mg / 100g (wet) | [8][9] |
| Apple (Malus domestica) | Fruit | 0.138–1.033 mg / 100g (wet) | [8][9] |
| Pitaya (Hylocereus sp.) | Pulp & Peel | Up to 12.9 mg / g (dry weight) | [11] |
| Engineered E. coli | Fermentation Broth | > 80 g / L | [25] |
| Human Urine (Adult) | Urine | 2.4–4.7 µmol / mmol creatinine | [6] |
Experimental Protocols
This method provides high sensitivity and the ability to resolve the R- and S-enantiomers of this compound following chiral derivatization.[8]
1. Sample Preparation and Extraction:
- Homogenize 1g of fruit tissue (e.g., apple peel) in a suitable solvent like 80% methanol.
- Centrifuge to pellet solids and collect the supernatant.
- Dry the supernatant under vacuum or nitrogen stream.
- Reconstitute the dried extract in the derivatization solvent.
2. Chiral Derivatization:
- To the extracted sample, add a chiral derivatization reagent (e.g., benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate).[8]
- Add coupling agents (e.g., triphenylphosphine and 2,2′-dipyridyl disulfide) to facilitate the reaction.
- Incubate at room temperature to allow the derivatization to complete.
3. LC-MS/MS Analysis: [8]
LC System: High-performance liquid chromatography system.
Column: A reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 3 µm particle size).
Mobile Phase A: 0.05% formic acid in water.
Mobile Phase B: 0.05% formic acid in acetonitrile.
Flow Rate: 0.3 mL/min.
Gradient: Implement a suitable gradient to separate the derivatized enantiomers (e.g., starting with 15% B, increasing to 30% B over 70 minutes).[8]
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of the derivatized citramalate. Example transitions for a specific derivative could be m/z 667.1 > 91.05.[8]
Caption: Workflow for chiral LC-MS/MS analysis of this compound.
This spectrophotometric assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA), which has a free thiol group.[14]
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 0.1 M TES buffer, pH 7.5).
- In a microplate well or cuvette, combine the buffer with the substrates: acetyl-CoA and pyruvate at desired concentrations.
- Add 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
2. Enzyme Reaction:
- Initiate the reaction by adding the purified CimA enzyme or cell lysate containing the enzyme.
- Incubate at the optimal temperature for the enzyme (e.g., for enzymes from thermophiles, this may be >60°C).
3. Detection:
- The free thiol group of the CoA released during the reaction will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound.
- Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
4. Calculation:
- Calculate the rate of CoA production using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to determine the enzyme's specific activity.
Conclusion and Future Directions
From its humble discovery in apple peels, this compound has emerged as a metabolite of central importance in diverse biological systems. Its involvement in alternative amino acid biosynthesis, fruit development, and microbial metabolism underscores its versatility. For researchers, the citramalate pathway offers a promising target for metabolic engineering to produce valuable chemicals and biofuels, bypassing native regulatory roadblocks.[25] For drug development professionals, its presence in humans and association with gut health warrants further investigation into its potential as a diagnostic biomarker. Future research will likely focus on fully elucidating its signaling and regulatory roles in plants, defining its impact on the human microbiome, and further optimizing microbial cell factories for its sustainable industrial-scale production.
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This compound (HMDB0000426). (n.d.). In Human Metabolome Database. Retrieved January 12, 2026. [Link]
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Ivanovskiĭ, R. N., & Krasil'nikova, E. N. (2004). [Enzymes of the citramalate cycle in Rhodospirillum rubrum]. Mikrobiologiia, 73(3), 301-307. [Link]
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CLYBL - Citramalyl-CoA lyase, mitochondrial. (n.d.). In UniProt. Retrieved January 12, 2026. [Link]
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Subramanian, C., & SivaRaman, C. (1984). Bacterial citrate lyase. Journal of Biosciences, 6(3), 379-401. [Link]
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Li, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya. International Journal of Molecular Sciences, 23(4), 2154. [Link]
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Semantic Scholar. [Link]
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Wu, X., & Eiteman, M. A. (2017). Synthesis of this compound From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology and Bioengineering, 114(11), 2670-2675. [Link]
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Punt, P. J., et al. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. Microbial Cell Factories, 18(1), 196. [Link]
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. ResearchGate. [Link]
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Various Authors. (n.d.). Biosynthesis of citramalate in Escherichia coli expressing the cimA. ResearchGate. [Link]
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Liste, I., et al. (2002). High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection. Analytica Chimica Acta, 467(1-2), 159-168. [Link]
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Various Authors. (n.d.). Time course of citramalate production by E. coli MEC562/pZE12-cimA. ResearchGate. [Link]
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Various Authors. (n.d.). MS/MS spectra of the (a) R- and (b) S-CMA derivatives. ResearchGate. [Link]
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Blair, A., et al. (2016). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Cell Factories, 15, 13. [Link]
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Gadd, G. M. (1999). Fungal production of citric and oxalic acid: importance in metal speciation, physiology and biogeochemical processes. Advances in Microbial Physiology, 41, 47-92. [Link]
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The Pivotal Role of Citramalic Acid in Microbial Metabolism: A Technical Guide
This in-depth technical guide provides a comprehensive exploration of the biological significance of citramalic acid in the metabolic networks of microorganisms. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic reactions, metabolic pathways, regulatory mechanisms, and the burgeoning biotechnological applications of this versatile C5 dicarboxylic acid. Through a synthesis of established knowledge and field-proven insights, this guide aims to be an authoritative resource for understanding and harnessing the metabolic potential of this compound.
Introduction: this compound at the Crossroads of Microbial Metabolism
This compound, a five-carbon α-hydroxy dicarboxylic acid, occupies a strategic position in the metabolic landscape of a diverse range of microorganisms. While not as universally recognized as intermediates of the citric acid cycle, its synthesis and degradation pathways are integral to various physiological processes, from amino acid biosynthesis to anaerobic fermentation.[1] In recent years, this compound has garnered significant attention as a valuable platform chemical, serving as a bio-based precursor for the industrial production of polymers like methylmethacrylate (the monomer for Plexiglas).[2][3] This has spurred intensive research into the metabolic engineering of microorganisms to achieve high-titer production of this compound.[2][3][4] This guide will provide a detailed examination of the key enzymes governing this compound metabolism, the pathways in which it participates, the intricate regulatory networks that control its flux, and the experimental methodologies employed to study these processes.
Core Enzymology: The Synthesis and Degradation of this compound
The metabolic flux through the this compound pathway is primarily governed by the activities of two key enzymes: citramalate synthase and citramalate lyase.
Citramalate Synthase (CimA): The Gateway to this compound
Citramalate synthase (EC 2.3.1.182) catalyzes the condensation of acetyl-CoA and pyruvate to form (R)-citramalate.[2] This reaction represents the primary entry point for carbon into the citramalate pathway. The best-characterized citramalate synthase is the CimA enzyme from the thermophilic archaeon Methanococcus jannaschii.[2]
Reaction: Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA-SH
The activity of citramalate synthase is a critical control point in engineered metabolic pathways for the production of valuable chemicals. For instance, directed evolution has been employed to develop mesophilic variants of the M. jannaschii CimA with enhanced activity at lower temperatures, making them suitable for expression in industrial workhorses like Escherichia coli.[2]
The activity of citramalate synthase can be reliably quantified by monitoring the release of Coenzyme A (CoA) using the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs light at 412 nm.
Principle: The rate of TNB formation is directly proportional to the rate of CoA release, and thus to the activity of citramalate synthase.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM TES buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM Acetyl-CoA
-
1 mM Pyruvate
-
Enzyme sample (cell-free extract or purified protein)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic variants) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding a solution of 10 mM DTNB in 100 mM Tris-HCl buffer (pH 8.0).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of CoA released using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). One unit of citramalate synthase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute under the specified conditions.
Causality Behind Experimental Choices:
-
TES Buffer: Provides a stable pH environment within the optimal range for many citramalate synthases.
-
MgCl₂: Divalent cations like Mg²⁺ are often required as cofactors for enzymes that utilize nucleotide-containing substrates like acetyl-CoA.
-
DTNB: A highly sensitive and specific reagent for the detection of free sulfhydryl groups, making it ideal for monitoring CoA release.
-
Tris-HCl Buffer (pH 8.0) for DTNB: The reaction between DTNB and sulfhydryl groups is more efficient at a slightly alkaline pH.
Citramalate Lyase: The Cleavage Specialist
Citramalate lyase (EC 4.1.3.22) catalyzes the reversible cleavage of citramalate into pyruvate and acetate.[5] This enzyme is particularly important in anaerobic bacteria, such as Clostridium tetanomorphum, where it participates in the fermentation of glutamate.[6] The reaction is reversible, but the equilibrium typically favors the cleavage of citramalate.
Reaction: (S)-Citramalate ⇌ Pyruvate + Acetate
The enzyme is a complex protein, and its activity can be sensitive to oxygen.[6]
A continuous spectrophotometric assay for citramalate lyase can be established by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is directly proportional to the rate of pyruvate formation, and thus to the activity of citramalate lyase.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.6)
-
5 mM MgCl₂
-
0.2 mM NADH
-
10 units/mL Lactate Dehydrogenase (LDH)
-
10 mM (S)-Citramalate
-
-
Initiation of Reaction: Start the reaction by adding the enzyme sample (cell-free extract or purified citramalate lyase).
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Calculation of Activity: Calculate the rate of NADH oxidation using its molar extinction coefficient (6,220 M⁻¹cm⁻¹). One unit of citramalate lyase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.
Self-Validating System:
-
Control Reactions: To ensure the observed activity is specific to citramalate lyase, run control reactions lacking the substrate (citramalate) or the enzyme. No significant change in absorbance should be observed.
-
Linearity: The reaction rate should be linear with respect to both time and enzyme concentration within a certain range.
Metabolic Pathways Involving this compound
This compound is a key intermediate in several important metabolic pathways in microorganisms.
The Isoleucine Biosynthesis Pathway
In some bacteria, such as Geobacter sulfurreducens, this compound serves as a precursor for the biosynthesis of the essential amino acid isoleucine.[1] This pathway provides an alternative to the canonical threonine-dependent pathway for 2-oxobutanoate formation.
Pathway Overview:
-
Citramalate Synthesis: Acetyl-CoA and pyruvate are condensed by citramalate synthase to form citramalate.
-
Conversion to 2-Oxobutanoate: A series of enzymatic reactions, analogous to those in the leucine biosynthesis pathway, convert citramalate to 2-oxobutanoate.
-
Isoleucine Synthesis: 2-Oxobutanoate then enters the common pathway for branched-chain amino acid synthesis to yield isoleucine.
Anaerobic Glutamate Fermentation
In anaerobic bacteria like Clostridium tetanomorphum, this compound is a key intermediate in the fermentation of glutamate.[6] This pathway allows the organism to generate energy from glutamate under anaerobic conditions.
Regulation of this compound Metabolism
The flux through the this compound pathway is tightly regulated at both the transcriptional and allosteric levels to meet the metabolic demands of the cell.
Transcriptional Regulation
The expression of the genes encoding citramalate synthase (cimA) and other enzymes in the pathway is often controlled by transcriptional activators and repressors in response to the availability of specific substrates or the overall metabolic state of the cell.[7][8][9] For example, in engineered E. coli strains, the expression of a heterologous cimA gene is typically placed under the control of an inducible promoter to allow for precise control over citramalate production.[2][3]
Allosteric Regulation
Enzymes in the this compound pathway can also be regulated by allosteric effectors, which are small molecules that bind to the enzyme at a site distinct from the active site, thereby modulating its activity.[10] For instance, some citramalate synthases are subject to feedback inhibition by isoleucine, the end product of the biosynthetic pathway.[11] This is a common regulatory mechanism to prevent the overproduction of metabolites.
Metabolic Flux Analysis of the this compound Pathway
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[12] ¹³C-based MFA is a particularly robust method that involves feeding the cells a ¹³C-labeled substrate (e.g., ¹³C-glucose) and then analyzing the isotopic labeling patterns of intracellular metabolites and proteinogenic amino acids using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow for ¹³C-MFA of this compound Production in E. coli
Objective: To quantify the carbon flux distribution in an engineered E. coli strain designed for high-level this compound production.
Step-by-Step Methodology:
-
Experimental Design: Grow the engineered E. coli strain in a chemostat or in fed-batch culture with a defined medium containing a specific mixture of ¹³C-labeled glucose (e.g., 80% unlabeled glucose, 20% [U-¹³C₆]glucose).
-
Isotopic Steady State: Allow the culture to reach a metabolic and isotopic steady state, where the labeling patterns of intracellular metabolites are constant over time.
-
Sampling and Quenching: Rapidly harvest a sample of the cells and quench their metabolic activity by, for example, plunging the sample into cold methanol.
-
Metabolite Extraction and Analysis: Extract intracellular metabolites and proteinogenic amino acids. The labeling patterns of these molecules are then determined by GC-MS or LC-MS/MS.
-
Computational Modeling and Flux Calculation: Use a stoichiometric model of the organism's central carbon metabolism and specialized software to calculate the intracellular metabolic fluxes that best fit the experimentally determined labeling patterns.
Data Presentation:
The results of MFA are typically presented as a flux map, which visually represents the flow of carbon through the metabolic network.
| Metabolic Reaction | Flux (mmol/gDCW/h) |
| Glucose Uptake | 10.0 |
| Glycolysis (Pyruvate formation) | 18.0 |
| Pentose Phosphate Pathway | 2.0 |
| Citramalate Synthesis | 5.0 |
| TCA Cycle (Citrate Synthase) | 3.0 |
| Acetate Secretion | 1.0 |
Biotechnological Significance and Future Perspectives
The microbial production of this compound holds immense promise for the sustainable manufacturing of chemicals and materials.[13] Metabolic engineering strategies, guided by a deep understanding of the underlying biochemistry and regulation, have already led to impressive production titers in organisms like E. coli.[2][3][4] Future research will likely focus on:
-
Discovering and engineering novel, more efficient citramalate synthases.
-
Optimizing host strains to further enhance precursor supply and minimize byproduct formation.
-
Developing robust and scalable fermentation processes.
-
Exploring the phylogenetic diversity of this compound metabolism in different microbial species to identify novel enzymes and pathways. [14][15][16][17]
Conclusion
This compound is a metabolically significant molecule with a growing importance in biotechnology. A thorough understanding of its biosynthesis, degradation, and regulation is crucial for both fundamental research and the development of applied solutions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to delve into the fascinating world of microbial this compound metabolism.
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Nyman, T. A., et al. (2012). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical Biochemistry, 421(1), 164-168. Available at: [Link].
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Browning, D. F., & Busby, S. J. (2004). Activator and repression of transcription initiation in bacteria. ResearchGate. Available at: [Link].
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OpenStax. Transcriptional gene expression: Activators and repressors. Chromosomes, Genes, and Traits: An Introduction to Genetics. Available at: [Link].
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Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922.e6. Available at: [Link].
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Doolittle, W. F. (2002). Microbial Phylogeny and Evolution: Concepts and Controversies. National Academic Digital Library of Ethiopia. Available at: [Link].
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The Compass of Discovery: A Technical Guide to the Identification and Characterization of Citramalate Synthase Genes
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Citramalate synthase (CMS), an enzyme catalyzing the condensation of acetyl-CoA and pyruvate to form citramalate, represents a critical node in alternative biosynthetic pathways, most notably for isoleucine production in various microorganisms and plants.[1][2] Its role extends to the generation of valuable biochemicals, making it a focal point for metabolic engineering and synthetic biology.[3][4] This guide provides a comprehensive, in-depth technical framework for the identification, characterization, and validation of citramalate synthase genes. Moving beyond a mere recitation of protocols, we delve into the causal logic behind experimental design, offering field-proven insights to navigate the complexities of enzyme discovery and functional annotation. Herein, we present a self-validating system of methodologies, from initial in silico gene identification to rigorous biochemical characterization, designed to ensure the highest standards of scientific integrity.
Introduction: The Significance of Citramalate Synthase
Citramalate synthase (EC 2.3.1.182) is a key enzyme in the citramalate pathway, an alternative route for the biosynthesis of α-ketobutyrate, a precursor for isoleucine.[5] This pathway bypasses the traditional threonine-dependent route, which is often subject to feedback inhibition.[2] The presence and activity of citramalate synthase can, therefore, confer a significant metabolic advantage, particularly in environments where isoleucine may be limiting.
The significance of citramalate synthase extends beyond amino acid biosynthesis. The product, citramalate, is a valuable precursor for the industrial production of methacrylic acid (MAA), a monomer used in the synthesis of polymers.[3][4] Consequently, the identification and engineering of novel citramalate synthase genes are of considerable interest for the development of sustainable bioproduction platforms.
This guide will systematically walk through the essential stages of discovering and validating a novel citramalate synthase gene, emphasizing the rationale behind each step to empower researchers with the knowledge to adapt and troubleshoot their own discovery pipelines.
The Search Begins: In Silico Identification of Candidate Genes
The journey to characterizing a novel citramalate synthase begins not at the lab bench, but at the computer. A robust bioinformatics pipeline is crucial for identifying high-probability candidate genes from the vast expanse of genomic and metagenomic data.
Homology-Based Searching: Leveraging Known Sequences
The principle of homology—shared ancestry—is the cornerstone of initial candidate identification. Enzymes with similar functions often share sequence similarity.
-
Rationale: This approach is predicated on the high likelihood that a protein with significant sequence identity to a known citramalate synthase will possess a similar function.[6]
-
Workflow:
-
Query Sequence Selection: Begin with a curated set of functionally validated citramalate synthase protein sequences from diverse organisms. The UniProt and BRENDA databases are excellent resources for obtaining these sequences.[7][8]
-
Database Selection: Choose the appropriate database for your search. This could be a specific organism's genome, a metagenomic dataset, or a comprehensive non-redundant protein database like NCBI's nr.
-
BLASTp Search: Employ the Basic Local Alignment Search Tool for proteins (BLASTp) to find sequences in your target database that are similar to your query sequences.[6]
-
E-value Cutoff: Set a stringent E-value (Expect value) cutoff (e.g., < 1e-50) to minimize the inclusion of false positives. The E-value represents the number of hits one can "expect" to see by chance when searching a database of a particular size.
-
Phylogenetic Analysis: Unraveling Evolutionary Relationships
Identifying homologous sequences is only the first step. A phylogenetic analysis is essential to differentiate true orthologs from paralogs that may have evolved different functions. Citramalate synthase is closely related to other members of the acyltransferase family, such as 2-isopropylmalate synthase (IPMS).[1][2]
-
Rationale: A phylogenetic tree will visually depict the evolutionary relationships between your candidate sequences and known citramalate synthases and related enzymes. Candidates that cluster tightly with validated citramalate synthases are of higher interest.[9][10]
-
Workflow:
-
Multiple Sequence Alignment: Align your candidate sequences with a reference set of known citramalate synthases and other related acyltransferases (e.g., IPMS, citrate synthase) using algorithms like ClustalOmega or MUSCLE.
-
Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining.
-
Interpretation: Analyze the tree topology. High-confidence candidates will form a distinct clade with known citramalate synthases.
-
Caption: Bioinformatics workflow for citramalate synthase gene identification.
From Code to Clone: Molecular Cloning and Heterologous Expression
Once high-confidence candidate genes are identified, the next phase involves bringing them to life through molecular cloning and expression in a well-characterized host system.
Gene Amplification and Vector Ligation
-
Rationale: The goal is to isolate the candidate gene from its native genomic context and insert it into an expression vector that will drive high-level protein production in a host organism.
-
Protocol: PCR Amplification and Cloning
-
Primer Design: Design primers that are specific to the 5' and 3' ends of your candidate gene's coding sequence. Incorporate restriction sites that are compatible with your chosen expression vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gene from the source organism's genomic DNA.
-
Vector and Insert Digestion: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Verification: Screen for positive clones by colony PCR and confirm the sequence of the insert by Sanger sequencing.
-
Heterologous Expression in Escherichia coli
E. coli is the workhorse for recombinant protein expression due to its rapid growth, well-understood genetics, and the availability of a vast array of expression vectors and engineered strains.[2][5]
-
Rationale: To produce sufficient quantities of the candidate enzyme for biochemical characterization, it is necessary to express the gene in a controlled and robust system.
-
Protocol: Protein Expression
-
Transformation into Expression Host: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induction: Induce protein expression by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.[5]
-
Incubation: Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Purification and Biochemical Characterization: Unveiling Enzyme Function
The ultimate proof of a gene's function lies in the biochemical properties of its protein product. This requires purifying the enzyme and subjecting it to a battery of rigorous assays.
Protein Purification
-
Rationale: To accurately measure the kinetic parameters of the enzyme, it must be isolated from the complex mixture of host cell proteins. Affinity chromatography is a common and effective method for this purpose.
-
Protocol: Nickel-NTA Affinity Chromatography (for His-tagged proteins)
-
Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer and disrupt the cells using sonication or a cell disruptor.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Binding: Load the clarified lysate onto a Nickel-NTA resin column. The His-tagged protein will bind to the nickel-chelated resin.
-
Washing: Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the purified protein from the column using an elution buffer with a high concentration of imidazole.
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE.
-
Enzymatic Activity Assay
-
Rationale: A direct measurement of enzymatic activity is required to confirm that the purified protein catalyzes the expected reaction. A common method for citramalate synthase is to monitor the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5][11]
-
Protocol: DTNB-based Citramalate Synthase Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., TES buffer, pH 7.5), MgCl2, acetyl-CoA, and pyruvate.[11][12]
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Quenching and Color Development: At specific time points, take aliquots of the reaction mixture and add them to a solution containing DTNB to stop the reaction and develop the color.
-
Spectrophotometric Measurement: Measure the absorbance at 412 nm.
-
Calculation of Activity: Use a standard curve of known CoA concentrations to calculate the amount of product formed over time.
-
| Parameter | Description | Typical Value Range |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 7.0 - 8.5 |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | 30 - 70°C (organism-dependent)[5] |
| K_m_ (acetyl-CoA) | Michaelis constant for acetyl-CoA, indicating the substrate concentration at which the reaction rate is half of V_max_. | 0.1 - 0.5 mM |
| K_m_ (pyruvate) | Michaelis constant for pyruvate. | 0.5 - 2.0 mM[13] |
| k_cat_ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | 2 - 15 s⁻¹[8] |
Table 1: Key kinetic parameters for the biochemical characterization of citramalate synthase.
Substrate Specificity and Feedback Inhibition
-
Rationale: To fully characterize the enzyme, it is important to determine its substrate specificity and its susceptibility to feedback inhibition by downstream metabolites, such as isoleucine.[5][8]
-
Experimental Approach:
-
Substrate Specificity: Perform the enzymatic assay with a range of α-keto acids in place of pyruvate to determine if the enzyme can utilize other substrates.
-
Feedback Inhibition: Conduct the standard assay in the presence of varying concentrations of isoleucine and other amino acids to assess their inhibitory effects.
-
Caption: Experimental workflow for the characterization of a candidate citramalate synthase.
Conclusion: From Sequence to Function
The identification and characterization of novel citramalate synthase genes is a multidisciplinary endeavor that seamlessly integrates bioinformatics, molecular biology, and biochemistry. By following the systematic and self-validating approach outlined in this guide, researchers can confidently navigate the path from a candidate gene sequence to a fully characterized enzyme. The insights gained from these studies not only expand our fundamental understanding of metabolism but also pave the way for innovative applications in metabolic engineering and the sustainable production of valuable chemicals.
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Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS, 118(2). Available at: [Link]
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Atsumi, S., et al. (2010). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 76(23), 7745–7751. Available at: [Link]
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Wu, J., et al. (2017). Metabolic pathways for citramalate synthesis in Escherichia coli expressing cimA coding citramalate synthase. Biotechnology and Bioengineering, 114(11), 2673-2681. Available at: [Link]
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Syed, U., & Yona, G. (2003). Using a mixture of probabilistic decision trees for annotation of protein function. Proceedings of the seventh annual international conference on Research in computational molecular biology, 300-309. Available at: [Link]
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Shah, I., & Hunter, L. (1997). Predicting enzyme function from sequence: a systematic appraisal. Proceedings. International Conference on Intelligent Systems for Molecular Biology, 5, 276–283. Available at: [Link]
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Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. Available at: [Link]
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Dien, S. J. V., et al. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(10), 3249-3259. Available at: [Link]
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Li, F., et al. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. Biotechnology for Biofuels, 12(1), 273. Available at: [Link]
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Lohman, J. R., et al. (2015). Food-Poisoning Bacteria Employ a Citrate Synthase and a Type II NRPS to Synthesize Bolaamphiphilic Lipopeptide Antibiotics. Angewandte Chemie International Edition, 54(27), 7972-7976. Available at: [Link]
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Minshull, J., et al. (2005). Predicting enzyme function from protein sequence. Current Opinion in Chemical Biology, 9(2), 202-209. Available at: [Link]
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Bouchaaba, A., et al. (2023). EZYDeep: A Deep Learning Tool for Enzyme Function Prediction based on Sequence Information. The Open Bioinformatics Journal, 16. Available at: [Link]
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Kanehisa Laboratories. (n.d.). Citrate cycle (TCA cycle). KEGG PATHWAY. Retrieved from [Link]
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Kanehisa Laboratories. (n.d.). Citrate cycle (TCA cycle) - Homo sapiens (human). KEGG PATHWAY. Retrieved from [Link]
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Wu, J., et al. (2016). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Journal of Industrial Microbiology & Biotechnology, 43(10), 1379–1388. Available at: [Link]
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Zhang, Y., et al. (2024). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Journal of Industrial Microbiology & Biotechnology, 51(1), kuae023. Available at: [Link]
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Wikipedia. (n.d.). (R)-citramalate synthase. Retrieved from [Link]
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Howell, D. M., et al. (1999). (R)-Citramalate Synthase in Methanogenic Archaea. Journal of Bacteriology, 181(1), 331–333. Available at: [Link]
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Assay Genie. (n.d.). Citrate Synthase Activity Colorimetric Assay Kit (#BN00585). Retrieved from [Link]
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Kiana, R., et al. (2023). Markerless mutagenesis enables isoleucine biosynthesis solely from threonine in Methanothermobacter marburgensis. bioRxiv. Available at: [Link]
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Roux, V., et al. (1997). Citrate synthase gene comparison, a new tool for phylogenetic analysis, and its application for the rickettsiae. International Journal of Systematic Bacteriology, 47(2), 252-261. Available at: [Link]
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Howell, D. M., et al. (1999). (R)-citramalate synthase in methanogenic archaea. Journal of Bacteriology, 181(1), 331-333. Available at: [Link]
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BioAssay Systems. (n.d.). QuantiChromTM Citrate Synthase Assay Kit (DCST-100). Retrieved from [Link]
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Risso, C., et al. (2008). Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens. Journal of Bacteriology, 190(7), 2468–2474. Available at: [Link]
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Kanehisa Laboratories. (n.d.). D-Citramalate. KEGG COMPOUND. Retrieved from [Link]
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Dien, S. J. V., et al. (2020). Biosynthesis of citramalate in Escherichia coli expressing the cimA gene coding citramalate synthase. Biotechnology and Bioengineering, 117(10), 3249-3259. Available at: [Link]
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Kanehisa Laboratories. (n.d.). Citrate cycle (TCA cycle) - Reference pathway. KEGG. Retrieved from [Link]
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Scheer, M., et al. (2011). BRENDA, the enzyme database: updates and major new developments. Nucleic Acids Research, 39(Database issue), D670–D674. Available at: [Link]
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InterPro. (n.d.). (R)-citramalate synthase (Q74C76). Retrieved from [Link]
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Schomburg, I., et al. (2002). BRENDA, enzyme data and metabolic information. Nucleic Acids Research, 30(1), 47–49. Available at: [Link]
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GeneXplain GmbH. (n.d.). BRENDA: The Ultimate Enzyme Information Repository. Retrieved from [Link]
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Kanehisa Laboratories. (n.d.). EC 4.1.3.22. KEGG ENZYME. Retrieved from [Link]
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AlphaFold Protein Structure Database. (n.d.). Citramalate synthase. Retrieved from [Link]
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re3data.org. (n.d.). BRENDA. Retrieved from [Link]
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An In-depth Technical Guide: Citramalic Acid as a Bio-based Precursor for Methacrylic Acid
Abstract
The escalating demand for sustainable chemical manufacturing has propelled research into bio-based alternatives for petroleum-derived platform chemicals. Methacrylic acid (MAA), a key monomer for the production of poly(methyl methacrylate) (PMMA) and other polymers, is a prime target for such innovation. This technical guide provides a comprehensive overview of the synthesis of methacrylic acid from citramalic acid, a renewable precursor derivable from glucose through fermentation. We will delve into the core catalytic strategies, detailed experimental protocols, and robust analytical methodologies required to navigate this promising bio-based route. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sustainable chemistry in their respective fields.
Introduction: The Imperative for Bio-Based Methacrylic Acid
Methacrylic acid and its esters are foundational components in the polymer industry, with an annual production in the millions of tons. The conventional industrial synthesis, primarily the acetone-cyanohydrin (ACH) process, relies on fossil fuel feedstocks and involves highly toxic intermediates like hydrogen cyanide.[1] The transition to a bio-economy necessitates the development of safer, more sustainable pathways to these high-value monomers.
This compound has emerged as a compelling bio-based precursor for MAA.[2][3] It can be produced in high yields from glucose via fermentation using engineered microorganisms, such as E. coli.[4][5] This hybrid approach, combining biotechnology with chemical catalysis, offers a direct route to a "drop-in" replacement for petroleum-derived MAA, thereby integrating into existing industrial infrastructure.[1][6] The core of this process lies in the catalytic dehydration and decarboxylation of this compound to yield methacrylic acid.[7][8]
Reaction Pathways: From this compound to Methacrylic Acid
The conversion of this compound to methacrylic acid is not a single-step transformation but rather a network of competing reactions. Understanding these pathways is critical for optimizing catalyst selection and reaction conditions to maximize MAA selectivity. The primary routes involve dehydration and decarboxylation, and the sequence of these steps can significantly impact the product distribution.[7]
-
Pathway 1: Dehydration followed by Decarboxylation: this compound can first undergo dehydration to form unsaturated dicarboxylic acid isomers: itaconic acid, mesaconic acid, and citraconic acid.[4][7] Subsequent decarboxylation of these intermediates yields methacrylic acid.
-
Pathway 2: Decarboxylation followed by Dehydration: Alternatively, this compound can first be decarboxylated to form α-hydroxyisobutyric acid (α-HIBA). This intermediate is then dehydrated to produce methacrylic acid.[7]
Side reactions can lead to the formation of byproducts such as acetic acid, pyruvic acid, acetone, and acetaldehyde, reducing the overall yield of MAA.[7] The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired pathway.
Caption: Competing reaction pathways for the conversion of this compound to methacrylic acid.
Catalytic Strategies for the Conversion of this compound
The efficient conversion of this compound to methacrylic acid hinges on the selection of an appropriate catalyst. Both heterogeneous and homogeneous catalysts have been investigated, each with its own set of advantages and challenges.
Heterogeneous Catalysis
Solid acid catalysts are attractive for industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse. A variety of materials have been explored for the dehydration of alcohols and related reactions.[9][10][11][12]
-
Metal Oxides: Alumina (Al₂O₃) has shown promise in enhancing the selectivity towards MAA.[7][8] In one study, an alumina catalyst increased the single-pass selectivity to MAA from 45.6% (uncatalyzed) to 63.2%.[6][13]
-
Supported Metal Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum on alumina (Pt/Al₂O₃) have also been investigated for the decarboxylation of related diacids like itaconic acid.[14]
-
Heteropolyacids: These are strong Brønsted acids that can be effective for dehydration reactions.[10][11]
The choice of a heterogeneous catalyst is often a trade-off between activity, selectivity, and stability under the required reaction conditions.
Homogeneous Catalysis
Homogeneous catalysts, while more challenging to separate from the product, can offer high activity and selectivity.
-
Mineral Acids: Hydrochloric acid (HCl) has been used to catalyze the conversion of citramalate, with studies showing that an optimal temperature of 250°C maximizes the selectivity towards the pathway leading to MAA formation.[7]
-
Base Catalysis: For the decarboxylation of related diacids like itaconic acid, base catalysts such as sodium hydroxide (NaOH) have been shown to be effective, achieving high selectivity to MAA at temperatures between 240°C and 275°C.[15]
Enzymatic Conversion
Biocatalysis offers the potential for highly selective transformations under mild reaction conditions. Enzymes such as 2-methylmalate dehydratase (also known as mesaconate hydratase) can catalyze the dehydration of citramalate to mesaconate, which can then be decarboxylated to MAA.[16] While this approach is promising, further research is needed to develop robust and economically viable enzymatic processes.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in the conversion of this compound to methacrylic acid.
General Experimental Workflow
Caption: A generalized experimental workflow for the catalytic conversion of this compound.
Heterogeneous Catalysis Protocol (Example with Alumina)
-
Reactant Preparation: Prepare an aqueous solution of potassium citramalate monohydrate (e.g., 0.033 M).[7] Add a stoichiometric equivalent of hydrochloric acid (HCl) to the solution.[7]
-
Catalyst Preparation: Use a commercial gamma-alumina (γ-Al₂O₃) catalyst.[6] No pre-treatment is specified in the reference protocol.
-
Reactor Setup: The reaction is conducted in a high-pressure batch reactor. Add the reactant solution and the alumina catalyst to the reactor.
-
Reaction Conditions: Pressurize the reactor with an inert gas (e.g., N₂ to 600 psi).[7] Heat the reactor to 250°C and maintain this temperature for 1 hour with stirring.[7]
-
Sampling and Analysis: After the reaction, cool the reactor to room temperature and collect the liquid sample. Analyze the sample using HPLC to determine the conversion of citramalate and the selectivity to methacrylic acid and other products.[7]
Homogeneous Catalysis Protocol (Example with HCl)
-
Reactant Preparation: Prepare a 0.033 M aqueous solution of potassium citramalate monohydrate.[7] Add a 1:1 molar ratio of HCl to citramalate.[7]
-
Reactor Setup: Use a high-pressure batch reactor. Add the reactant solution to the reactor.
-
Reaction Conditions: Pressurize the reactor with N₂ to 600 psi.[7] Heat the reactor to 250°C and hold for 1 hour with stirring.[7]
-
Sampling and Analysis: Cool the reactor and collect the liquid sample for HPLC analysis.[7]
Product Characterization and Data Analysis
Accurate quantification of reactants and products is essential for determining reaction performance.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for analyzing the aqueous reaction mixture. A typical setup would involve a C18 column with a UV detector.[17] The mobile phase is often a mixture of an acidic aqueous solution (e.g., dilute sulfuric acid) and an organic solvent like acetonitrile.[18][19] This method allows for the separation and quantification of this compound, methacrylic acid, and other organic acid byproducts.[20]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of MAA and volatile byproducts.[17][20] Derivatization may be necessary for non-volatile components.
Data Interpretation
The following metrics are crucial for evaluating the catalytic process:
-
Conversion: The percentage of the initial this compound that has been consumed in the reaction.
-
Selectivity: The percentage of the converted this compound that has been transformed into methacrylic acid.
-
Yield: The overall percentage of the initial this compound that has been converted into methacrylic acid (Yield = Conversion x Selectivity).
Product Purification
After the reaction, methacrylic acid needs to be separated from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst. Common purification techniques include:
-
Distillation: Vacuum distillation is often employed to purify MAA, as it is sensitive to polymerization at high temperatures.[21][22]
-
Crystallization: Crystallization can be an effective method for purifying methacrylic acid from impurities.[23][24]
-
Extraction: Liquid-liquid extraction can be used to separate MAA from the aqueous reaction medium using a suitable organic solvent.[25]
Comparative Analysis of Catalytic Systems
The choice of catalytic system depends on a variety of factors, including cost, efficiency, and scalability. The following table summarizes the performance of different catalytic approaches based on available data.
| Catalytic System | Temperature (°C) | Reaction Time (h) | MAA Selectivity (%) | Key Advantages | Key Challenges |
| Uncatalyzed | 250 | 1 | 45.6 | Simplicity | Low selectivity |
| HCl (Homogeneous) | 250 | 1 | ~71 (MAA + α-HIBA)[7] | High activity | Catalyst separation, corrosion |
| γ-Al₂O₃ (Heterogeneous) | 250 | 1 | 63.2[6][13] | Catalyst reusability | Lower activity than homogeneous |
| Enzymatic | Ambient | Variable | Potentially high | High selectivity, mild conditions | Enzyme stability and cost |
Conclusion and Future Outlook
The conversion of bio-derived this compound to methacrylic acid represents a significant step towards a more sustainable chemical industry. While challenges remain in optimizing catalyst performance and developing cost-effective purification processes, the foundational research demonstrates the viability of this hybrid bio-catalytic route. Future research should focus on the development of more robust and selective heterogeneous catalysts, the exploration of novel enzymatic pathways, and the integration of the fermentation and catalytic steps into a streamlined process. As the global demand for sustainable materials continues to grow, the production of methacrylic acid from this compound is poised to become an increasingly important technology.
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An In-depth Technical Guide to the Enantiomers of Citramalic Acid and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citramalic acid, or 2-hydroxy-2-methylbutanedioic acid, is a chiral dicarboxylic acid with a growing profile of biological and industrial significance.[1][2] As a stereoisomer, it exists in two non-superimposable mirror-image forms: (S)-citramalic acid and (R)-citramalic acid. These enantiomers, despite their identical chemical formula and connectivity, exhibit distinct stereospecific roles in various metabolic pathways across bacteria, fungi, plants, and even humans. This guide provides a comprehensive technical overview of the enantiomers of this compound, delving into their stereospecific biosynthesis, metabolic functions, and their emerging applications in biotechnology and drug development. We will explore the enzymatic machinery responsible for their synthesis, their roles as key metabolic intermediates, and the analytical techniques crucial for their separation and quantification.
Introduction to this compound and Stereoisomerism
This compound is an analogue of malic acid, distinguished by an additional methyl group at the C2 position, which introduces a chiral center.[1][3] This seemingly minor structural difference has profound implications for its biological activity. The two enantiomers, (S)- and (R)-citramalic acid, often exhibit profoundly different, and sometimes opposing, physiological effects. This is a direct consequence of the stereospecific nature of enzyme active sites, which can differentiate between the two enantiomers with high fidelity.
The biological relevance of this compound was first highlighted by its isolation from apple peels in 1954.[1][3] Since then, its presence and functional roles have been identified in a variety of organisms and biological fluids.[1][3]
The Dichotomy of Biological Function: (S)- vs. (R)-Citramalic Acid
The biological significance of this compound is intrinsically linked to its stereochemistry. Different organisms and even different tissues within the same organism can produce and utilize specific enantiomers.
(S)-Citramalic Acid: A Key Intermediate in Isoleucine Biosynthesis and Beyond
(S)-Citramalic acid is the more commonly cited enantiomer in eukaryotic metabolism, particularly in yeast and plants.[4] It serves as a crucial intermediate in an alternative pathway for the biosynthesis of the essential amino acid isoleucine.[4] This pathway, known as the citramalate pathway, bypasses the traditional threonine-dependent route.
Key Roles of (S)-Citramalic Acid:
-
Isoleucine Biosynthesis: In certain bacteria, yeast, and plants like apples, (S)-citramalate is formed by the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by citramalate synthase (CMS).[1][4] This pathway is particularly significant as it can circumvent feedback inhibition mechanisms that regulate the conventional isoleucine synthesis pathway.[4]
-
Fruit Ripening and Aroma: In ripening apples, there is a dramatic accumulation of (S)-citramalate.[1] This is linked to the production of straight- and branched-chain esters that contribute to the characteristic fruity aroma, which is vital for seed dispersal.[1]
-
Microbial Metabolism: In various microorganisms, including Propionibacterium acnes and Aspergillus niger, (S)-citramalic acid is a metabolic byproduct.[1][3]
(R)-Citramalic Acid: A Player in Bacterial Metabolism and Plant Physiology
While less ubiquitous than its (S)-counterpart, (R)-citramalic acid also plays important biological roles, particularly in the microbial world. Several bacterial strains are known to produce (R)-citramalate as part of their metabolic processes.[4]
Key Roles of (R)-Citramalic Acid:
-
Bacterial Isoleucine Biosynthesis: Some bacteria utilize a pathway that produces (R)-citramalate as an intermediate in isoleucine biosynthesis.[4]
-
Plant Metabolite: Recent studies have definitively identified the presence of (R)-citramalic acid in apples, suggesting a role for this enantiomer in plant physiology that is still being elucidated.[5][6]
The following diagram illustrates the central role of citramalate synthase in the biosynthesis of this compound from pyruvate and acetyl-CoA.
Caption: Biosynthesis of this compound enantiomers.
Industrial and Pharmaceutical Relevance
The unique properties of this compound and its enantiomers have positioned them as valuable molecules in various industrial and pharmaceutical applications.
-
Precursor for Methacrylic Acid: this compound is a key precursor for the bio-based production of methacrylic acid, a monomer used in the manufacturing of polymers like PMMA (Plexiglas).[1][7][8] Metabolic engineering of microorganisms such as Escherichia coli has enabled high-yield production of this compound from renewable feedstocks like glucose and glycerol.[9][10][11][12][13]
-
Chiral Building Block: Enantiomerically pure this compound serves as a valuable chiral synthon in the synthesis of complex organic molecules, including pharmaceuticals.[2][10] For instance, it has been utilized in the synthesis of prostaglandin analogues.[8]
-
Food Acidulant: this compound can be used as an acidulant in soft drinks and other food products.[8][14]
-
Potential Diagnostic Marker: Elevated levels of this compound have been detected in the urine of individuals with certain metabolic disorders and gut dysbiosis, suggesting its potential as a diagnostic biomarker.[3]
Methodologies for Synthesis and Analysis
The distinct biological activities of the this compound enantiomers necessitate robust methods for their stereoselective synthesis and chiral separation.
Enantioselective Synthesis
While racemic this compound can be synthesized chemically, obtaining enantiomerically pure forms often relies on biocatalysis or chiral resolution.
-
Enzymatic Synthesis: The use of stereospecific enzymes, such as citramalate synthase, is a highly effective method for producing a specific enantiomer.[15] By selecting an enzyme with the desired stereoselectivity, either (S)- or (R)-citramalic acid can be synthesized with high enantiomeric excess.
-
Metabolic Engineering: As mentioned, genetically engineered microorganisms can be optimized to overproduce a specific enantiomer of this compound.[7][10][13][16][17] This involves the overexpression of the appropriate citramalate synthase and the knockout of competing metabolic pathways.[11][13][16]
Chiral Separation and Analysis
Distinguishing and quantifying the enantiomers of this compound is critical for research and quality control.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers.[18][19] Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column.[5][6][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is often coupled with chiral separation methods for accurate quantification of each enantiomer in complex biological matrices.[5][6][20]
Experimental Protocol: Chiral Separation of this compound Enantiomers by LC-MS/MS with Pre-column Derivatization
This protocol is based on the methodology described for analyzing this compound enantiomers in fruit samples.[5][6][20]
-
Sample Preparation:
-
Homogenize the biological sample (e.g., fruit tissue) in a suitable solvent (e.g., methanol/water).
-
Centrifuge to pellet solids and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent.
-
-
Derivatization:
-
To an aliquot of the sample extract, add a chiral derivatizing agent (e.g., benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate).[5][6]
-
Add coupling reagents (e.g., triphenylphosphine and 2,2'-dipyridyl disulfide) to facilitate the reaction.
-
Incubate the mixture at room temperature to allow for complete derivatization.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto an octadecylsilica (ODS) column.
-
Employ a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
-
Operate the mass spectrometer in positive ion mode with electrospray ionization.
-
Monitor the specific precursor-to-product ion transitions for the derivatized enantiomers using Multiple Reaction Monitoring (MRM).
-
The following diagram outlines the workflow for the chiral analysis of this compound.
Caption: Workflow for chiral analysis of this compound.
Determination of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is crucial for applications where only one enantiomer is desired. Various analytical techniques can be employed for its determination.[21][22][23]
Quantitative Data Summary
| Property | (S)-(+)-Citramalic Acid | (R)-(-)-Citramalic Acid |
| CAS Number | 6236-09-5[24] | 6236-10-8[] |
| Molecular Formula | C₅H₈O₅[24] | C₅H₈O₅[] |
| Molecular Weight | 148.11 g/mol [24] | 148.11 g/mol [] |
| Melting Point | 112-113 °C[15] | 108-110 °C[] |
| Optical Rotation | +23.6° (c=3 in H₂O)[15] | -23.4° (c=3 in H₂O)[15] |
| Biological Source Example | Yeast, Apples[4][26] | Certain Bacteria[4] |
Future Perspectives and Conclusion
The study of this compound enantiomers is a rapidly evolving field with significant potential. The elucidation of their distinct biological roles opens up new avenues for research in metabolic engineering, drug discovery, and diagnostics. The development of more efficient and scalable methods for their enantioselective synthesis will be crucial for unlocking their full industrial and pharmaceutical potential.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Citramalic Acid in Plant Sources
Abstract
Citramalic acid (2-methylmalic acid), a C5-dicarboxylic acid, is an important plant metabolite that contributes to the organoleptic properties of fruits and serves as a key node in specialized metabolic pathways. While not as ubiquitous as citric or malic acid, its presence in specific fruits is significant. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on fruits such as apples (Malus domestica) and pitaya (Hylocereus spp.), where it can accumulate to substantial levels. We delve into the enzymatic basis of its formation via the citramalate synthase pathway, an alternative route for α-ketoacid elongation and isoleucine biosynthesis.[1][2] Furthermore, this document offers detailed, field-proven methodologies for the extraction and quantification of this compound from plant matrices, including protocols for High-Performance Liquid Chromatography (HPLC) and advanced enantioselective analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical chemists, and drug development professionals interested in the characterization and utilization of this unique organic acid.
Introduction to this compound
This compound, or 2-hydroxy-2-methylbutanedioic acid, is a structural analog of malic acid, distinguished by a methyl group at the C-2 position.[3] This substitution creates a chiral center, resulting in two stereoisomers: (R)-citramalic acid and (S)-citramalic acid. The presence and concentration of this organic acid can influence the flavor profile of fruits.[4][5] Beyond its role in taste, this compound is a valuable biochemical precursor. In industry, it is considered a platform chemical for the synthesis of methacrylic acid, a monomer used in the production of polymers and medical equipment.[6] Its potential applications also extend to the pharmaceutical industry.[6] In plants, the citramalate pathway has been identified as a crucial, yet uncommon, metabolic route for the biosynthesis of amino acids and volatile esters, particularly in ripening fruit.[1][2]
Natural Sources of this compound
While trace amounts of this compound may be present in various plants, significant accumulations have been identified in a select number of fruits. The distribution is often tissue-specific, with higher concentrations frequently found in the peel compared to the pulp.
Primary Plant Sources
-
Apples (Malus domestica): The apple was one of the first plants in which this compound was identified, with initial discoveries dating back to the 1950s.[2][6] Research has shown that the peel contains substantially higher concentrations than the fruit pulp.[4] Studies have specifically detected the (R)-enantiomer in apples.[4][7] Its accumulation is linked to the synthesis of important odor-active esters that define the characteristic aroma of ripening apples.[1]
-
Pitaya or Dragon Fruit (Hylocereus spp.): Pitaya has emerged as a particularly rich natural source of this compound.[8] In several cultivars, it is the dominant organic acid during the early stages of fruit development, surpassing the levels of malic and citric acid.[6] High concentrations are found in both the pulp and the peel, suggesting that by-products from pitaya processing could be a viable source for commercial extraction.[8]
-
Other Fruits: this compound has also been reported as a constituent in blueberries, although typically not as the predominant organic acid.[9][10][11]
Quantitative Data on this compound Content
The concentration of this compound varies significantly by species, cultivar, tissue type, and developmental stage. The table below summarizes quantitative data from published studies.
| Fruit Source | Cultivar(s) | Tissue | Concentration | Analytical Method | Reference |
| Apple | Fuji, Jonagold, Orin | Peel | 1.24–37.8 mg/100 g (wet weight) | LC-MS/MS | [4] |
| Apple | Fuji, Jonagold, Orin | Fruit/Pulp | 0.138–1.033 mg/100 g (wet weight) | LC-MS/MS | [4] |
| Pitaya | 'Zihonglong' | Pulp | Up to 12.90 mg/g (dry weight) | GC-MS | [8] |
| Pitaya | 'Zihonglong' | Peel | Up to 12.82 mg/g (dry weight) | GC-MS | [8] |
| Pitaya | 'GHB', 'WCHL' | Pulp | Up to 5.93 mg/g | HPLC | [6] |
Biosynthesis of this compound in Plants
The Citramalate Synthase Pathway
In plants and microorganisms, the primary route for this compound synthesis is the condensation of acetyl-CoA and pyruvate.[1][2][6] This reaction is catalyzed by the enzyme Citramalate Synthase (CMS) . This pathway is distinct from the canonical tricarboxylic acid (TCA) cycle, which begins with the condensation of acetyl-CoA and oxaloacetate.
The reaction is as follows: Acetyl-CoA + Pyruvate → (S)-Citramalate + CoA
In apples, the CMS enzyme is a neofunctionalized form of 2-isopropylmalate synthase (IPMS), a key enzyme in leucine biosynthesis.[1] Unlike its progenitor, the apple CMS is not sensitive to feedback inhibition by amino acids, allowing for the sustained production of citramalate and its downstream products during fruit ripening.[1]
Metabolic Context and Significance
The citramalate pathway provides an alternative route for the chain elongation of α-ketoacids, which are precursors for branched-chain amino acids like isoleucine.[1][2] This bypasses the typical regulatory chokepoints in amino acid synthesis, enabling elevated production of these compounds and their derived volatile esters, which are crucial for fruit aroma.[1] There exists a competitive relationship within the cell for the substrate acetyl-CoA; citramalate synthase competes with citrate synthase, the entry point enzyme for the TCA cycle.[6] This competition can influence the flux of carbon into either primary or specialized metabolic pathways depending on the fruit's developmental stage and physiological needs.[6]
Visualization of the Biosynthetic Pathway```dot
// Node styles substrate [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; enzyme [fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124", shape=ellipse]; pathway [fillcolor="#FBBC05", fontcolor="#202124", color="#202124", shape=cds];
// Nodes Pyruvate [label="Pyruvate", class="substrate"]; AcetylCoA [label="Acetyl-CoA", class="substrate"]; Citramalate [label="(S)-Citramalate", class="product"]; CMS [label="Citramalate\nSynthase (CMS)", class="enzyme"]; Downstream [label="α-Ketoacid Elongation\n(e.g., Isoleucine, Volatile Esters)", class="pathway"];
// Edges {Pyruvate, AcetylCoA} -> CMS [arrowhead=none, color="#EA4335"]; CMS -> Citramalate [color="#EA4335"]; Citramalate -> Downstream [color="#34A853"]; }
Caption: General workflow for this compound analysis from plant tissue.
Conclusion and Future Directions
This compound is a significant, albeit selectively distributed, organic acid in the plant kingdom. Fruits like apples and especially pitaya stand out as exceptionally rich natural sources. Its biosynthesis via the citramalate synthase pathway highlights a unique metabolic adaptation for the production of amino acids and aroma compounds in ripening fruit. The analytical protocols detailed herein provide a robust framework for the reliable quantification and characterization of this compound.
Future research should focus on:
-
Broadening the Scope: Screening a wider variety of fruits and vegetables to identify new, potent natural sources of this compound.
-
Physiological Role: Further elucidating the physiological and ecological functions of the citramalate pathway in different plant species.
-
Industrial Optimization: Developing scalable, green extraction and purification technologies to leverage pitaya peels and other agricultural by-products for the commercial production of this compound.
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Sugimoto, A., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]
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Umino, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. ResearchGate. [Link]
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The Central Role of Citramalic Acid in the C5-Branched Dibasic Acid Pathway: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Central Carbon Metabolism
In the intricate web of cellular metabolism, the C5-branched dibasic acid pathway represents a crucial biosynthetic route, diverging from the central carbon metabolism to produce a variety of valuable compounds. This pathway, with citramalic acid as its cornerstone, is increasingly gaining attention in the fields of biotechnology and drug development for its potential to yield platform chemicals and novel therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic mechanisms, regulatory nuances, and practical methodologies for its study and exploitation.
The significance of this pathway lies in its ability to synthesize molecules like itaconic acid and as a precursor for methacrylic acid, a key component in various polymers.[1][2] Furthermore, its involvement in the biosynthesis of the essential amino acid isoleucine in some organisms highlights its fundamental biological importance.[3][4] For researchers and drug development professionals, a thorough understanding of this pathway opens avenues for metabolic engineering to produce high-value chemicals from renewable resources and for the discovery of novel enzyme inhibitors with potential therapeutic applications.
The Core Pathway: From Pyruvate to C5 Dibasic Acids
The C5-branched dibasic acid pathway initiates with the condensation of two key metabolites from glycolysis: pyruvate and acetyl-CoA. This reaction is the gateway to a series of enzymatic transformations that ultimately yield a variety of C5-branched compounds.
The Initiating Step: The Synthesis of this compound
The formation of this compound is the committed step of this pathway, catalyzed by the enzyme citramalate synthase (CimA) .[5] This enzyme facilitates the condensation of the acetyl group from acetyl-CoA onto the keto carbon of pyruvate, forming (R)- or (S)-citramalate, depending on the specific synthase.[3][4]
dot
Caption: Synthesis of this compound from pyruvate and acetyl-CoA.
The most well-characterized citramalate synthase is from the thermophilic archaeon Methanococcus jannaschii.[1] This enzyme has been extensively studied and engineered for improved activity at mesophilic temperatures for biotechnological applications.[6]
The Dehydration Step: Formation of an Unsaturated Intermediate
Following its synthesis, this compound is then dehydrated by the enzyme 2-methylmaleate hydratase , also known as citramalate hydratase or mesaconate hydratase.[7] This enzyme catalyzes the removal of a water molecule from (S)-2-methylmalate to form 2-methylfumarate (mesaconate).[7] This reaction is a critical step in the pathway, introducing a double bond that is essential for subsequent enzymatic modifications.
dot
Caption: Dehydration of this compound to 2-methylfumarate.
Enzymology: A Closer Look at the Key Players
A deep understanding of the enzymes driving the C5-branched dibasic acid pathway is paramount for its manipulation and exploitation.
Citramalate Synthase (CimA): The Gatekeeper
Citramalate synthase belongs to the DRE-TIM metallolyase superfamily and shares structural homology with isopropylmalate synthase (LeuA), a key enzyme in leucine biosynthesis.[8]
Catalytic Mechanism: The catalytic mechanism of citramalate synthase involves a Claisen condensation reaction. The reaction is initiated by the deprotonation of the methyl group of acetyl-CoA, forming an enolate intermediate. This nucleophilic enolate then attacks the carbonyl carbon of pyruvate. Subsequent hydrolysis of the thioester bond releases Coenzyme A and this compound.
Kinetic Properties: The kinetic parameters of citramalate synthase are crucial for metabolic modeling and engineering efforts. For an evolved variant of M. jannaschii CimA (CimA3.7) at 30°C, the following kinetic parameters have been reported:[6]
| Substrate | Km (mM) | kcat (s-1) |
| Pyruvate | 0.34 | 1.5 |
| Acetyl-CoA | 0.03 | 1.5 |
Table 1: Kinetic parameters of an evolved Citramalate Synthase (CimA3.7).[6]
2-Methylmaleate Hydratase: The Transformer
This enzyme is a member of the hydratase/dehydratase family and is responsible for the reversible hydration/dehydration of C5-branched dicarboxylic acids.[7] In the context of this pathway, it primarily acts as a dehydratase.
Catalytic Mechanism: The catalytic mechanism of 2-methylmaleate hydratase is believed to proceed through a general acid-base catalysis mechanism, similar to other members of the fumarase superfamily. The reaction involves the stereospecific removal of a proton and a hydroxyl group from the substrate, facilitated by active site residues.
Metabolic Engineering and Biotechnological Applications
The C5-branched dibasic acid pathway is a prime target for metabolic engineering to produce valuable chemicals from renewable feedstocks like glucose.
Enhancing this compound Production
Significant efforts have been made to engineer microorganisms, particularly Escherichia coli, for the high-yield production of this compound. Key strategies include:
-
Overexpression of Citramalate Synthase: Introducing a highly active and feedback-resistant citramalate synthase is the primary step to channel carbon flux towards this compound.[1]
-
Deletion of Competing Pathways: To maximize the availability of pyruvate and acetyl-CoA for citramalate synthesis, competing pathways are often knocked out. This includes the deletion of genes encoding for lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) to reduce the formation of lactate and formate/acetate as byproducts.[1]
-
Modulation of Citrate Synthase Activity: Citrate synthase (gltA), the first enzyme of the TCA cycle, directly competes with citramalate synthase for the substrate acetyl-CoA.[5] Complete knockout of gltA can be detrimental to cell growth.[5] Therefore, strategies focus on reducing its activity through point mutations to redirect acetyl-CoA towards citramalate production without abolishing essential TCA cycle function.[5]
dot
Caption: A typical workflow for engineering E. coli for high citramalate production.
These engineered strains have been shown to produce high titers of this compound, exceeding 80 g/L in fed-batch fermentations.[1]
Production of Platform Chemicals
This compound serves as a versatile precursor for the synthesis of other valuable chemicals:
-
Methacrylic Acid: this compound can be readily converted to methacrylic acid, a monomer for the production of polymethyl methacrylate (PMMA), also known as acrylic glass.[9]
-
Itaconic Acid: This platform chemical, with a wide range of applications in the polymer industry, can be produced from this compound through enzymatic or chemical conversion.[2][10]
Experimental Protocols
The following section provides detailed methodologies for the key experiments in the study of the this compound pathway.
Protocol 1: Citramalate Synthase Enzyme Assay
This protocol is adapted from methods used for the characterization of citramalate synthase from M. jannaschii.[6][11] The assay measures the release of Coenzyme A (CoA) from acetyl-CoA, which can be detected spectrophotometrically using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Acetyl-CoA
-
Pyruvate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Purified citramalate synthase or cell-free extract containing the enzyme
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
0.1 M TES buffer (pH 7.5) with 5 mM MgCl₂
-
1 mM Acetyl-CoA
-
1 mM Pyruvate
-
Enzyme solution (e.g., purified protein or cell-free extract) The final volume should be adjusted with the TES buffer.
-
-
Initiate the Reaction: Start the reaction by adding the enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.[6][12]
-
Stop the Reaction and Develop Color: At defined time points, take an aliquot of the reaction mixture and add it to a solution of 10 mM DTNB in 0.1 M Tris-HCl (pH 8.0). The DTNB will react with the free sulfhydryl group of the released CoA to produce a yellow-colored product.
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm.
-
Calculate Activity: The concentration of the product can be calculated using the molar extinction coefficient of the DTNB-CoA adduct (13,600 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
Materials:
-
LC-MS/MS system (e.g., equipped with an electrospray ionization source)
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size)[13]
-
Mobile Phase A: 0.05% formic acid in water[13]
-
Mobile Phase B: 0.05% formic acid in acetonitrile[13]
-
This compound standard
-
Sample preparation reagents (e.g., solvents for extraction)
Procedure:
-
Sample Preparation:
-
Extract this compound from the biological matrix (e.g., fermentation broth, cell lysate) using a suitable solvent (e.g., methanol or ethanol).
-
Centrifuge the extract to remove cell debris and proteins.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Separate the analytes using a gradient elution program. A typical gradient might be:
-
0-30 min: 85% A
-
30.01-40 min: 80% A
-
40.01-74 min: 70% A[13]
-
-
The flow rate is typically around 0.3 mL/min.[13]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode with electrospray ionization.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined empirically but will be based on its molecular weight and fragmentation pattern.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Perspectives
This compound stands as a pivotal intermediate in the C5-branched dibasic acid pathway, bridging central metabolism with the synthesis of valuable bioproducts. The elucidation of the enzymatic mechanisms and the development of sophisticated metabolic engineering strategies have paved the way for the efficient microbial production of this compound and its derivatives. For researchers in drug development, the enzymes of this pathway, particularly citramalate synthase, represent potential targets for the development of novel antimicrobial agents, especially in pathogens where this pathway is essential for amino acid biosynthesis.
Future research will likely focus on further optimizing microbial production platforms through systems biology approaches and metabolic flux analysis to achieve even higher yields and productivities. The discovery and characterization of novel citramalate synthases and 2-methylmaleate hydratases from diverse microbial sources could also provide enzymes with improved catalytic properties for biotechnological applications. As the demand for sustainable and bio-based chemicals continues to grow, the C5-branched dibasic acid pathway and its central metabolite, this compound, will undoubtedly play an increasingly important role in the bioeconomy.
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Umino, M., Onozato, M., Sakamoto, T., Koishi, M., & Fukushima, T. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(3), 1433. [Link]
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Zhang, K., Li, M., Wang, X., & Yang, Y. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight-and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(2). [Link]
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Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Citramalic Acid from Plant Tissues
Introduction: The Significance of Citramalic Acid in Plant Metabolism and Biotechnology
This compound, a C5-branched dicarboxylic acid, is an intriguing metabolite found across various biological systems, including plants, bacteria, and yeast.[1][2] Chemically known as 2-hydroxy-2-methylbutanedioic acid, it is a structural analog of the well-known malic acid, distinguished by an additional methyl group at the C-2 position.[1][2] This seemingly minor structural difference imparts unique biochemical properties and roles to this compound. In plants, it was first isolated from apple peels in the 1950s and has since been identified in other fruits like pitaya (dragon fruit).[2][3][4][5]
The role of this compound in plants is multifaceted. It is a key intermediate in a biosynthetic pathway that contributes to the production of isoleucine and the formation of straight- and branched-chain esters, which are crucial components of fruit aroma.[6][7] This pathway, initiated by the enzyme citramalate synthase, bypasses the typical feedback regulation of amino acid synthesis, allowing for the sustained production of these volatile compounds during fruit ripening and senescence.[6] Beyond its role in flavor and scent, this compound is also implicated in responses to fungal infections and phosphorus solubilization in the rhizosphere.[4]
From a biotechnological perspective, this compound is a valuable platform chemical. It serves as a precursor for the synthesis of methacrylic acid, a key monomer in the production of polymers like polymethyl methacrylate (PMMA), widely used in various industries.[3] It also holds potential as a raw material in the pharmaceutical industry.[3] The growing interest in sustainable and bio-based chemical production has therefore spurred research into efficient methods for obtaining this compound from natural sources.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of this compound from plant tissues. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the rationale behind each step to allow for informed optimization.
Part 1: Biosynthesis and Accumulation in Planta
Understanding the biosynthesis of this compound is crucial for selecting appropriate plant material and developmental stages for extraction. In plants, this compound is synthesized via the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme citramalate synthase (CMS).[3][6] This pathway is particularly active during fruit ripening, where the accumulation of this compound can increase dramatically.[1] For example, in apple skin tissues, citramalate levels can increase up to 120-fold during senescence, driven by ethylene signaling.[1] Similarly, pitaya has been identified as a rich natural source of this compound, with high concentrations found in both the pulp and the peel, especially during the early stages of fruit development.[3][4]
The biosynthesis of this compound is closely linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle, as it competes for the same precursor pool (acetyl-CoA and pyruvate) as citrate synthase.[3][4] This interplay suggests that the metabolic state of the plant tissue will significantly influence the yield of this compound.
Diagram 1: Biosynthesis of this compound in Plants
Caption: Simplified pathway of this compound biosynthesis in plants.
Part 2: Extraction of this compound from Plant Tissues
The choice of extraction method is critical for maximizing the recovery of this compound while minimizing the co-extraction of interfering compounds. Due to its polar nature as a dicarboxylic acid, polar solvents are typically employed for its extraction.[8]
Plant Material Selection and Preparation
Based on current literature, the following plant materials are recommended for this compound extraction:
-
Pitaya (Dragon Fruit): Both the peel and pulp are rich sources, particularly in the early stages of fruit development.[3][4]
-
Apple: The peel is a known source, with concentrations increasing during ripening and storage.[4][7]
Protocol 2.1.1: Sample Preparation
-
Harvesting: Collect plant material at the desired developmental stage. For fruits, this may be at an early ripening stage for pitaya or during senescence for apples to maximize this compound content.[1][3]
-
Washing and Dissection: Thoroughly wash the plant material with deionized water to remove any surface contaminants. Dissect the tissue of interest (e.g., peel, pulp) and chop it into small pieces.
-
Homogenization: Immediately freeze the dissected tissue in liquid nitrogen to quench metabolic activity. The frozen tissue can then be ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Storage: Store the powdered plant material at -80°C until extraction to prevent degradation of the target analyte.
Extraction Protocols
Two primary methods for the extraction of organic acids from plant tissues are presented below. The choice between them will depend on the available equipment and the specific plant matrix.
Protocol 2.2.1: Metaphosphoric Acid Extraction
This method is particularly effective for acidic analytes and has been successfully applied to the extraction of organic acids from pitaya.[3]
-
Reagent Preparation: Prepare a 0.2% (w/v) solution of metaphosphoric acid in deionized water. Pre-cool the solution to 4°C.
-
Extraction: Weigh approximately 400 mg of the frozen plant powder into a centrifuge tube. Add 10 mL of the pre-cooled 0.2% metaphosphoric acid solution.
-
Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath. This aids in cell disruption and enhances extraction efficiency.
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted organic acids.
-
Filtration: Filter the supernatant through a 0.45 µm microporous membrane to remove any remaining particulate matter before analysis or further purification.
Protocol 2.2.2: Ethanol Extraction
Ethanol extraction is a general method for obtaining a broad range of metabolites, including organic acids.[9]
-
Extraction Solvent: Prepare a 70% (v/v) ethanol solution in deionized water.
-
Extraction: Weigh approximately 1 g of the frozen plant powder into a beaker. Add 10 mL of the 70% ethanol solution.
-
Homogenization and Sonication: Homogenize the mixture using a shaker for 5 minutes, followed by sonication in an ultrasonic bath for 1 hour at room temperature.[9]
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Supernatant Collection and Drying: Collect the supernatant and dry it at room temperature, for instance, by using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis or purification, such as deionized water or the initial mobile phase for chromatography.
Part 3: Purification of this compound
Following extraction, the crude extract will contain a mixture of compounds. Purification is necessary to isolate this compound for downstream applications. Ion-exchange chromatography is a powerful technique for separating organic acids based on their charge.[10]
Protocol 3.1: Anion-Exchange Chromatography
This protocol provides a general framework for the purification of this compound using a weak basic anion-exchange resin.
-
Column Preparation: Prepare a column with a weak basic anion-exchange resin (e.g., Amberlite CG-4B). The column dimensions will depend on the amount of extract to be purified. Equilibrate the column with deionized water.
-
Sample Loading: Pass the filtered crude extract through a strongly acidic cation-exchange column first to remove cations.[10] Then, load the eluate onto the equilibrated anion-exchange column. The organic acids, including this compound, will bind to the resin.
-
Washing: Wash the column with deionized water to remove any neutral and basic compounds that did not bind to the resin.[10]
-
Elution: Elute the bound organic acids using a stepwise or gradient elution with a suitable eluent. A common approach is to first elute weakly bound acids with a formic acid solution (e.g., 1 M formic acid), followed by the elution of more strongly bound acids with an ammonia solution.[10] The exact concentrations and volumes will need to be optimized based on the specific resin and the organic acid profile of the extract.
-
Fraction Collection: Collect the eluate in fractions and analyze each fraction for the presence of this compound using an appropriate analytical technique (see Part 4).
-
Desalting and Concentration: Pool the fractions containing pure this compound. If necessary, remove the elution solvent (e.g., by evaporation under vacuum). The purified this compound can then be lyophilized to obtain a solid product.
Diagram 2: Workflow for Extraction and Purification of this compound
Caption: Overview of the this compound extraction and purification process.
Part 4: Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.
Protocol 4.1: HPLC Analysis
The following is a representative HPLC method for the analysis of organic acids, including this compound.[3]
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.[3]
-
Column: A C18 reversed-phase column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 mm x 150 mm) is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase of 0.2% metaphosphoric acid in water is effective.[3] Alternatively, a dilute sulfuric acid solution (e.g., 0.005 M) can be used.[11]
-
Flow Rate: A flow rate of 1.0 mL/min is typical.[3]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[3]
-
Injection Volume: Inject 10 µL of the filtered extract.[3]
-
Detection: Monitor the absorbance at a short UV wavelength, typically around 210 nm, where carboxyl groups absorb.[12]
-
Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the samples can be determined by comparing the peak area with the calibration curve.[3]
For more complex matrices or for the simultaneous analysis of multiple organic acids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide higher sensitivity and selectivity.[13]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | [8][14] |
| Molecular Weight | 148.11 g/mol | [1][14] |
| Melting Point | 107–111 °C | [1] |
| Water Solubility | ~297 g/L at 25 °C | [1] |
| pKa Values | Not readily available in searched sources | |
| Appearance | White crystalline solid | [8] |
Table 2: Reported Concentrations of this compound in Plant Tissues
| Plant | Tissue | Concentration | Method | Source |
| Pitaya | Pulp | Up to 12.90 mg/g DW | GC-MS | [4] |
| Pitaya | Peel | Up to 12.82 mg/g DW | GC-MS | [4] |
| Apple | Peel & Fruit | 1.24–37.8 mg/100g (peel), 0.138–1.033 mg/100g (fruit) | LC-MS/MS | [13] |
| Tomato Juice | Juice | 0.15–0.49 mg/g | HPLC-DAD | [4] |
Conclusion and Future Perspectives
The protocols outlined in these application notes provide a solid foundation for the successful extraction and purification of this compound from plant tissues. The choice of plant material, particularly pitaya, offers a promising avenue for obtaining this valuable biochemical. Further research could focus on optimizing extraction conditions for different plant matrices and developing more efficient and scalable purification strategies. The exploration of other plant species as potential sources of this compound is also a worthwhile endeavor. As the demand for bio-based chemicals continues to grow, the efficient isolation of compounds like this compound from natural, renewable resources will become increasingly important.
References
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Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit | PNAS. (2021, January 11). Retrieved from [Link]
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This compound - Grokipedia. (2026, January 7). Retrieved from [Link]
-
Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya - MDPI. (2022, February 16). Retrieved from [Link]
-
Full article: Pitaya: a potential plant resource of this compound - Taylor & Francis Online. (2020, April 10). Retrieved from [Link]
-
(+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem - NIH. Retrieved from [Link]
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Application Notes & Protocols for High-Titer Citramalic Acid Production via Fed-Batch Fermentation
Abstract: Citramalic acid is a valuable C5 platform chemical and a key bio-based precursor for producing methylmethacrylate (MMA), the monomer for high-performance polymers like Plexiglas.[1] This guide provides a comprehensive overview and detailed protocols for the high-titer production of this compound using metabolically engineered Escherichia coli in a fed-batch fermentation system. We delve into the rationale behind strain engineering, the principles of an optimized fed-batch strategy, and the analytical methods required for process monitoring. This document is intended for researchers and process scientists aiming to establish robust and efficient microbial production of this compound.
Introduction: The Case for Fed-Batch Fermentation
The microbial synthesis of this compound from renewable feedstocks like glucose presents a sustainable alternative to petrochemical-based production routes. The core of this bioprocess is the enzymatic condensation of two central metabolites, acetyl-CoA and pyruvate, catalyzed by citramalate synthase (CimA).[1] While simple in principle, achieving high titers (e.g., >80 g/L) requires a sophisticated process strategy to manage cellular metabolism effectively.[1][2]
Standard batch fermentations are often limited by substrate inhibition and the accumulation of toxic byproducts, primarily acetate, which occurs when E. coli is grown with excess glucose.[1] Fed-batch fermentation elegantly overcomes these limitations. By supplying the primary carbon source (glucose) at a controlled, growth-limiting rate, we can achieve exceptionally high cell densities while preventing the metabolic overflow that leads to acetate formation.[3] This strategy ensures that metabolic flux is efficiently channeled towards the desired product, this compound, resulting in superior titers, yields, and productivities.[1][4]
Part 1: The Biocatalyst: Engineering E. coli for Citramalate Synthesis
The foundation of a high-titer process is a robust and efficient microbial catalyst. The production host, typically E. coli K-12 derivatives like BW25113, must be genetically modified to redirect carbon flux from central metabolism towards the this compound pathway.
The Core Biosynthetic Pathway
The primary engineering target is the introduction of a heterologous citramalate synthase (CimA) to create the product-forming pathway. The most effective variants, such as CimA3.7, are mesophilic versions of the enzyme originally found in the thermophile Methanococcus jannaschii.[1][2] This enzyme directly converts acetyl-CoA and pyruvate into (R)-citramalate.
Caption: Core metabolic pathway for this compound production in engineered E. coli.
Critical Genetic Modifications for Flux Redirection
To maximize the carbon flux towards citramalate, it is essential to eliminate key competing pathways that consume the precursors, acetyl-CoA and pyruvate.
| Gene Target | Enzyme Encoded | Rationale for Deletion/Modification | Consequence & Considerations | Reference |
| cimA | Citramalate Synthase | (Overexpression) Introduces the pathway to convert acetyl-CoA and pyruvate to citramalate. | Expression must be tightly controlled (e.g., via an inducible promoter like pBAD) to separate growth and production phases. | [1][2] |
| ldhA | Lactate Dehydrogenase | Prevents the conversion of pyruvate to lactate under oxygen-limiting conditions. | Maximizes pyruvate pool available for citramalate synthesis. | [1][3] |
| pflB | Pyruvate Formate-Lyase | Prevents the conversion of pyruvate to formate and acetyl-CoA under anaerobic conditions. | Further conserves the pyruvate pool. | [1][3] |
| gltA | Citrate Synthase | Blocks the primary entry of acetyl-CoA into the TCA cycle, a major competing pathway. | Deletion creates glutamate auxotrophy. This can be overcome by engineering GltA to have reduced activity rather than full deletion. | [5][6] |
| ackA | Acetate Kinase | Reduces the formation of acetate, a major inhibitory byproduct of overflow metabolism. | Improves cell health and final product titer at high cell densities. | [5][7] |
Part 2: The Process: Fed-Batch Fermentation Protocol
The synergy between the engineered strain and the fermentation process is critical for success. A continuous, growth-limiting glucose feed is the cornerstone of the strategy, preventing acetate accumulation and enabling high-titer production.[1]
Caption: Workflow diagram of the three-phase fed-batch fermentation process.
Media Composition
A defined mineral salts medium is used to ensure reproducibility and simplify downstream processing.
| Component | Batch Medium (per L) | Feed Medium (Concentrated) | Purpose |
| Glucose | 10-20 g | 500-700 g/L | Carbon & Energy Source |
| (NH₄)₂SO₄ | 2 g | - | Nitrogen Source |
| KH₂PO₄ | 13.3 g | - | Buffer, Phosphorus Source |
| Citric Acid | 1.7 g | - | Chelating Agent |
| MgSO₄·7H₂O | 1.2 g | - | Cofactor, Salt |
| Yeast Extract | 1.0-1.5 g | - | Vitamins, Growth Factors |
| Trace Metals | 10 mL | - | Enzyme Cofactors |
| Antibiotic | As required | - | Plasmid Selection |
Note: The feed medium is typically a highly concentrated solution of glucose to minimize dilution of the bioreactor contents.
Step-by-Step Fermentation Protocol
This protocol is designed for a 5 L laboratory-scale bioreactor with a 3 L working volume.
1. Inoculum Preparation: a. Inoculate 100 mL of fermentation medium in a 500 mL baffled flask with a glycerol stock of the engineered E. coli strain. b. Incubate overnight at 37°C with shaking at 250 rpm until the culture reaches an OD₆₀₀ of 4-6.
2. Bioreactor Setup and Batch Phase: a. Prepare 3 L of batch medium in the 5 L bioreactor vessel and sterilize. b. After cooling, add sterile supplements (antibiotics, thiamine if required). c. Set initial process parameters: Temperature: 37°C, pH: 7.0 (controlled with 4M NH₄OH and 2M H₂SO₄), Agitation: 600-1000 rpm, Aeration: 1-2 VVM. The dissolved oxygen (DO) should be maintained above 20% saturation by linking it to the agitation cascade. d. Inoculate the bioreactor with the overnight culture to a starting OD₆₀₀ of ~0.1. e. Allow the batch phase to proceed until the initial glucose is completely consumed, typically indicated by a sharp spike in the DO signal. This usually takes 8-12 hours.
3. Fed-Batch and Induction Phase: a. Upon glucose depletion, immediately begin the continuous glucose feed (e.g., starting at 4-5 g/h). b. The feed rate should be increased stepwise or exponentially to maintain a specific growth rate that does not lead to acetate accumulation.[1][8] Regular off-line glucose measurements are crucial to ensure it remains at a limiting concentration (<0.5 g/L). c. When the culture reaches a high cell density (e.g., OD₆₀₀ of ~50), induce expression of the citramalate synthase by adding the inducer (e.g., 0.2 g/L L-arabinose for pBAD promoters).[1]
4. Production Phase: a. Continue the glucose feed for an additional 40-60 hours to fuel citramalate production by the high-density, induced cell population.[1] The feed rate may be held constant or adjusted based on real-time process data. b. Monitor cell growth (OD₆₀₀) and citramalate concentration by taking samples aseptically every 4-8 hours. c. The fermentation is typically concluded after 65-80 hours, at which point citramalate titers can exceed 80 g/L.[1][4]
Summary of High-Titer Production Results
| Strain Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli expressing CimA3.7, ΔldhA, ΔpflB | 82 ± 1.5 | 0.48 | 1.85 | [1][2] |
| E. coli with engineered GltA[F383M] | > 60 | 0.53 | ~0.45 | [6] |
| E. coli with non-oxidative glycolysis | 110.2 | 0.40 | 1.40 | [4] |
Part 3: Analysis and Downstream Processing
Protocol: Quantification of this compound by HPLC
Accurate monitoring of citramalate concentration is essential for process optimization. High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Sample Preparation:
-
Withdraw 1 mL of fermentation broth.
-
Centrifuge at >12,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/VIS or Diode Array Detector (DAD).
-
Column: Ion-Exclusion column (e.g., IC-Pak Ion-Exclusion 7µm) or a standard C18 column.[9]
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.001-0.005 N H₂SO₄).[9][10]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Detection: UV at 210 nm.[9]
-
Quantification: Based on a standard curve prepared with pure this compound.
-
Overview of Downstream Processing
The recovery of this compound from the fermentation broth is a critical final step. While specific protocols must be empirically optimized, the general workflow involves several unit operations.
-
Biomass Removal: The first step is to separate the E. coli cells from the broth containing the product. This is typically achieved by centrifugation or microfiltration.[11]
-
Primary Purification: Several methods can be employed to recover organic acids from the clarified broth:
-
Precipitation: A classical method where a salt (e.g., calcium hydroxide) is added to precipitate the organic acid as a calcium salt. The acid is then recovered by adding sulfuric acid.[11]
-
Solvent Extraction: Liquid-liquid extraction using a suitable organic solvent can selectively recover the acid from the aqueous broth.[12]
-
Adsorption/Chromatography: Using ion-exchange resins or other adsorbent materials can provide a higher degree of purity.[13]
-
-
Final Purification: Further steps like crystallization may be required to achieve the final desired product purity.
References
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Webb, J. P., Hall, S. J., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Biotechnology for Biofuels. Available at: [Link]
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Blombach, B., & Seibold, G. M. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Cell Factories. Available at: [Link]
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ResearchGate. (n.d.). Metabolic pathways for citramalate synthesis in Escherichia coli. ResearchGate. Available at: [Link]
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Hall, S., et al. (2017). (PDF) Efficient bio-production of citramalate using an engineered Escherichia coli strain. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Comparison of fermentation processes for citramalate production. ResearchGate. Available at: [Link]
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Wu, M., & Eiteman, M. A. (2020). Engineered citrate synthase improves this compound generation in Escherichia coli. Biotechnology and Bioengineering. Available at: [Link]
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ResearchGate. (n.d.). Production of citramalate in Escherichia coli by mediating colonic acid metabolism and fermentation optimization. ResearchGate. Available at: [Link]
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Liste, C., et al. (2002). High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection. Analytica Chimica Acta. Available at: [Link]
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Zhang, W., et al. (2009). Rational Design and Optimization of Fed-Batch and Continuous Fermentations. Methods in Molecular Biology. Available at: [Link]
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Flórez-Fernández, N., et al. (2018). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Vitae. Available at: [Link]
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Batch-to-Batch Optimization Control of Fed-Batch Fermentation Process Based on Recursively Updated Extreme Learning Machine Models. (2018). MDPI. Available at: [Link]
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Zhang, H., & Xiu, M. (2015). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. Journal of Microbiology and Biotechnology. Available at: [Link]
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Koutinas, A. A., et al. (2016). Downstream extraction process development for recovery of organic acids from a fermentation broth. Bioresource Technology. Available at: [Link]
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Chiral Separation of Citramalic Acid Enantiomers by LC-MS/MS: A Detailed Protocol for Researchers
< APPLICATION NOTE
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation and quantification of citramalic acid enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a dicarboxylic acid with a single chiral center, presents unique analytical challenges. Its enantiomers can exhibit different biological activities and metabolic fates, making their distinct quantification critical in fields ranging from food science to drug development.[1][2][3] This guide details a robust method, explaining the rationale behind key experimental choices, from sample preparation to LC-MS/MS parameter optimization. It is intended for researchers, scientists, and drug development professionals seeking a reliable and validated approach to this compound enantiomer analysis.
Introduction: The Significance of Chiral this compound
This compound (2-methylmalic acid) is a key intermediate in various metabolic pathways and is found in a range of biological systems, including fruits and microorganisms.[4][5][6] It exists as two enantiomers, (R)- and (S)-citramalic acid, due to the presence of a stereocenter at the C2 position. The stereochemistry of this compound is of paramount importance as enzymatic systems are inherently chiral, often interacting preferentially with one enantiomer over the other. For instance, the (-)-form, or R-form, is produced by this compound synthase in plants and yeast.[4][5] In contrast, some bacterial pathways are suggested to produce the S-form.[4]
In the pharmaceutical industry, the U.S. Food and Drug Administration (FDA) mandates that all chiral bioactive drug molecules be isolated and tested for efficacy and safety as single, pure enantiomers.[2] This is due to the potential for enantiomers to have different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] Therefore, the ability to accurately separate and quantify the enantiomers of chiral molecules like this compound is not just an analytical exercise but a critical component of safety and efficacy assessment.
This application note addresses the need for a sensitive and reliable method for chiral this compound analysis. While traditional High-Performance Liquid Chromatography (HPLC) with UV detection can achieve chiral separation, coupling it with mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity, which is crucial for analyzing complex biological matrices.[7][8]
Principles of Chiral Separation by LC-MS/MS
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of another chiral entity. In chiral LC, this is typically a Chiral Stationary Phase (CSP). The differential interaction between the two enantiomers and the chiral selector of the CSP leads to different retention times, enabling their separation.
For acidic compounds like this compound, several types of CSPs can be effective, including polysaccharide-based, cyclodextrin-based, and Pirkle-type stationary phases.[9][10][11][12] The choice of CSP is critical and often requires empirical screening for optimal performance.
An alternative to direct chiral separation on a CSP is pre-column derivatization with a chiral reagent. This converts the enantiomers into diastereomers, which have different physical properties and can often be separated on a standard achiral column, such as an octadecylsilica (ODS) column.[4][5][6] This approach can be highly effective, especially when direct chiral separation is challenging.
Mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analytes. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and a characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the certainty of analyte identification and quantification.[7][8]
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the chiral separation of this compound enantiomers by LC-MS/MS.
Figure 1: General workflow for the chiral LC-MS/MS analysis of this compound.
Detailed Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound enantiomers. Two primary approaches are presented: a direct method using a chiral stationary phase and an indirect method involving pre-column derivatization.
Sample Preparation for Biological Matrices
The goal of sample preparation is to extract this compound from the matrix, remove interferences, and concentrate the analyte.[13]
Protocol: Protein Precipitation and Liquid-Liquid Extraction
This protocol is suitable for plasma and other protein-rich samples.
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated citric acid). The acetonitrile precipitates proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For further cleanup and concentration (optional but recommended), perform a liquid-liquid extraction. Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. [14]
Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is suitable for urine or fruit juice samples.[15]
-
Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Adjust the pH of 1 mL of the sample to be 2 pH units above the highest pKa of this compound to ensure it is deprotonated.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove neutral and basic impurities.
-
Elute the this compound with 1 mL of 1% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC Method 1: Direct Chiral Separation
This method utilizes a chiral stationary phase to directly separate the enantiomers.
Table 1: LC Parameters for Direct Chiral Separation
| Parameter | Value | Rationale |
| Column | Chiralpak® ZWIX(+) or similar zwitterionic CSP | Zwitterionic CSPs can provide excellent enantioselectivity for amino acids and other amphoteric compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is often necessary to achieve good peak shape and resolution for polar analytes. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical HPLC columns. |
| Column Temperature | 25°C | Temperature can affect chiral recognition; consistency is key. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
LC Method 2: Indirect Chiral Separation via Derivatization
This method involves creating diastereomers that can be separated on a standard reversed-phase column.
Protocol: Pre-column Derivatization
-
To the dried sample extract, add 50 µL of a chiral derivatizing agent solution (e.g., benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate in a suitable solvent). [4][5]
-
Add a coupling agent (e.g., triphenylphosphine and 2,2'-dipyridyl disulfide).
-
Incubate the reaction mixture at a specified temperature and time (e.g., 60°C for 30 minutes). These conditions should be optimized for complete derivatization.
-
After the reaction, the sample is ready for injection onto the LC-MS/MS system.
Table 2: LC Parameters for Indirect Chiral Separation
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard column for separating the resulting diastereomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible aqueous phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic phase. |
| Gradient | 30% B to 80% B over 8 minutes | A suitable gradient for eluting the derivatized, less polar analytes. |
| Flow Rate | 0.3 mL/min | A common flow rate for narrow-bore columns. |
| Column Temperature | 40°C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL |
MS/MS Method
The MS/MS parameters should be optimized for this compound or its derivatized form.
Figure 2: The process of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.
Table 3: MS/MS Parameters for Native this compound
| Parameter | Value | Rationale |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Carboxylic acids readily deprotonate to form [M-H]- ions. |
| Precursor Ion (m/z) | 147.0 | [M-H]- for this compound. |
| Product Ions (m/z) | 129.0, 85.0 | Characteristic fragments from the loss of H2O and subsequent decarboxylation. |
| Collision Energy (V) | Optimized for each transition | The energy required to produce the most abundant and stable product ions. |
| Capillary Voltage (kV) | 3.0 | Optimized for stable spray and maximum ion signal. |
| Gas Temperature (°C) | 350 | Aids in desolvation of the analyte ions. |
| Gas Flow (L/hr) | 10 | The flow of nebulizing and drying gas is optimized for efficient ionization. |
Note: For the derivatized this compound, the precursor and product ions will be different and must be determined experimentally. For instance, the derivatized molecule in one study had a precursor ion of m/z 667.1 and product ions of m/z 91.05 and 362.2.[17]
Method Validation
A developed chiral LC-MS/MS method must be validated to ensure its reliability for its intended application.[1][16][18] Key validation parameters are summarized in the table below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within 85-115% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analytes. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | Assessed by comparing the response in matrix to the response in a neat solution. |
Conclusion
The chiral separation of this compound enantiomers by LC-MS/MS is a powerful analytical technique with broad applications. This application note has provided two detailed protocols, one for direct and one for indirect chiral separation, along with the scientific rationale behind the methodological choices. By following these guidelines and performing a thorough method validation, researchers can confidently and accurately quantify this compound enantiomers in a variety of complex matrices. The enhanced sensitivity and specificity of LC-MS/MS make it the superior choice for this challenging analysis, ensuring data of the highest quality and integrity.[7]
References
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(4), 1556. [Link]
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Talanta. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Talanta, 253, 123986. [Link]
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. Semantic Scholar. [Link]
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ResearchGate. (n.d.). a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... [Link]
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Semantic Scholar. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. [Link]
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(4), 1556. [Link]
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OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]
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ResearchGate. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. [Link]
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PubMed. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 178, 112841. [Link]
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Afonso, C., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4937. [Link]
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Redalyc. (n.d.). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. [Link]
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Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
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Pirkle, W. H., & House, D. W. (1979). Chiral high-pressure liquid chromatographic stationary phases. 3. General resolution of arylalkylcarbinols. The Journal of Organic Chemistry, 44(12), 1957–1960. [Link]
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Pirkle, W. H., et al. (1981). Chiral high-pressure liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(15), 2935–2940. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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Synergy Publishers. (n.d.). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry. [Link]
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Juniper Publishers. (2018). Role of Chirality in Drugs. AASCIT. [Link]
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Cloning and Expression of Citramalate Synthase in a Microbial Host: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Citramalate Synthase
Citramalate synthase (CimA) is a crucial enzyme that catalyzes the condensation of acetyl-CoA and pyruvate to form (R)-citramalate.[1][2] This reaction is a key step in alternative isoleucine biosynthesis pathways and has garnered significant interest in the field of metabolic engineering.[1][3] The product, citramalate, serves as a valuable platform chemical and a precursor for the industrial production of methylmethacrylate (the monomer for Plexiglas) and other polymers.[4][5][6] The ability to efficiently express active citramalate synthase in a microbial host is paramount for developing sustainable and bio-based production processes for these important chemicals.[7]
This guide provides a comprehensive overview and detailed protocols for the successful cloning and expression of citramalate synthase in microbial hosts. We will delve into the rationale behind experimental choices, from gene source selection to purification strategies, empowering researchers to optimize their workflows for high-yield production of this industrially relevant enzyme.
I. Gene Source and Vector Selection: The Foundation of Successful Expression
The initial steps of any recombinant protein expression workflow involve identifying a suitable gene encoding the protein of interest and selecting an appropriate expression vector.[8]
Identifying the Citramalate Synthase Gene (cimA)
Citramalate synthase genes have been identified in various microorganisms. A well-characterized and frequently used source is the thermophilic archaeon Methanococcus jannaschii.[3][4] However, the wild-type enzyme from this organism exhibits optimal activity at high temperatures, which may not be ideal for expression in common mesophilic hosts like Escherichia coli.[4] To address this, directed evolution has been employed to generate mesophilic variants, such as CimA3.7, which show improved activity at moderate temperatures.[3][4] Other potential sources for cimA genes include Leptospira interrogans and Arenicella xantha.[2][9]
Key Consideration: When selecting a cimA gene, consider the optimal temperature of the native enzyme and the intended expression host. For expression in mesophilic hosts, utilizing a temperature-optimized variant is highly recommended.
Choosing the Right Expression Vector
The expression vector is a critical component that carries the gene of interest into the host and provides the necessary regulatory elements for transcription and translation.[10][11] Several factors should be considered when selecting a vector:
| Vector Feature | Importance in Citramalate Synthase Expression | Recommended Options |
| Promoter | A strong, inducible promoter is essential for high-level protein expression.[8][12] This allows for cell growth to a high density before inducing protein production, minimizing the metabolic burden on the host.[13] | T7 promoter (e.g., in pET vectors), araBAD promoter (e.g., in pBAD vectors).[14][15] |
| Origin of Replication (ori) | A high-copy-number ori can lead to higher plasmid numbers per cell and consequently, higher protein yield. | pBR322 ori and its derivatives are common in expression vectors.[16] |
| Selectable Marker | An antibiotic resistance gene is necessary to select for cells that have successfully taken up the plasmid. | Ampicillin, Kanamycin resistance genes. |
| Affinity Tag | A tag fused to the protein of interest simplifies the purification process.[11] The polyhistidine-tag (His-tag) is widely used for its high affinity to metal ions.[17][18] | N-terminal or C-terminal Hexa-histidine (6xHis) tag. |
Expert Insight: The choice of promoter can significantly impact expression levels. While a strong promoter like T7 is often desirable for maximizing yield, a weaker or more tightly regulated promoter may be beneficial if the expressed protein is toxic to the host.[8][14]
II. Microbial Host Selection: A Critical Determinant of Success
The choice of the microbial host is as crucial as the vector. Different hosts offer distinct advantages and disadvantages for recombinant protein production.[8]
Escherichia coli: The Workhorse of Protein Expression
E. coli is the most widely used host for recombinant protein production due to its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools.[15][19]
Advantages of E. coli :
-
Fast Growth and High Cell Densities: Enables rapid production of large quantities of protein.[19]
-
Cost-Effective: Growth media are relatively inexpensive.[19]
-
Well-Established Protocols: A wealth of knowledge and optimized protocols are available.[14]
Commonly Used E. coli Strains for Protein Expression:
| Strain | Key Features |
| BL21(DE3) | Contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, making it ideal for use with pET vectors.[19] It is also deficient in Lon and OmpT proteases, which helps to increase the stability of the recombinant protein. |
| Rosetta™(DE3) | A derivative of BL21(DE3) that contains a plasmid carrying genes for rare tRNAs, which can improve the expression of proteins from eukaryotic sources or organisms with different codon usage.[14][19] |
Causality in Strain Selection: The selection of an E. coli strain should be guided by the codon usage of the cimA gene. If the gene contains codons that are rare in E. coli, using a strain like Rosetta™(DE3) can significantly enhance translational efficiency and overall protein yield.[12][14]
Alternative Microbial Hosts
While E. coli is a robust system, other microbial hosts can be advantageous in specific scenarios.
-
Corynebacterium glutamicum : This bacterium is known for its high-level production of amino acids and can be engineered to produce other valuable chemicals.[20][21][22] It is generally recognized as safe (GRAS) and can be a suitable host for producing citramalate.
-
Saccharomyces cerevisiae (Yeast) : As a eukaryotic organism, yeast can perform post-translational modifications that are not possible in bacteria.[23][24] This can be important for the proper folding and function of some proteins, although it is generally not a requirement for citramalate synthase. Yeast expression systems can sometimes offer superior yields for complex proteins.[25][26][27]
III. Experimental Workflow: From Gene to Purified Protein
The following diagram illustrates the general workflow for cloning and expressing citramalate synthase in a microbial host.
Caption: Overall workflow for cloning, expression, and purification of citramalate synthase.
IV. Detailed Protocols
Protocol 1: Cloning of cimA into a pET Expression Vector
This protocol describes the cloning of a codon-optimized cimA gene into a pET vector with an N-terminal His-tag.
Materials:
-
Codon-optimized cimA gene (synthesized or PCR amplified)
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA Ligase
-
Competent E. coli DH5α cells
-
LB agar plates with kanamycin (50 µg/mL)
-
Plasmid miniprep kit
Procedure:
-
Gene Amplification: Amplify the codon-optimized cimA gene using PCR with primers containing NdeI and XhoI restriction sites.
-
Vector and Insert Digestion: Digest both the pET-28a(+) vector and the purified PCR product with NdeI and XhoI.
-
Ligation: Ligate the digested cimA insert into the digested pET-28a(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
Verification: Select several colonies and grow them in liquid LB medium with kanamycin. Isolate the plasmid DNA using a miniprep kit and verify the correct insertion by restriction digestion and Sanger sequencing.
Protocol 2: Expression of His-tagged Citramalate Synthase in E. coli BL21(DE3)
Materials:
-
Verified pET-28a(+)-cimA plasmid
-
Competent E. coli BL21(DE3) cells
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the pET-28a(+)-cimA plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 500 mL of LB medium with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[11]
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[4] The cell pellet can be stored at -80°C until further use.
Optimization Insight: The induction temperature and IPTG concentration are critical parameters for optimizing protein expression and solubility.[12][19] Lowering the temperature after induction often improves the proper folding of the recombinant protein and reduces the formation of insoluble inclusion bodies.[14][19]
Protocol 3: Purification of His-tagged Citramalate Synthase
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the His-tagged citramalate synthase.[17][28]
Materials:
-
Cell pellet from the expression step
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity resin
-
Lysozyme, DNase I
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Binding: Add the clarified supernatant to the equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle mixing.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged citramalate synthase from the resin using Elution Buffer.
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.
-
Buffer Exchange: If necessary, remove the imidazole by dialysis or using a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
Self-Validation: The presence of a prominent band at the expected molecular weight of citramalate synthase on the SDS-PAGE gel after elution confirms successful purification. The flow-through and wash fractions should show a significant reduction in the amount of the target protein.[29]
Caption: Schematic of His-tagged protein purification using IMAC.
Protocol 4: Citramalate Synthase Activity Assay
The activity of the purified citramalate synthase can be determined by monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[3][4][30]
Materials:
-
Purified citramalate synthase
-
Assay Buffer (0.1 M TES buffer, pH 7.5, containing 5 mM MgCl2)[4]
-
Acetyl-CoA solution
-
Pyruvate solution
-
DTNB solution
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, acetyl-CoA, and pyruvate.
-
Initiate Reaction: Start the reaction by adding the purified citramalate synthase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic variants).[4]
-
Quenching and Detection: At specific time points, take aliquots of the reaction mixture and add them to the DTNB solution to stop the reaction and develop the color.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Calculate the enzyme activity based on the rate of increase in absorbance, using a standard curve generated with known concentrations of CoA.[3][30]
Trustworthiness of the Protocol: This assay provides a quantitative measure of the functional activity of the expressed and purified citramalate synthase. A linear increase in absorbance over time indicates a properly folded and active enzyme. Comparing the specific activity of your purified enzyme to literature values for the same or similar constructs can further validate your results.[31][32]
V. Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Inefficient transcription or translation. | Verify the integrity of the plasmid and the sequence of the cimA gene. Optimize induction conditions (IPTG concentration, temperature, induction time).[12] |
| Codon bias. | Use a codon-optimized gene or an E. coli strain that supplies rare tRNAs (e.g., Rosetta™).[12][14] | |
| Insoluble protein (inclusion bodies) | High expression rate leading to protein misfolding. | Lower the induction temperature (e.g., 16-20°C) and reduce the IPTG concentration.[14][19] |
| Protein is inherently prone to aggregation. | Co-express with molecular chaperones. | |
| Low protein yield after purification | Poor binding to the affinity resin. | Ensure the His-tag is accessible and not sterically hindered. Consider moving the tag to the other terminus of the protein. |
| Protein degradation. | Add protease inhibitors to the lysis buffer. | |
| Low enzyme activity | Incorrect protein folding. | Optimize expression conditions (see "Insoluble protein"). |
| Presence of inhibitors in the final buffer. | Perform buffer exchange to remove any remaining imidazole or other potential inhibitors. |
VI. Conclusion
The successful cloning and expression of citramalate synthase in a microbial host is a critical step towards the bio-based production of valuable chemicals. By carefully selecting the gene source, expression vector, and microbial host, and by optimizing the expression and purification protocols, researchers can achieve high yields of active enzyme. The detailed protocols and troubleshooting guide provided here serve as a robust framework for scientists and drug development professionals to establish an efficient and reliable workflow for producing citramalate synthase for a variety of research and industrial applications. The principles and techniques described are broadly applicable to the expression of other recombinant proteins, making this guide a valuable resource for the broader scientific community.
References
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Strategies to Optimize Protein Expression in E. coli - PMC - PubMed Central. Available at: [Link]
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Bacterial Expression Vectors - Biocompare. Available at: [Link]
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Recombinant protein expression optimization in Escherichia coli: A review - ARCC Journals. Available at: [Link]
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Why is Yeast Important for Recombinant Protein Expression - GenScript. Available at: [Link]
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Optimization of recombinant protein expression level in Escherichia coli by flow cytometry and cell sorting - PubMed. Available at: [Link]
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Tips For Optimizing Recombinant Protein Expression in E. Coli - Biomatik. Available at: [Link]
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Optimizing Protein Yield in E. coli Expression Systems - Patsnap Synapse. Available at: [Link]
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Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC. Available at: [Link]
-
Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Saccharomyces cerevisiae as a superior host for overproduction of prokaryotic integral membrane proteins - PMC - NIH. Available at: [Link]
-
Efficient bio-production of citramalate using an engineered Escherichia coli strain - Microbiology Society. Available at: [Link]
-
An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae - DR-NTU. Available at: [Link]
-
Bacterial Expression Vectors - Agilent. Available at: [Link]
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Comparison of Yeasts as Hosts for Recombinant Protein Production - MDPI. Available at: [Link]
-
Metabolic engineering of recombinant protein secretion by Saccharomyces cerevisiae | FEMS Yeast Research | Oxford Academic. Available at: [Link]
-
Recombinant Protein Expression With Bacterial Vectors - Genext Genomics. Available at: [Link]
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Plasmids 101: Protein Expression - Addgene Blog. Available at: [Link]
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Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC - NIH. Available at: [Link]
-
(PDF) Efficient bio-production of citramalate using an engineered Escherichia coli strain. Available at: [Link]
-
Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Available at: [Link]
-
Citrate Synthase Activity Colorimetric Assay Kit (#BN00585). Available at: [Link]
-
Transfer of the citramalate pathway to E. coli. (A) Schematic... - ResearchGate. Available at: [Link]
-
Metabolic pathways for citramalate synthesis in Escherichia coli... - ResearchGate. Available at: [Link]
-
Production of citramalate by metabolically engineered Escherichia coli - PubMed. Available at: [Link]
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BioAssay Systems Citrate Synthase. Available at: [Link]
-
(R)-Citramalate Synthase in Methanogenic Archaea - PMC - NIH. Available at: [Link]
-
Citrate synthase in Corynebacterium glutamicum is encoded by two gltA transcripts which are controlled by RamA, RamB, and GlxR - PubMed. Available at: [Link]
-
(R)-citramalate synthase CimA - Leptospira interrogans serogroup Icterohaemorrhagiae serovar Lai (strain 56601) | UniProtKB | UniProt. Available at: [Link]
-
D-citramalate synthase - Arenicella xantha | UniProtKB | UniProt. Available at: [Link]
-
His-Tag Purification | Bio-Rad. Available at: [Link]
-
Corynebacterium glutamicum as a Host for Synthesis and Export of d-Amino Acids - PMC. Available at: [Link]
-
Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources - PUREfrex. Available at: [Link]
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His-tagged protein purification - Takara Bio. Available at: [Link]
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How to combine chromatography techniques to purify a histidine-tagged protein. Available at: [Link]
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Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds. Available at: [Link]
-
Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC - PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
overcoming challenges in the purification of citramalic acid from crude extracts
Welcome to the technical support center for the purification of citramalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating this compound from complex crude extracts, such as fermentation broths. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in scientific principles to enhance the purity, yield, and stability of your target molecule.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Final Yield of this compound
Symptom: You are experiencing a significant loss of this compound during the purification process, resulting in a poor overall yield.
Potential Causes:
-
Incomplete Elution: The this compound may be binding too strongly to your chromatography resin and not fully eluting under the applied conditions.
-
Product Degradation: The pH, temperature, or presence of certain enzymes in your crude extract could be degrading the this compound.
-
Suboptimal Phase Separation: During liquid-liquid extraction, poor separation can lead to the loss of product in the wrong phase.
-
Precipitation Issues: In crystallization, the conditions may not be optimal for crystal formation, leaving a significant amount of product in the mother liquor.
Solutions & Protocols:
-
Optimize Elution Conditions:
-
For Ion Exchange Chromatography: If using an anion exchanger, ensure the eluting buffer has a sufficiently high concentration of a stronger anion to displace the this compound.[1][2] A gradient elution can help determine the optimal concentration.
-
For Hydrophobic Interaction Chromatography (HIC): Ensure you are decreasing the salt concentration in the mobile phase sufficiently to weaken the hydrophobic interactions and elute the this compound.[3][4]
-
-
Ensure Product Stability:
-
Maintain a cool temperature (4°C) throughout the purification process to minimize enzymatic degradation.[5][6]
-
Adjust the pH of your crude extract. This compound is more stable at a lower pH. Solutions of similar organic acids, like citric acid, are stable over extended periods when prepared at a low pH.[7]
-
-
Improve Extraction Efficiency:
-
Enhance Crystallization:
Issue 2: Poor Purity & Co-eluting Impurities in Chromatography
Symptom: Your final product shows the presence of contaminants, and in chromatographic methods like HPLC, you observe peaks that overlap or co-elute with your this compound peak.
Potential Causes:
-
Similar Physicochemical Properties of Impurities: Other organic acids or structurally similar compounds in the crude extract may have similar retention times to this compound under the chosen chromatographic conditions.
-
Inappropriate Stationary Phase: The chosen chromatography resin may not have the required selectivity to resolve this compound from all impurities.
-
Suboptimal Mobile Phase Composition: The pH or ionic strength of the mobile phase may not be creating a large enough difference in the retention of this compound and the impurities.
Solutions & Protocols:
-
Method Development for Chromatography:
-
Adjust Mobile Phase pH: The charge of this compound and other organic acid impurities is highly dependent on the pH. Adjusting the mobile phase pH can alter their retention times on an ion-exchange column.[12]
-
Modify the Gradient Slope: A shallower elution gradient can improve the resolution between closely eluting peaks.
-
Consider an Alternative Chromatography Mode: If ion exchange is not providing sufficient purity, consider Hydrophobic Interaction Chromatography (HIC). HIC separates molecules based on their hydrophobicity and can offer a different selectivity profile.[13][14]
-
-
Utilize Orthogonal Purification Methods:
-
Combine different purification techniques that rely on different separation principles. For example, follow an ion-exchange step with a crystallization step. This multi-step approach significantly enhances purity.
-
-
Employ Advanced Analytical Techniques:
-
Use Ion Chromatography coupled with Mass Spectrometry (IC-MS) for better peak purity analysis and to identify co-eluting impurities.[15] This can provide valuable information for optimizing your purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial step for purifying this compound from a fermentation broth?
An effective initial step is often a precipitation or an ion-exchange chromatography step. Precipitation, for instance by adding calcium oxide, can be a cost-effective way to recover a large portion of the organic acids from the broth.[16][17] Alternatively, anion exchange chromatography is highly effective for capturing negatively charged molecules like this compound and separating them from neutral sugars and other components of the fermentation media.[1][2]
Q2: How can I accurately assess the purity of my final this compound product?
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for assessing purity.[18][19] For enantiomeric purity, pre-column derivatization with a chiral reagent followed by LC-MS/MS analysis can be employed.[20][21]
Q3: What are the key stability considerations for this compound during storage?
Similar to other organic acids, this compound solutions are generally more stable at lower temperatures (e.g., 4°C) and under acidic conditions.[5] For long-term storage, it is advisable to store it as a crystalline solid in a cool, dry place.
Q4: How do I choose the right ion-exchange resin?
For this compound, a weak base anion exchange resin is often a good choice. These resins allow for binding at a neutral or slightly acidic pH and elution under mildly basic conditions or by displacement with a stronger anion, which are gentle conditions that help preserve the integrity of the molecule.
Key Experimental Protocols
Protocol 1: Purification of this compound using Anion Exchange Chromatography
-
Resin Selection and Equilibration:
-
Choose a weak base anion exchange resin.
-
Pack the resin into a suitable chromatography column.
-
Equilibrate the column with a low ionic strength buffer at a pH where this compound is negatively charged (e.g., pH 5.0).
-
-
Sample Preparation and Loading:
-
Centrifuge or filter the crude extract to remove cells and particulate matter.
-
Adjust the pH of the clarified extract to match the equilibration buffer.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove unbound impurities like sugars and neutral compounds.[1]
-
-
Elution:
-
Elute the bound this compound using a buffer with a higher ionic strength (e.g., by adding NaCl) or by washing with a solution of a stronger anion.[2] A linear gradient of increasing salt concentration is recommended to separate this compound from other bound organic acids.
-
-
Fraction Analysis:
-
Collect fractions and analyze them for the presence of this compound using HPLC.
-
Pool the pure fractions.
-
Protocol 2: Crystallization of this compound
-
Solution Preparation:
-
Dissolve the partially purified this compound (from chromatography or extraction) in a suitable solvent, such as ethyl acetate, to create a concentrated solution.[22]
-
-
Inducing Supersaturation:
-
Slowly evaporate the solvent under a stream of nitrogen or by using a rotary evaporator at a controlled temperature.[22]
-
Alternatively, cool the saturated solution slowly to decrease the solubility of this compound.
-
-
Crystal Formation and Growth:
-
If crystals do not form spontaneously, add a few seed crystals of pure this compound.
-
Allow the solution to stand undisturbed at a cool temperature to allow for crystal growth.
-
-
Isolation and Drying:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under a vacuum.
-
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Pros | Cons | Typical Purity | Typical Yield |
| Precipitation | Cost-effective, scalable | Low selectivity, may require further purification | 60-80% | 80-95% |
| Ion Exchange | High selectivity, good for complex mixtures | Resin cost, potential for strong binding | >95% | 70-90% |
| Crystallization | High purity final product, scalable | Can be time-consuming, yield dependent on conditions | >99% | 60-85% |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in this compound purification.
References
- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
-
ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. Retrieved from [Link]
- Umino, M., Onozato, M., Sakamoto, T., Koishi, M., & Fukushima, T. (2023).
-
MDPI. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4022823A - Citric acid and this compound preparation.
- Desauziers, V., Boucharat, C., & Le Cloirec, P. (n.d.). Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Analusis.
-
Semantic Scholar. (n.d.). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. Retrieved from [Link]
- Blair, A., et al. (2015). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Cell Factories, 14, 107.
- World Journal of Pharmaceutical and Life Sciences. (2023).
-
BioLink. (n.d.). Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
ScienceDirect. (n.d.). Hydrophobic interaction chromatography. Retrieved from [Link]
-
FAO. (1999). CITRIC ACID. Retrieved from [Link]
-
Cytiva. (2024). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]
-
Redalyc. (n.d.). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000426). Retrieved from [Link]
-
National Library of Medicine. (2017). Synthesis of this compound From Glycerol by Metabolically Engineered Escherichia Coli. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-Citramalic acid. Retrieved from [Link]
- JMB Journal of Microbiology and Biotechnology. (2015). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry.
-
National Library of Medicine. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Retrieved from [Link]
- ACS Engineering Au. (n.d.).
-
Royal Society of Chemistry. (n.d.). Crystallization behavior of citric acid based on solution speciation and growth kinetics. Retrieved from [Link]
-
PubMed. (1982). Stability of citric acid solutions during a five month period. Retrieved from [Link]
-
MDPI. (2023). Research Progress in the Industrial Crystallization of Citrate—A Review. Retrieved from [Link]
-
PubMed. (n.d.). An investigation into the stability and sterility of citric acid solutions used for cough reflex testing. Retrieved from [Link]
-
PubMed. (n.d.). Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Recovery of Citric Acid From Fermentation Broths by Electrodialysis With Bipolar Membranes. Retrieved from [Link]
- Google Patents. (n.d.). DE680595C - Process for the preparation of crystallized citric acid.
-
International Labmate. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Crystallization kinetics of Citric Acid Anhydrate. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2015). Why am I having low yield in my gel extraction?. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. An investigation into the stability and sterility of citric acid solutions used for cough reflex testing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
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- 22. US4022823A - Citric acid and this compound preparation - Google Patents [patents.google.com]
Technical Support Center: Enhancing Citramalic Acid Production in Recombinant E. coli
Welcome to the technical support center for the microbial production of citramalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound yields in recombinant Escherichia coli. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible production system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, offering step-by-step solutions grounded in metabolic engineering principles.
Issue 1: Low this compound Titer and Yield
You've successfully engineered your E. coli strain to express citramalate synthase, but the final titer is significantly lower than reported in the literature.
Root Cause Analysis & Corrective Actions
1. Suboptimal Expression of Citramalate Synthase (CimA)
-
The "Why": The cornerstone of your production pathway is the efficient conversion of pyruvate and acetyl-CoA into this compound by the enzyme citramalate synthase (CimA). Insufficient enzyme levels are a primary bottleneck. A mesophilic variant of CimA from Methanococcus jannaschii, CimA3.7, has been shown to be highly effective for production in E. coli at 37°C.[1]
-
Troubleshooting Steps:
-
Codon Optimization: Ensure the cimA gene sequence is codon-optimized for expression in E. coli. This enhances translational efficiency.
-
Promoter Strength: If using an inducible promoter (e.g., PBAD or PT7), optimize the inducer concentration (e.g., L-arabinose or IPTG). A strong constitutive promoter might also be considered for consistent expression.
-
Plasmid Copy Number: Employ a medium to high-copy-number plasmid for robust cimA expression.
-
Protein Expression Analysis: Perform SDS-PAGE on cell lysates to confirm the presence and quantity of the expressed CimA protein.
-
2. Carbon Flux Diverted to Competing Pathways
-
The "Why": Pyruvate and acetyl-CoA are central metabolic hubs in E. coli. Several native pathways compete with CimA for these precursors, thereby reducing the carbon flux towards this compound. The primary competing enzyme is citrate synthase (GltA), which initiates the TCA cycle by condensing acetyl-CoA with oxaloacetate.[2][3]
-
Troubleshooting Workflow:
Caption: Key competing metabolic pathways for citramalate precursors.
-
Recommended Gene Knockouts:
-
gltA (Citrate Synthase): Deleting gltA significantly redirects acetyl-CoA towards citramalate synthesis.[4][5] However, this creates a glutamate auxotrophy, necessitating glutamate supplementation in the medium.
-
Advanced Strategy: An alternative to a full knockout is to engineer the GltA enzyme. A point mutation, such as GltA[F383M], can reduce its affinity for acetyl-CoA without eliminating its activity entirely, thus avoiding the need for glutamate supplementation and improving citramalate production by up to 125% in batch fermentation.[2][6]
-
-
ldhA (Lactate Dehydrogenase) & pflB (Pyruvate Formate-Lyase): Under oxygen-limiting conditions, common in high-density fermentations, E. coli shifts to fermentative metabolism. Deleting ldhA and pflB prevents the conversion of pyruvate to lactate and formate, respectively, maximizing pyruvate availability for citramalate production.[1][7]
-
leuC (3-isopropylmalate dehydratase): This enzyme can catalyze the conversion of citramalate to citraconate.[1] Deleting leuC prevents this degradation of your target product.[5][8]
-
Issue 2: High Accumulation of Acetate
High acetate levels are observed in the fermentation broth, which inhibits cell growth and reduces the overall productivity of your system.
Root Cause Analysis & Corrective Actions
1. Overflow Metabolism
-
The "Why": When E. coli is grown with excess glucose, the rate of glucose uptake can exceed the capacity of the TCA cycle. This leads to an accumulation of acetyl-CoA, which is then converted to acetate via the Pta-AckA pathway. This phenomenon, known as overflow metabolism, is detrimental to both cell health and product yield. Acetate is an undesirable byproduct formed from both pyruvate and acetyl-CoA, the very precursors for citramalate.[9][10]
-
Troubleshooting Steps:
-
Gene Deletions: To minimize acetate formation, knockouts in the following genes are critical:
-
ackA (Acetate Kinase) and pta (Phosphate Acetyltransferase): This is the primary pathway for acetate production from acetyl-CoA.[10][11]
-
poxB (Pyruvate Oxidase): This enzyme converts pyruvate directly to acetate.[5][10] Deleting all three genes (ackA, pta, and poxB) has been shown to be necessary to reduce acetate formation to less than 1 g/L.[5]
-
-
Fermentation Strategy:
-
Fed-Batch Fermentation: Implement a fed-batch strategy with a continuous, growth-limiting feed of glucose.[1][7] This prevents the accumulation of excess glucose in the medium, thereby avoiding overflow metabolism and acetate accumulation.
-
pH Control: Maintain the pH of the culture at a constant level, typically around 7.0.[1] Changes in pH can influence acetate production.[9]
-
-
Issue 3: Poor Cell Growth After Genetic Modifications
Your engineered strain with multiple gene knockouts (e.g., gltA) exhibits a significantly reduced growth rate or fails to grow in minimal media.
Root Cause Analysis & Corrective Actions
1. Auxotrophy
-
The "Why": Deleting key genes in central metabolism can lead to auxotrophy, meaning the strain can no longer synthesize essential metabolites. As mentioned, a gltA deletion blocks the TCA cycle, making the strain unable to produce glutamate.
-
Troubleshooting Steps:
-
Media Supplementation: For gltA knockout strains, supplement the minimal medium with glutamate.
-
Use of Rich Media Components: While aiming for a defined minimal medium for industrial applications, initial experiments and inoculum development can benefit from supplementation with small amounts of yeast extract (e.g., 1.4 g/L) to satisfy nutritional requirements.[1]
-
Alternative Engineering Strategy: As previously noted, consider expressing a mutated gltA with reduced activity instead of a complete knockout to maintain prototrophy.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective citramalate synthase to use in E. coli?
A mesophilic variant of citramalate synthase from Methanococcus jannaschii, known as CimA3.7, is highly recommended.[1] This variant was developed through directed evolution and exhibits high activity at the optimal growth temperature for E. coli (37°C) and is resistant to feedback inhibition by isoleucine.[1]
Q2: What is a realistic target for this compound yield and titer?
With a well-engineered strain and an optimized fed-batch process, it is possible to achieve very high titers. For instance, an E. coli strain expressing CimA3.7 with ldhA and pflB deletions has achieved a citramalate concentration of over 80 g/L in 65 hours, with a yield of 0.48 g of citramalate per gram of glucose.[1][7] Other studies using strains with gltA, leuC, and acetate pathway knockouts have reported yields as high as 0.64 g/g glucose (78% of the theoretical maximum).[10]
| Strain Engineering Strategy | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Reference |
| Expressing cimA3.7, ΔldhA, ΔpflB | Glucose | Fed-Batch | 82 | 0.48 | [1][7] |
| Expressing cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Glucose | Fed-Batch | 54.1 | 0.64 | [10] |
| Expressing cimA, GltA[F383M] variant | Glucose | Fed-Batch | >60 | 0.53 | [2][6] |
| Expressing cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Glycerol | Fed-Batch | >31 | >0.50 | [5] |
Q3: How do I design an effective fed-batch fermentation process?
An effective fed-batch process is crucial for high-titer production. Here is a general protocol:
-
Protocol: Fed-Batch Fermentation for this compound Production
-
Inoculum Preparation: Grow an overnight culture of your engineered E. coli strain in a suitable medium (e.g., mineral salts medium with glucose and any necessary supplements like glutamate).[1]
-
Batch Phase: Inoculate the bioreactor containing the initial batch medium with a defined concentration of glucose (e.g., 10-20 g/L). Grow the culture at 37°C with pH control at 7.0 until the initial glucose is depleted.[1] This is monitored by a sharp increase in dissolved oxygen.
-
Feeding Phase: Begin a continuous, concentrated glucose feed. The feed rate should be carefully controlled to maintain glucose limitation, which prevents acetate accumulation.[1] An exponential feeding strategy can be employed to match the glucose supply with the culture's growth rate.
-
Induction: If using an inducible system, add the inducer (e.g., L-arabinose) once the culture has reached a sufficient cell density (e.g., OD600 of 50).[1]
-
Monitoring: Continuously monitor cell density (OD600), and take regular samples to measure substrate consumption and citramalate production via HPLC.
-
-
Workflow Diagram:
Caption: A typical workflow for fed-batch fermentation.
Q4: Can I use glycerol as a carbon source instead of glucose?
Yes, glycerol is a viable alternative carbon source, and it can be particularly cost-effective if crude glycerol from biodiesel production is used. Strains engineered with deletions in gltA, leuC, and acetate pathway genes (ackA-pta, poxB) have successfully produced over 31 g/L of citramalate from glycerol with yields exceeding 0.50 g/g.[5][8]
References
-
Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Cell Factories. [Link]
-
Wu, Y., & Eiteman, M. A. (2020). Engineered citrate synthase improves this compound generation in Escherichia coli. Biotechnology and Bioengineering. [Link]
-
Wu, Y., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering. [Link]
-
Wu, Y., et al. (2017). Synthesis of this compound From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology Journal. [Link]
-
Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Dischert, W., & Soucaille, P. (2021). Production of citramalate in Escherichia coli by mediating colonic acid metabolism and fermentation optimization. ResearchGate. [Link]
-
Wu, Y., et al. (2017). Synthesis of this compound from glycerol by metabolically engineered Escherichia coli. Biotechnology Journal. [Link]
-
Wu, Y., & Eiteman, M. A. (2020). Biosynthesis of citramalate in Escherichia coli expressing the cimA gene coding citramalate synthase. ResearchGate. [Link]
-
Wu, Y., et al. (2017). Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli. Biotechnology for Biofuels. [Link]
-
Wu, Y., & Eiteman, M. A. (2020). Engineered citrate synthase improves this compound generation in Escherichia coli. Wiley Online Library. [Link]
-
Wu, Y., et al. (2021). Metabolic pathways for citramalate synthesis in Escherichia coli. ResearchGate. [Link]
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- 1. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered citrate synthase improves this compound generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of citramalate by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered citrate synthase improves this compound generation in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. Synthesis of this compound from glycerol by metabolically engineered <i>Escherichia coli</i> [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fed-Batch Fermentation Parameters for Citramalic Acid
Welcome to the technical support center for the optimization of fed-batch fermentation for citramalic acid production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common issues encountered during experimentation.
Introduction to this compound Fed-Batch Fermentation
This compound is a valuable C5 dicarboxylic acid and a promising bio-based precursor for the synthesis of methacrylic acid, a key monomer in the production of polymers like Plexiglas.[1] Fed-batch fermentation is a superior method for producing this compound as it allows for greater control over nutrient concentrations, which can help mitigate substrate inhibition and catabolite repression, ultimately leading to higher cell densities and product yields.[2][3] This guide will provide practical advice on optimizing and troubleshooting your fed-batch process to achieve high titers and productivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound fermentation experiments in a question-and-answer format.
Low this compound Titer or Yield
Question: My fed-batch fermentation is resulting in a low final titer and yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low titer and yield are common challenges in fermentation processes and can stem from a variety of factors, from suboptimal process parameters to metabolic limitations. Here is a systematic approach to troubleshooting this issue:
1. Verify and Optimize Critical Fermentation Parameters:
-
pH: The optimal pH for this compound production can vary depending on the microorganism. For instance, with Aspergillus oryzae, citric acid production, a related organic acid, is favored at a low pH, around 3.0, while malic acid production is higher at a more neutral pH of 7.0.[4][5] It is crucial to maintain a stable pH throughout the fermentation, as fluctuations can stress the cells and divert carbon flux to other pathways.
-
Action: Implement a reliable pH control system using automated addition of acid and base. Experiment with a range of pH setpoints (e.g., 5.5 to 7.0 for E. coli) to determine the optimal pH for your specific strain.
-
-
Temperature: Temperature affects enzyme kinetics and cell viability. For mesophilic organisms like E. coli, a temperature of 37°C is often used.[1]
-
Action: Ensure your temperature control system is accurately calibrated and maintaining the setpoint. A temperature shift strategy (e.g., a lower temperature during the production phase) can sometimes enhance product formation.
-
-
Dissolved Oxygen (DO): Inadequate oxygen supply can lead to the formation of inhibitory byproducts. Maintaining a DO level of around 30% saturation is a common practice.[1]
-
Action: Increase agitation and/or aeration rate to maintain the desired DO level. Be mindful that excessive agitation can cause shear stress on the cells.
-
2. Evaluate Your Feeding Strategy:
A continuous, growth-limiting feed of the carbon source (typically glucose) is often more effective than discontinuous feeding, as it can prevent the accumulation of inhibitory byproducts like acetate.[1]
-
Action: Switch from a bolus or intermittent feeding strategy to a continuous, exponential feed. The feed rate should be carefully calculated to match the substrate consumption rate of the culture.
3. Investigate Nutrient Limitations:
While the carbon source is the primary focus, other nutrients can become limiting in a high-density culture.
-
Nitrogen: Nitrogen limitation is a known trigger for organic acid production in some fungi.[3][6][7] However, severe limitation can also hinder biomass growth and overall productivity.
-
Action: Analyze the nitrogen concentration in your media throughout the fermentation. Experiment with different initial nitrogen concentrations and consider supplementing with a nitrogen source in the feed medium.
-
-
Phosphorus and Trace Elements: These are essential for cell growth and enzyme function.
-
Action: Ensure your defined mineral salts medium is well-balanced and contains all necessary trace elements.
-
4. Assess Byproduct Inhibition:
-
Acetate (in E. coli): Acetate is a common inhibitory byproduct of E. coli fermentation, especially at high glucose concentrations.[8][9] Concentrations as low as 8 mM can reduce the specific growth rate by 50%.[10]
-
Action: In addition to a controlled feeding strategy, consider using an E. coli strain with deleted acetate production pathways (e.g., ackA-pta, poxB).[11]
-
-
Other Organic Acids: The accumulation of other organic acids can also be inhibitory.
-
Action: Analyze your fermentation broth for the presence of other organic acids using HPLC. If significant levels are detected, further metabolic engineering of your strain may be necessary.
-
High Byproduct Formation
Question: I am observing significant accumulation of byproducts such as acetate and lactate in my E. coli fermentation, which is reducing my this compound yield. How can I minimize their formation?
Answer:
Minimizing byproduct formation is key to maximizing the carbon flux towards this compound. Here are some strategies:
1. Strain Engineering:
The most effective way to reduce byproduct formation is through metabolic engineering of your production strain.
-
Action: For E. coli, knockouts of genes in the acetate (ackA-pta, poxB) and lactate (ldhA) production pathways are highly effective.[1][11] Similarly, for other organisms, identify and disrupt competing pathways.
2. Process Control:
-
Controlled Glucose Feeding: As mentioned previously, a continuous, growth-limiting glucose feed is crucial to prevent overflow metabolism, which is a primary cause of acetate formation in E. coli.[1]
-
Action: Implement a precise feeding strategy, such as an exponential feed, to maintain a low residual glucose concentration in the bioreactor.
-
-
Dissolved Oxygen: Maintaining adequate oxygen levels is critical, as oxygen limitation can trigger a shift to fermentative metabolism and the production of byproducts.
-
Action: Ensure your DO control is robust, maintaining a setpoint typically around 30% saturation.
-
Foaming Issues
Question: My fermentation is experiencing excessive foaming, which is causing loss of culture volume and risking contamination. What are the best ways to control foaming?
Answer:
Foaming is a common problem in high-density fermentations, often caused by proteins and other surface-active molecules in the culture medium.[4][12]
1. Mechanical Foam Control:
-
Action: Many bioreactors are equipped with mechanical foam breakers, which are rotating blades that physically disrupt the foam.[4]
2. Chemical Antifoaming Agents:
-
Action: The addition of chemical antifoaming agents is a common and effective method.[13] These can be added at the beginning of the fermentation or dosed automatically when foam is detected by a foam probe.
-
Caution: Choose an antifoaming agent that is non-toxic to your microorganism and does not interfere with downstream processing. Test different concentrations to find the minimum effective amount.
-
3. Process Parameter Adjustment:
-
Action: In some cases, reducing the agitation and/or aeration rate can help control foaming.[4] However, this must be balanced with the need to maintain adequate dissolved oxygen levels.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a fed-batch feeding strategy?
A good starting point is an exponential feeding strategy, which aims to maintain a constant specific growth rate. The feed rate (F) can be calculated using the following equation:
F(t) = (µ / YX/S) * X0V0 * eµt / Sf
Where:
-
µ is the desired specific growth rate
-
YX/S is the biomass yield on substrate
-
X0 and V0 are the initial biomass concentration and volume at the start of the feed
-
t is the time
-
Sf is the substrate concentration in the feed
Q2: How can I monitor the key parameters of my fermentation in real-time?
Standard bioreactor probes can monitor pH, temperature, and dissolved oxygen in real-time.[2] Glucose and this compound concentrations typically require offline analysis by HPLC.[14] However, process analytical technologies (PAT) such as near-infrared spectroscopy (NIRS) can be implemented for real-time monitoring of these components.
Q3: What are the key differences in optimizing fed-batch fermentation for E. coli, Aspergillus oryzae, and Ustilago maydis?
While the general principles of fed-batch optimization are similar, there are key differences to consider for these organisms:
-
E. coli: Prone to acetate formation, so a tightly controlled glucose feed is critical. Genetic modifications to block byproduct pathways are highly beneficial.
-
Aspergillus oryzae: As a filamentous fungus, morphology can be an issue. High agitation can lead to shear stress and affect pellet formation. pH is a critical parameter for directing carbon flux towards the desired organic acid.[5]
-
Ustilago maydis: A yeast-like fungus that can be sensitive to osmotic stress from high glucose concentrations.[15] A continuous feeding strategy to maintain low residual glucose is advantageous. It can also switch to filamentous growth under stress, which can be controlled by genetic modifications (e.g., fuz7 deletion).[15]
Q4: My fermentation looks good for the first 24-48 hours, but then productivity drops off. What could be the cause?
This is a classic sign of a nutrient limitation other than the primary carbon source, or the accumulation of an inhibitory byproduct.
-
Action:
-
Take samples throughout the fermentation and analyze for residual nutrients (e.g., nitrogen, phosphate) and potential byproducts.
-
If a nutrient is depleted, supplement it in the feed medium.
-
If an inhibitory byproduct is accumulating, refer to the troubleshooting section on byproduct formation.
-
Key Fermentation Parameters for this compound Production
| Parameter | Escherichia coli | Aspergillus oryzae | Ustilago maydis | Reference(s) |
| Temperature | 37°C | ~30°C | ~30°C | [1],[4] |
| pH | ~7.0 | 3.0 - 7.0 (product dependent) | ~6.5 | [1],[5],[15] |
| Dissolved Oxygen | ~30% saturation | Aerobic | Aerobic | [1] |
| Feeding Strategy | Continuous, growth-limiting | Fed-batch | Continuous feed | [1],[15] |
| Key Byproducts | Acetate, Lactate | Oxalic acid | Itaconic acid (can be a co-product) | [11] |
Experimental Protocols & Workflows
Protocol for Offline Analysis of this compound and Glucose by HPLC
-
Sample Preparation:
-
Withdraw a 1 mL sample from the bioreactor aseptically.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: A suitable ion-exchange column (e.g., Aminex HPX-87H).
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detection: Refractive Index (RI) for glucose and UV (210 nm) for organic acids.
-
-
Quantification:
-
Prepare standard curves for glucose and this compound.
-
Calculate the concentrations in your samples based on the peak areas and the standard curves.
-
Troubleshooting Workflow for Low this compound Yield
Caption: A systematic workflow for troubleshooting low this compound yield.
References
-
AMS Applied Material Solutions. (2023, June 1). Foam Control in Fermentation. [Link]
-
Controlling the Formation of Foams in Broth to Promote the Co-Production of Microbial Oil and Exopolysaccharide in Fed-Batch Fermentation. (2022, February 7). MDPI. [Link]
-
Patsnap Synapse. (2024, May 9). How to Control Foaming in Microbial Fermentation Processes. [Link]
-
Understanding the Role of pH Regulation and Neutralizing Agents in Organic Acid Production and Growth of Aspergillus oryzae. (2024, October 31). National Institutes of Health. [Link]
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Pinhal, S., Ropers, D., Geiselmann, J., & de Jong, H. (2019). Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. Journal of Bacteriology, 201(13), e00147-19. [Link]
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Luli, G. W., & Strohl, W. R. (1990). Comparison of growth, acetate production, and acetate inhibition of Escherichia coli strains in batch and fed-batch fermentations. Applied and Environmental Microbiology, 56(4), 1004–1011. [Link]
-
Roe, A. J., O'Byrne, C., McLaggan, D., & Booth, I. R. (2002). Inhibition of Escherichia coli growth by acetic acid: a problem with methionine biosynthesis and homocysteine toxicity. Microbiology, 148(Pt 7), 2215–2222. [Link]
-
Citric acid production by aspergillus oryzae ad-2. (2024, August 28). Patsnap Synapse. [Link]
-
Wu, X., & Eiteman, M. A. (2017). Synthesis of this compound From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology and Bioengineering, 114(11), 2670-2675. [Link]
-
Webb, J. P., Allen, C. M., & Woods, D. E. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Biotechnology for Biofuels, 11, 19. [Link]
-
Fed-Batch Fermentation – Design Strategies. (n.d.). ResearchGate. [Link]
-
Monitoring Organic Acids during Fermentation with Shim-packTMFast-OA High-Speed Organic Acid Analytical Column. (n.d.). Shimadzu. [Link]
-
Fed-batch culture. (2023, November 28). In Wikipedia. [Link]
-
Finogenova, T. V., Morgunov, I. G., Kamzolova, S. V., & Chernyshavska, D. R. (2022). Effect of Nitrogen Concentration on the Biosynthesis of Citric Acid, Protein, and Lipids in the Yeast Yarrowia lipolytica. Biomolecules, 12(10), 1421. [Link]
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Becker, J., Hosseinpour Tehrani, H., Ernst, P., Blank, L. M., & Wierckx, N. (2020). An Optimized Ustilago maydis for Itaconic Acid Production at Maximal Theoretical Yield. Journal of Fungi, 7(1), 20. [Link]
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Knieke, C., Furuya, Y., & Shimizu, H. (2020). Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation. Frontiers in Bioengineering and Biotechnology, 9, 788884. [Link]
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Finogenova, T. V., Morgunov, I. G., Kamzolova, S. V., & Chernyshavska, D. R. (2022). Effect of Nitrogen Concentration on the Biosynthesis of Citric Acid, Protein, and Lipids in the Yeast Yarrowia lipolytica. Biomolecules, 12(10), 1421. [Link]
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Ernst, P., Saur, K. M., Kiefel, R., Niehoff, P. J., Weskott, R., Büchs, J., Jupke, A., & Wierckx, N. (2024). Balancing pH and yield: exploring itaconic acid production in Ustilago cynodontis from an economic perspective. Metabolic Engineering, 82, 101-110. [Link]
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Finogenova, T. V., Morgunov, I. G., Kamzolova, S. V., & Chernyshavska, D. R. (2022). Effect of Nitrogen Concentration on the Biosynthesis of Citric Acid, Protein, and Lipids in the Yeast Yarrowia lipolytica. ResearchGate. [Link]
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- 4. Citric acid production by aspergillus oryzae ad-2 [wisdomlib.org]
- 5. Understanding the Role of pH Regulation and Neutralizing Agents in Organic Acid Production and Growth of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Nitrogen Concentration on the Biosynthesis of Citric Acid, Protein, and Lipids in the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
improving the catalytic efficiency of citramalate synthase through protein engineering
Welcome to the technical support center for the protein engineering of citramalate synthase (CimA). This resource is designed for researchers, scientists, and drug development professionals engaged in improving the catalytic efficiency of this valuable enzyme. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the protein engineering of citramalate synthase.
Q1: What are the primary strategies for improving the catalytic efficiency of citramalate synthase?
A1: The two primary strategies are directed evolution and rational design.[1][2]
-
Directed Evolution: This method involves creating a large library of random gene variants, expressing these variants, and screening for mutants with improved properties.[3][4][5][6][7] It is particularly useful when detailed structural information is unavailable. A key advantage is the ability to uncover beneficial mutations that may not be intuitively obvious.[4]
-
Rational Design: This approach relies on knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations.[2][8] For citramalate synthase, this could involve modifying residues in the active site to improve substrate binding or catalysis.[8]
Q2: What is the catalytic mechanism of citramalate synthase, and how can this knowledge inform protein engineering?
A2: Citramalate synthase catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate.[9] The reaction proceeds via an aldol condensation mechanism. Understanding which residues are critical for substrate binding and catalysis allows for targeted mutations in rational design approaches to enhance activity.[8]
Q3: My wild-type citramalate synthase from a thermophilic organism shows low activity at my desired experimental temperature. What should I do?
A3: This is a common issue when expressing enzymes from extremophiles in mesophilic hosts like E. coli.[3][4] Directed evolution has been successfully employed to adapt thermophilic citramalate synthase from Methanococcus jannaschii for higher activity at lower temperatures (e.g., 30-37°C).[4][10] This involves screening for variants that exhibit improved growth phenotypes in an engineered host strain that relies on the citramalate pathway for the synthesis of an essential metabolite.[4][7]
Q4: How can I overcome feedback inhibition in citramalate synthase?
A4: Citramalate synthase activity can be inhibited by the downstream product, isoleucine.[3][5] Directed evolution has proven effective in generating variants that are insensitive to feedback inhibition.[3][5][7] Often, mutations conferring this resistance are located in the regulatory domain of the enzyme.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Protein Expression and Purification
Q: I am observing very low yields of soluble citramalate synthase upon expression in E. coli. What are the likely causes and solutions?
A: Low soluble protein yield is a frequent challenge in recombinant protein production.[6] Here are some potential causes and troubleshooting steps:
-
Codon Mismatch: The codon usage of your citramalate synthase gene may not be optimal for E. coli.
-
Solution: Synthesize a codon-optimized version of the gene for expression in your host.
-
-
High Expression Rate Leading to Inclusion Bodies: Overly aggressive induction can lead to protein misfolding and aggregation into insoluble inclusion bodies.
-
Solutions:
-
Lower the induction temperature (e.g., 16-25°C).
-
Reduce the concentration of the inducer (e.g., IPTG).
-
Use a weaker promoter or a lower copy number plasmid.
-
Co-express molecular chaperones to assist in proper protein folding.
-
-
-
Protein Toxicity: The expressed citramalate synthase might be toxic to the host cells.
-
Solutions:
-
Use a tightly regulated expression system to minimize basal expression before induction.
-
Switch to a different E. coli expression strain, such as one that is protease-deficient.
-
-
-
Suboptimal Lysis and Purification:
-
Solutions:
-
Ensure complete cell lysis to release the protein.
-
Include protease inhibitors during lysis to prevent degradation.[6]
-
Optimize your purification protocol, for instance, by adjusting buffer pH or salt concentrations.
-
-
Q: My purified citramalate synthase appears degraded on an SDS-PAGE gel. How can I prevent this?
A: Protein degradation can occur both in vivo and during the purification process.[6]
-
Protease Activity: Host cell proteases can degrade your protein.
-
Solutions:
-
Use a protease-deficient E. coli strain for expression.
-
Add a cocktail of protease inhibitors to your lysis buffer.[6]
-
Perform all purification steps at low temperatures (e.g., 4°C) to minimize protease activity.
-
-
-
Instability of the Protein: Your engineered citramalate synthase variant may be inherently less stable than the wild-type.
-
Solution: Add stabilizing agents such as glycerol (5-20%) to your purification and storage buffers.[6]
-
Enzyme Activity Assays
Q: I am not getting a reproducible or linear signal in my citramalate synthase activity assay. What could be wrong?
A: The standard assay for citramalate synthase measures the release of Coenzyme A (CoA) over time using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), which reacts with the free sulfhydryl group of CoA to produce a yellow-colored product that absorbs at 412 nm.[3][6] Issues with this assay can arise from several factors:
-
Substrate Quality and Concentration:
-
Solutions:
-
Ensure your acetyl-CoA and pyruvate stocks are fresh and have not degraded.
-
Determine the optimal substrate concentrations. Very high substrate concentrations can sometimes lead to substrate inhibition.
-
-
-
Buffer Conditions:
-
Solutions:
-
Optimize the pH of your assay buffer. The optimal pH for citramalate synthase can vary depending on the source organism.
-
Ensure all components, including the enzyme, are properly mixed at the start of the reaction.
-
-
-
Enzyme Concentration:
-
Solution: Titrate your enzyme concentration to ensure the reaction rate is linear over the time course of your measurement. If the reaction proceeds too quickly, you may miss the initial linear phase.
-
-
Interfering Substances:
-
Solution: Ensure that none of the components in your enzyme storage or assay buffer interfere with the DTNB reaction. For example, reducing agents like DTT or β-mercaptoethanol will react with DTNB and should be removed from the final enzyme preparation before the assay.
-
Directed Evolution Workflow
Q: My directed evolution experiment is not yielding any improved citramalate synthase variants. What are the common failure points?
A: A successful directed evolution campaign relies on a robust screening or selection system.
-
Ineffective Library Generation:
-
Solutions:
-
Optimize your error-prone PCR conditions to achieve the desired mutation rate (typically 1-2 amino acid substitutions per gene).
-
Ensure your ligation and transformation steps are efficient to generate a library of sufficient size and diversity.[6]
-
-
-
Flawed Screening/Selection System:
-
Solutions:
-
If using a growth-based selection, ensure there is a clear correlation between citramalate synthase activity and the growth rate of your engineered host strain.[4] You may need to fine-tune the selection pressure (e.g., by adjusting the concentration of required supplements in the media).
-
If using a high-throughput screen, validate your assay to ensure it is sensitive and robust enough to detect small improvements in activity.[10] Minimize well-to-well variability.
-
-
-
Insufficient Screening Depth:
-
Solution: Screen a larger number of clones. The probability of finding an improved variant increases with the number of mutants screened.
-
Rational Design Workflow
Q: I have introduced a mutation based on structural analysis, but the catalytic activity of my citramalate synthase has decreased. Why did this happen?
A: Rational design can sometimes lead to unexpected outcomes.
-
Disruption of Protein Structure: The mutation, even if distant from the active site, may have disrupted the overall protein fold or dynamics, leading to a loss of activity.
-
Incorrect Mechanistic Hypothesis: Your understanding of the role of the targeted residue may have been incomplete.
-
Solutions:
-
Analyze the crystal structure (if available) or a homology model of your mutant to see if there are any obvious structural perturbations.
-
Consider alternative mutations at the same position that might be less disruptive.
-
Combine rational design with a small amount of local random mutagenesis (saturation mutagenesis) at the target site to explore a wider range of amino acid substitutions.
-
-
Experimental Protocols and Data
Protocol: Citramalate Synthase Activity Assay
This protocol is adapted from established methods for measuring citramalate synthase activity.[3][6]
-
Prepare Assay Buffer: 0.1 M TES buffer, pH 7.5.
-
Prepare Substrate Solutions:
-
10 mM Acetyl-CoA in water.
-
10 mM Pyruvate in water.
-
-
Prepare DTNB Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in 0.1 M Tris-HCl, pH 8.0.
-
Assay Procedure: a. In a 96-well plate, add the following to each well for a final volume of 150 µL:
- 15 µL of 10 mM Acetyl-CoA (final concentration 1 mM)
- 15 µL of 10 mM Pyruvate (final concentration 1 mM)
- Purified citramalate synthase (at a concentration that gives a linear reaction rate)
- Assay buffer to a final volume of 150 µL b. Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range. c. Stop the reaction by adding 50 µL of 10 mM DTNB solution. d. Measure the absorbance at 412 nm using a plate reader. e. Calculate the concentration of CoA produced using a standard curve generated with known concentrations of CoA or another free thiol like L-cysteine.
Data Summary: Kinetic Parameters of Wild-Type and Engineered Citramalate Synthase
The following table summarizes the kinetic improvements achieved through directed evolution of Methanococcus jannaschii citramalate synthase (CimA3.7).[4]
| Enzyme | Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1mM-1) |
| Wild-Type CimA | Acetyl-CoA | 0.43 ± 0.03 | 0.14 ± 0.02 | 3.1 |
| Pyruvate | 0.12 ± 0.01 | |||
| Engineered CimA3.7 | Acetyl-CoA | 1.2 ± 0.05 | 0.05 ± 0.01 | 24 |
| Pyruvate | 0.34 ± 0.03 |
Data is illustrative and based on published findings.[4]
Visual Workflows
Directed Evolution Workflow for Citramalate Synthase
Caption: A typical directed evolution cycle for improving citramalate synthase.
Rational Design Workflow for Citramalate Synthase
Caption: The iterative process of rational design for engineering citramalate synthase.
References
-
Atsumi, S., & Liao, J. C. (2008). Directed evolution of Methanococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli. Applied and Environmental Microbiology, 74(24), 7802–7808. [Link]
-
Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]
-
Blazeck, J., & Alper, H. (2013). Promoter engineering: recent advances in controlling transcription. Current opinion in biotechnology, 24(1), 20-27. [Link]
-
Brunk, E., George, K. W., Alonso-Gutierrez, J., Keasling, J. D., & Palsson, B. O. (2016). Characterizing strain-level heterogeneity in engineered E. coli metabolic pathways. Biotechnology and bioengineering, 113(5), 1058-1068. [Link]
-
Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Engineered citrate synthase improves citramalic acid generation in Escherichia coli. (2020). Biotechnology and Bioengineering, 117(11), 3465-3476. [Link]
-
Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Directed evolution of Methanococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Howell, D. M., Xu, H., & White, R. H. (1999). (R)-citramalate synthase in methanogenic archaea. Journal of bacteriology, 181(1), 331–333. [Link]
-
Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Production of citramalate by metabolically engineered Escherichia coli - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Construction and phenotypic characterization of citramalate synthase... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Protein engineering - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Tips for Optimizing Protein Expression and Purification - Rockland Immunochemicals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Protein engineering approaches for enhanced catalytic efficiency | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit | PNAS. (n.d.). Retrieved January 12, 2026, from [Link]
-
(R)-citramalate synthase - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
A method for determining kinetic parameters at high enzyme concentrations - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them. (n.d.). Retrieved January 12, 2026, from [Link]
-
High Throughput Screening and Selection Methods for Directed Enzyme Evolution | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Protein Purification Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting protein expression - YouTube. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent advances in rational approaches for enzyme engineering - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troublesome Site-Directed Mutagenesis: Troubleshooting Your Experiment for Stubborn Mutations - Bitesize Bio. (n.d.). Retrieved January 12, 2026, from [Link]
-
Engineered citrate synthase improves this compound generation in Escherichia coli. (n.d.). Retrieved January 12, 2026, from [Link]
-
5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Citrate (Si)-synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 12, 2026, from [Link]
-
Site Directed Mutagenesis, Troubleshooting & FAQs - Assay Genie. (n.d.). Retrieved January 12, 2026, from [Link]
-
Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit - PNAS. (n.d.). Retrieved January 12, 2026, from [Link]
-
(R)-citramalate synthase CimA - Leptospira interrogans serogroup Icterohaemorrhagiae serovar Lai (strain 56601) | UniProtKB | UniProt. (n.d.). Retrieved January 12, 2026, from [Link]
-
Troubleshooting troublesome recombinant protein expression... - YouTube. (n.d.). Retrieved January 12, 2026, from [Link]
-
Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Improving productivity of citramalate from CO2 by Synechocystis sp. PCC 6803 through design of experiment - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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- 4. Directed evolution of Methanococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in Microbial Citramalic Acid Production
Welcome to the technical support center for the microbial production of citramalic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments, with a primary focus on improving low product yields. This guide provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My microbial culture is growing well, but the this compound titer is significantly lower than expected. What are the most likely causes?
A1: High biomass accumulation with low product yield is a common issue. The primary reasons often revolve around metabolic flux being diverted away from this compound synthesis. Key areas to investigate include:
-
Competition for Precursors: The core precursors for this compound are pyruvate and acetyl-CoA.[1] Other metabolic pathways strongly compete for these molecules. The primary competing pathway is the tricarboxylic acid (TCA) cycle, where citrate synthase condenses acetyl-CoA and oxaloacetate to form citrate.[2] Additionally, under certain aerobic conditions, especially with high glucose concentrations, E. coli can produce acetate from acetyl-CoA, which not only consumes a key precursor but can also inhibit cell growth.[3][4]
-
Suboptimal Induction of the Citramalate Synthase Gene: If you are using an inducible promoter system to express the citramalate synthase gene (cimA), inefficient induction can lead to low enzyme levels. This could be due to incorrect inducer concentration, timing of induction, or degradation of the inducer.
-
Feedback Inhibition: While the commonly used citramalate synthase from Methanococcus jannaschii is not known to be strongly inhibited by this compound, it's a factor to consider, especially if very high intracellular concentrations are achieved.[5][6] More critically, upstream pathways that produce pyruvate and acetyl-CoA can be subject to feedback regulation.[3]
Q2: I'm observing the accumulation of a significant amount of byproducts, such as acetic acid or lactic acid. How can I mitigate this?
A2: Byproduct formation is a classic sign of metabolic overflow and imbalance. To redirect carbon flux towards this compound, consider the following strategies:
-
Genetic Knockouts: Deleting genes responsible for major byproduct pathways is a highly effective strategy. For acetate reduction in E. coli, knocking out genes like ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase) is critical.[3][7] To prevent lactate formation, deleting ldhA (lactate dehydrogenase) is a common approach.[8]
-
Fed-Batch Fermentation: Implementing a fed-batch strategy with a controlled, growth-limiting feed of the carbon source (e.g., glucose) can prevent the accumulation of excess glucose in the medium.[4][8] This minimizes overflow metabolism, a primary driver of acetate production.[4]
-
Oxygen Supply Optimization: Inadequate oxygen supply can lead to the formation of fermentation byproducts like lactate and acetate. Ensure your bioreactor is providing sufficient aeration and agitation to maintain an optimal dissolved oxygen (DO) level.
Q3: Should I be using E. coli or a fungal host like Aspergillus terreus for this compound production?
A3: The choice of microbial host depends on your specific research goals, available genetic tools, and fermentation capabilities.
-
Escherichia coli is a well-characterized host with a vast array of genetic engineering tools available. It generally exhibits faster growth rates than fungi. Numerous studies have demonstrated high titers and yields of this compound in engineered E. coli.[8][9][10] However, it can be prone to phage contamination and often requires significant metabolic engineering to reduce byproduct formation.[11]
-
Aspergillus terreus and other fungi are known for their natural ability to produce and secrete organic acids and may be more robust in industrial fermentation settings.[12] Some fungal species have native pathways for this compound biosynthesis.[13] However, genetic manipulation of fungi can be more complex and time-consuming compared to E. coli.
In-Depth Troubleshooting Guides
Issue 1: Low Precursor Availability (Pyruvate and Acetyl-CoA)
A primary bottleneck in this compound production is often the insufficient supply of its direct precursors, pyruvate and acetyl-CoA.
Causality: The central carbon metabolism is tightly regulated to balance energy production, biomass formation, and the synthesis of various metabolites. The TCA cycle is a major sink for acetyl-CoA, essential for generating ATP and reducing equivalents.[2] When the TCA cycle is fully active, it outcompetes citramalate synthase for the available acetyl-CoA pool.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low precursor availability.
Experimental Protocol: Gene Deletion in E. coli
A common method for gene deletion in E. coli is λ-Red recombineering. This protocol outlines the general steps for deleting the gltA gene.
-
Prepare Electrocompetent Cells: Grow the target E. coli strain harboring a plasmid with the λ-Red genes (e.g., pKD46) at 30°C in SOB medium with the appropriate antibiotic and L-arabinose to induce the expression of the recombinase genes.
-
Generate Deletion Cassette: Amplify a resistance cassette (e.g., kanamycin resistance) via PCR using primers with flanking regions homologous to the upstream and downstream regions of the gltA gene.
-
Electroporation: Transform the electrocompetent cells with the purified PCR product.
-
Selection and Verification: Plate the transformed cells on LB agar with the selection antibiotic (e.g., kanamycin) and incubate at 37°C. Verify the correct gene deletion in the resulting colonies by colony PCR and DNA sequencing.
-
Curing the Helper Plasmid: Remove the temperature-sensitive λ-Red helper plasmid by growing the confirmed mutant colonies at 42°C.
Issue 2: Suboptimal Fermentation Conditions
The fermentation environment plays a crucial role in microbial metabolism and product formation. Suboptimal conditions can lead to reduced growth, stress responses, and lower product yields.
Causality: Parameters such as pH, temperature, and nutrient availability directly impact enzyme kinetics and overall cellular physiology. For instance, a drop in pH due to acid production can inhibit both cell growth and the activity of key enzymes. High temperatures can lead to protein denaturation, while low temperatures can slow down metabolic rates.[14]
Troubleshooting and Optimization:
| Parameter | Typical Range for E. coli | Rationale and Troubleshooting |
| pH | 6.5 - 7.2 | This compound production will lower the pH of the medium. Maintaining a stable pH is critical. Use a bioreactor with automated pH control (acid/base addition). A pH below the optimal range can inhibit growth and enzyme activity.[15][16] |
| Temperature | 30°C - 37°C | The optimal temperature depends on the specific strain and the expressed enzymes. The commonly used citramalate synthase variant, CimA3.7, is a mesophilic variant.[4][8][10] Operating at the optimal temperature for the enzyme and the host is crucial. |
| Dissolved Oxygen (DO) | 20% - 40% saturation | Aerobic conditions are necessary for efficient glucose metabolism. However, excessively high DO can lead to oxidative stress. Insufficient DO will promote the formation of anaerobic byproducts. Use a cascaded control of agitation and aeration to maintain the DO setpoint. |
| Carbon Source | Glucose, Glycerol | Glucose is a common and efficient carbon source.[8] Glycerol can also be used and may reduce acetate formation in some strains.[7] A fed-batch strategy is highly recommended to avoid high substrate concentrations that can trigger overflow metabolism.[8][17] |
| Nitrogen Source | Ammonium salts, Yeast Extract | Ammonium salts like (NH₄)₂SO₄ are common nitrogen sources. A small amount of yeast extract can provide essential vitamins and amino acids, but can also increase the cost of the medium.[8] |
| Trace Metals | Mn²⁺, Fe²⁺, Zn²⁺ | Trace metals are essential cofactors for many metabolic enzymes. However, their concentrations need to be optimized as high levels can be inhibitory. For example, in Aspergillus, growth-limiting concentrations of Mn, Fe, and Zn are important for high yields of citric acid.[18] |
Experimental Protocol: Fed-Batch Fermentation
-
Batch Phase: Start with an initial volume of defined mineral salts medium in the bioreactor. Inoculate with a seed culture and allow the cells to grow in batch mode until the initial carbon source is nearly depleted.
-
Fed-Batch Phase: Initiate a continuous or intermittent feed of a concentrated carbon source solution. The feed rate should be carefully controlled to maintain a low residual glucose concentration in the fermenter. This can be achieved using a pre-determined feed profile (e.g., exponential feeding) or a feedback control strategy based on online measurements of DO or off-gas analysis.
-
Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product/byproduct formation using methods like HPLC.[19][20][21][22][23]
Issue 3: Inefficient Citramalate Synthesis Pathway
Even with sufficient precursors and optimal conditions, the efficiency of the this compound synthesis pathway itself can be a limiting factor.
Causality: The catalytic efficiency of the citramalate synthase enzyme and the potential for product degradation can impact the overall yield.
Metabolic Pathway Visualization:
Caption: Key metabolic pathways in engineered E. coli for this compound production.
Troubleshooting Strategies:
-
Enzyme Selection and Engineering: The choice of citramalate synthase is crucial. The mesophilic variant CimA3.7 from Methanococcus jannaschii has been widely and successfully used.[8][11] If yields are still low, consider codon optimization of the cimA gene for your host organism to improve expression levels. Protein engineering could also be employed to enhance the enzyme's catalytic activity or reduce substrate inhibition.
-
Preventing Product Degradation: In some organisms, this compound can be further metabolized. For instance, in the leucine biosynthesis pathway, 3-isopropylmalate dehydratase (encoded by leuC) can convert citramalate to citraconate.[7][8] Deleting leuC can prevent this conversion and improve the net yield of this compound.[7]
References
- Ats, D. R., & Blunt, A. G. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering, 113(12), 2670-2675.
- Zhang, Y., Liu, M., Cai, B., He, K., & Tan, T. (2022). Metabolic pathways for citramalate synthesis in Escherichia coli expressing cimA coding citramalate synthase.
- Webb, J. P., Allen, J. M., & Lye, G. J. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology, 164(1), 133-141.
- Wu, X., & Eiteman, M. A. (2017). Synthesis of this compound From Glycerol by Metabolically Engineered Escherichia Coli. Journal of Industrial Microbiology & Biotechnology, 44(10), 1483-1490.
- Allen, J. M., & Lye, G. J. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology Society.
- Beaudry, R. M., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya. MDPI.
- Eiteman, M. A., & Wu, X. (2020). Engineered citrate synthase improves this compound generation in Escherichia coli. Biotechnology and Bioengineering, 117(11), 3466-3474.
- Wu, X., et al. (2024).
- Sugimoto, T., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS, 118(3).
- Jack Westin. (n.d.).
- Sugimoto, T., et al. (2021).
- Fuchs, G., et al. (2007). Formation of d-citramalyl-CoA and further of acetyl-CoA and pyruvate.
- Andersen, M. R., et al. (2019).
- Haq, I., & Ali, S. (2014). PROCESS OPTIMIZATION OF CITRIC ACID PRODUCTION FROM ASPERGILLUS NIGER USING FUZZY LOGIC DESIGN. Pakistan Journal of Botany, 46(5), 1899-1903.
- Sugimoto, T., et al. (2021).
- PNNL. (n.d.). Improving Production of Citric Acid and Other Products in Filamentous Fungi. PNNL.
- Wu, X., & Eiteman, M. A. (2017). Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli. PMC - PubMed Central.
- Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. SciELO Colombia.
- Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Universidad Pontificia Bolivariana.
- Afolabi, F. T., Adeyemo, S. M., & Balogun, H. O. (2019). Fermentation Conditions and Process Optimization of Citric Acid Production by Yeasts.
- Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Redalyc.
- Allen, J. M., et al. (2022). Comparison of fermentation processes for citramalate production.
- Liu, J., et al. (2022). Metabolic engineering strategies for enhancing citric acid production.
- Wikipedia. (n.d.). (R)
- El-kady, I. A., et al. (2014).
- Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Redalyc.
- Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction.
- Chen, J., et al. (2025).
- Show, P. L., et al. (2023).
- Webb, J. P., Allen, J. M., & Lye, G. J. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology Society.
- Gadd, G. M. (1999). Fungal production of citric and oxalic acid: importance in metal speciation, physiology and biogeochemical processes. Sigma-Aldrich.
- Kamzolova, S. V., & Morgunov, I. G. (2022). Citric Acid Production by Yarrowia lipolytica NRRL Y-1094: Optimization of pH, Fermentation Time and Glucose Concentration Using Response Surface Methodology. MDPI.
- Balamurugan, J., & Venkatesh, G. (2016). Efficient itaconic acid production by Aspergillus terreus: Overcoming the strong inhibitory effect of manganese. PubMed.
- Show, P. L., et al. (2023).
- Gadd, G. M. (1999). Fungal production of citric and oxalic acid: Importance in metal speciation, physiology and biogeochemical processes. Discovery Research Portal - University of Dundee.
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- 1. jackwestin.com [jackwestin.com]
- 2. Engineered citrate synthase improves this compound generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
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- 6. Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of citramalate by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving Production of Citric Acid and Other Products in Filamentous Fungi | PNNL [pnnl.gov]
- 13. Identification of novel citramalate biosynthesis pathways in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Citric Acid Production by Immobilized Cells of Novel Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fermentation Conditions and Process Optimization of Citric Acid Production by Yeasts [ideas.repec.org]
- 16. Citric Acid Production by Yarrowia lipolytica NRRL Y-1094: Optimization of pH, Fermentation Time and Glucose Concentration Using Response Surface Methodology [mdpi.com]
- 17. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]
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- 21. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
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- 23. researchgate.net [researchgate.net]
enhancing the stability of citramalic acid during extraction and storage
Prepared by: Senior Application Scientist, Advanced Bioresearch Solutions
Welcome to the technical support center for citramalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the integrity of this compound during experimental workflows. As a structural analog of malic acid, this compound is a valuable chiral building block and metabolite, but its tertiary alcohol structure presents unique stability challenges. This document provides in-depth troubleshooting guides and protocols to ensure the reliability and reproducibility of your results.
Part 1: The Core Challenge: Understanding this compound Instability
The primary obstacle to working with this compound is its susceptibility to degradation, predominantly through thermal dehydration. Understanding this mechanism is critical for designing stable extraction and storage protocols.
Key Degradation Pathway: Dehydration
This compound possesses a tertiary hydroxyl group (–OH) that is prone to elimination, especially under thermal stress or strong acidic/basic conditions. This reaction removes a molecule of water and introduces a double bond, converting this compound into its unsaturated C5-dicarboxylic acid isomers: citraconic acid (the cis-isomer) and itaconic acid (the terminal alkene isomer).
This dehydration is a reversible equilibrium reaction, but the conditions often used during sample processing (e.g., heating for solvent evaporation) can irreversibly drive the reaction forward, leading to significant sample loss and contamination with impurities.[1] Thermal decomposition of the structurally related citric acid is known to produce these same unsaturated derivatives, highlighting a common degradation pathway for this class of molecules.[2][3][4]
Caption: Primary thermal degradation pathway of this compound.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the handling of this compound in a direct question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected after extraction from my biological matrix (e.g., fermentation broth, plant tissue). What is the likely cause?
Answer: Low yield post-extraction is most commonly due to degradation during the procedure. The two primary culprits are excessive temperature and inappropriate pH.
-
Causality - Thermal Degradation: Heating the sample, even under vacuum, can initiate the dehydration pathway described above. Many standard protocols for solvent evaporation (e.g., rotary evaporation at >40°C or lyophilization with high shelf temperatures) can be destructive.
-
Causality - pH-Induced Degradation: While mildly acidic conditions can improve the extraction of carboxylic acids, strong acids or bases can catalyze the dehydration reaction.
Troubleshooting Steps:
-
Implement Cold Chain Processing: All extraction steps should be performed at reduced temperatures.
-
Use pre-chilled solvents (4°C).
-
Conduct homogenization or sonication steps on ice.
-
Centrifuge samples in a refrigerated centrifuge (4°C). An extraction method using 0.2% metaphosphoric acid pre-cooled to 4°C has been successfully used for organic acids in fruit.[5]
-
-
Optimize Solvent Evaporation:
-
Use a rotary evaporator with the water bath set to a low temperature (≤30°C). While slower, this is crucial for preserving the molecule.
-
If lyophilizing, use a conservative shelf temperature profile and ensure the product remains frozen throughout primary drying.
-
-
Maintain a Mildly Acidic pH:
-
Ensure the pH of your extraction buffer is in the weakly acidic range (pH 3-5) to keep the carboxylic acid groups protonated for better extraction into organic solvents, without being harsh enough to catalyze degradation.
-
Avoid using strong mineral acids (e.g., concentrated HCl) or strong bases (e.g., NaOH) for pH adjustment during the extraction phase.
-
Question 2: I'm seeing unexpected peaks in my HPLC/LC-MS chromatogram that elute close to my this compound peak. Could this be degradation?
Answer: Yes, this is a classic sign of on-instrument or pre-analysis degradation. The new peaks are likely citraconic acid and/or itaconic acid.
-
Causality - Analyte Instability: this compound can degrade in the autosampler if left at room temperature for extended periods or if the mobile phase is too acidic or basic. High temperatures in the LC column oven can also cause on-column degradation.
Troubleshooting & Validation Steps:
-
Confirm Peak Identity: If standards are available, prepare a mix of citramalic, citraconic, and itaconic acids to confirm if the retention times of the unknown peaks match the degradation products.
-
Cool the Autosampler: Always set your HPLC/LC-MS autosampler temperature to 4°C to minimize degradation while samples are waiting for injection.
-
Review Mobile Phase Conditions: For reversed-phase HPLC, a mobile phase of dilute sulfuric acid or metaphosphoric acid is often used.[5] Ensure the pH is not excessively low. A typical mobile phase might be 0.005 M H₂SO₄.
-
Evaluate Column Temperature: While elevated column temperatures can improve peak shape, they can also promote degradation. Try running the analysis at a lower temperature (e.g., 25-30°C) to see if the impurity peaks are reduced.[5]
Question 3: The concentration of my this compound stock solution is decreasing over time, even when stored in the freezer. Why is this happening?
Answer: Aqueous solutions of this compound are more susceptible to degradation than the solid form.[5] The decrease in concentration is likely due to slow degradation, exacerbated by repeated freeze-thaw cycles.
-
Causality - Hydrolysis & Freeze-Thaw Cycles: Water can participate in degradation reactions, and the process of freezing and thawing can create localized concentration gradients of solutes and pH shifts, which can stress the molecule and accelerate degradation.
Troubleshooting Steps:
-
Aliquot Your Solutions: Upon preparation, immediately divide the stock solution into small, single-use aliquots. This prevents the need to thaw the entire stock for each experiment.
-
Use Ultra-Low Temperature Storage: For long-term storage (>1 week), store aliquots at -80°C. For short-term use (a few days), 4°C is acceptable, but fresh preparation is always best.[6]
-
Consider Solvent Choice: If compatible with your downstream application, consider making high-concentration stocks in a non-aqueous solvent like DMSO where solubility allows and store them at -20°C or -80°C.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal conditions for long-term storage of solid this compound?
-
A: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For maximum stability, store it in a desiccator at -20°C. If possible, flushing the container with an inert gas like argon or nitrogen can provide additional protection against oxidative degradation.[5]
-
-
Q: How should I prepare and store aqueous stock solutions?
-
A: Always use high-purity, deionized water. Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution through a 0.22 µm filter into sterile tubes, aliquot into single-use volumes, and store at -80°C for no more than 1-2 months. Avoid repeated freeze-thaw cycles.
-
-
Q: What are the physical or analytical signs of this compound degradation?
-
A: For the solid compound, degradation is not always visually apparent. The most definitive sign is analytical: the appearance of new peaks corresponding to citraconic and itaconic acid in chromatographic analyses (HPLC, LC-MS, GC-MS) and a corresponding decrease in the peak area of this compound.
-
-
Q: Which solvents are best for extraction to maximize stability?
-
A: The choice depends on the sample matrix. For general purposes, moderately polar organic solvents that are easily removed under vacuum are preferred. Ethyl acetate is a good choice for liquid-liquid extraction from aqueous media. For extraction from solid matrices, methods using cold, dilute acids like 0.2% metaphosphoric acid are effective at precipitating proteins and extracting the acid while maintaining a low temperature.[5]
-
Part 4: Protocols & Data Summaries
Protocol: Stability-Focused Extraction of this compound from Fermentation Broth
This protocol minimizes thermal and pH-related degradation.
-
Sample Preparation (Perform on Ice):
-
Collect 10 mL of fermentation broth into a pre-chilled 50 mL centrifuge tube.
-
Centrifuge at 5,000 x g for 15 minutes at 4°C to pellet cells and large debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Acidification & Extraction:
-
Adjust the pH of the supernatant to ~3.0 using cold 1 M HCl, checking with a calibrated pH meter. Perform this step in an ice bath with gentle stirring.
-
Add 20 mL of cold (4°C) ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Solvent Collection:
-
Carefully collect the upper organic (ethyl acetate) layer using a glass pipette and transfer it to a pre-chilled round-bottom flask.
-
Repeat the extraction (step 2) on the aqueous layer with another 20 mL of cold ethyl acetate to maximize recovery. Combine the organic layers.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl gently and let it sit for 5 minutes on ice.
-
Decant the dried extract into a new round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C.
-
-
Final Steps:
-
Once the solvent is removed, re-dissolve the dried extract in a known, small volume of your mobile phase or appropriate solvent for analysis.
-
Analyze immediately or store the reconstituted sample at -80°C.
-
Caption: Optimized workflow for this compound extraction.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Key Considerations |
| Solid | -20°C | Dry, Inert (Ar/N₂) | >1 year | Protect from moisture and light. Use a desiccator.[5] |
| Solid | 4°C | Dry | Months | Suitable for short-term, frequent use. Keep desiccated. |
| Solution | -80°C | N/A | 1-2 months | Aliquot into single-use volumes to avoid freeze-thaw. |
| Solution | 4°C | N/A | < 3 days | Recommended only for working solutions. Prepare fresh.[6] |
Table 2: Selection of Solvents for Extraction
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethyl Acetate | 77.1 | Medium | Good for LLE from acidified aqueous samples. Easily removed at low temperatures (≤30°C) under vacuum. |
| Diethyl Ether | 34.6 | Low | Very volatile, easy to remove with minimal heat. However, it is highly flammable and can form explosive peroxides. |
| Methanol/Water | Mixture | High | Used for extraction from solid matrices (e.g., plant tissue). Requires careful removal to avoid heat. |
| Dilute Acid | ~100 | Aqueous | E.g., 0.2% Metaphosphoric Acid. Effective for cell lysis and protein precipitation while keeping the analyte in solution at low temps.[5] |
References
-
Hogle, B. P., Shekhawat, D., Nagarajan, K., Jackson, J. E., & Miller, D. J. (2019). Formation and Recovery of Itaconic Acid from Aqueous Solutions of Citraconic Acid and Succinic Acid. Industrial & Engineering Chemistry Research, 58(37), 17356–17364. Available at: [Link]
-
Opgenorth, P., Kreyenschulte, D., & Merz, J. (2017). Metabolic pathways for citramalate synthesis in Escherichia coli and its application for the production of methacrylic acid. Metabolic Engineering, 41, 29-39. Available at: [Link]
-
Hu, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya. MDPI. Available at: [Link]
-
Wikipedia contributors. (n.d.). Citraconic acid. Wikipedia. Available at: [Link]
-
Wang, Z. (2015). The Structural Dependence of the Thermal Stability of Citrates. Journal of Student Research. Available at: [Link]
-
Mohamed, M. A., & Gad-Allah, T. A. (1986). Thermal decomposition of citric acid. Thermochimica Acta, 98, 119-126. Available at: [Link]
- Christian, J. D. (1972). Preparation of citraconic and itaconic acids. U.S. Patent No. 3,701,805.
-
Cody, G. D., Boctor, N. Z., Brandes, J. A., Filley, T. R., Hazen, R. M., & Yoder Jr, H. S. (1999). Geochemical roots of autotrophic carbon fixation: Hydrothermal experiments in the system citric acid, H2O-(+/-FeS). Geochimica et Cosmochimica Acta, 63(22), 3555-3576. Available at: [Link]
-
Shriner, R. L., Ford, S. G., & Roll, L. J. (1931). Citraconic Anhydride and Citraconic Acid. Organic Syntheses, 11, 28. Available at: [Link]
-
Fittig, R., & Spenzer, O. (1943). Itaconic Anhydride and Itaconic Acid. Organic Syntheses, Coll. Vol. 2, 368. Available at: [Link]
-
Hamada, Y. Z., & Harris, M. (2008). Speciation and Equilibria of Malic Acid and this compound with Aluminum. ResearchGate. Available at: [Link]
-
Hanes, P. J., Polson, N. J., & Simon, D. F. (1982). Stability of citric acid solutions during a five month period. Journal of Periodontology, 53(6), 390-392. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-Citramalic acid. PubChem Compound Database. Available at: [Link]
-
HealthMatters.io. (n.d.). Citramalic - Organic Acids Test (OAT). Lab Results Explained. Available at: [Link]
-
Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Available at: [Link]
-
Butterworth, J., & Walker, T. K. (1929). A study of the mechanism of the degradation of citric acid by B. pyocyaneus. Part I. Biochemical Journal, 23(5), 926–935. Available at: [Link]
-
Genova Diagnostics. (n.d.). Organic Acids Support Guide. Available at: [Link]
-
Mills, G., & MacSweeney, E. (2016). An investigation into the stability and sterility of citric acid solutions used for cough reflex testing. Dysphagia, 31(4), 549-555. Available at: [Link]
Sources
Technical Support Center: Optimizing Culture Media for Improved Citramalic Acid Production
Welcome to the technical support center dedicated to enhancing citramalic acid production through culture media optimization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in fermentation processes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the scientific rationale needed to troubleshoot and innovate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of culture media composition for this compound production.
Q1: Which microorganisms are most effective for this compound production?
A: While several microorganisms can produce this compound, engineered strains of Escherichia coli and filamentous fungi like Aspergillus niger and Aspergillus terreus are prominently used.[1][2] E. coli is favored for its rapid growth and well-established genetic tools, allowing for efficient metabolic engineering.[3] Fungi, particularly Aspergillus species, are known for their robust nature and high secretion capacity for organic acids.[1][2]
Q2: What are the most critical components of the culture medium to optimize for high this compound yield?
A: The most critical components to optimize are the carbon source, nitrogen source, phosphate levels, and trace elements. The interplay between these nutrients directly influences the metabolic flux towards this compound synthesis. A well-balanced medium ensures robust cell growth and directs the metabolic machinery towards product formation rather than biomass alone.
Q3: How does the carbon source concentration impact this compound production?
A: The carbon source, typically glucose, is a primary driver of this compound synthesis. High initial concentrations of glucose can lead to increased yields.[3] For instance, in fed-batch cultures of E. coli, maintaining a controlled, growth-limiting feed of glucose can significantly enhance this compound titers by preventing the accumulation of inhibitory byproducts like acetate.[4]
Q4: What is the role of the nitrogen source, and how does its concentration affect the process?
A: The nitrogen source is crucial for cell growth and enzyme synthesis. However, nitrogen limitation is often a key trigger for organic acid production in many microorganisms. For example, in Yarrowia lipolytica, nitrogen deficiency is a primary cause of citric acid excretion, a related organic acid.[5] Finding the optimal carbon-to-nitrogen (C/N) ratio is therefore critical. A high C/N ratio generally favors the accumulation of organic acids as the excess carbon is channeled towards secondary metabolism once nitrogen becomes limiting for growth.
Q5: Why is pH control important during fermentation?
A: Maintaining an optimal pH is critical for enzyme activity, nutrient uptake, and overall cell viability. For Aspergillus niger, a pH of around 3.0 has been found to be optimal for citric acid production.[6] For Yarrowia lipolytica, a pH of 5.5 to 6.0 is often preferred for citric acid synthesis.[7][8] Deviations from the optimal pH can lead to reduced product yield and the formation of undesirable byproducts.
Q6: What is the significance of trace elements in the culture medium?
A: Trace elements such as iron (Fe), zinc (Zn), and copper (Cu) are essential cofactors for many enzymes involved in metabolic pathways.[9] Their concentrations must be carefully controlled, as both deficiency and excess can be detrimental. For instance, in Aspergillus niger, growth-limiting concentrations of manganese (Mn), iron (Fe), and zinc (Zn) are important for achieving high yields of citric acid.[10]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your this compound production experiments.
Problem 1: Low this compound Yield
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Carbon Source Concentration:
-
Verify Glucose Concentration: Ensure the initial glucose concentration is in the recommended range for your specific strain.
-
Implement Fed-Batch Strategy: For E. coli, transition from a batch to a fed-batch fermentation. A continuous, growth-limiting feed of glucose can prevent acetate accumulation and redirect carbon flux towards this compound.[4]
-
-
Incorrect C/N Ratio:
-
Analyze Nitrogen Consumption: Monitor the depletion of the nitrogen source during fermentation.
-
Adjust Nitrogen Levels: Systematically vary the concentration of the nitrogen source (e.g., ammonium nitrate) to identify the optimal C/N ratio that promotes this compound accumulation after the initial growth phase.[6]
-
-
Inadequate pH Control:
-
Monitor pH Continuously: Use a pH probe to track the pH of the culture in real-time.
-
Automate pH Adjustment: Implement an automated system to add acid or base as needed to maintain the pH within the optimal range for your microorganism.
-
Problem 2: Poor or Slow Microbial Growth
Possible Causes & Step-by-Step Solutions:
-
Nutrient Limitation (other than intended limiting nutrient):
-
Review Medium Composition: Check for the presence of all essential nutrients, including phosphates, magnesium, and trace elements. A minimal medium for Aspergillus niger, for example, includes components like KH₂PO₄, MgSO₄, and various trace elements.[1]
-
Supplement with Complex Nutrients: If using a minimal medium, consider supplementing with a small amount of yeast extract (e.g., 1.4 g/L to 5 g/L) to provide essential amino acids and vitamins that may be lacking.[3][4][11]
-
-
Presence of Inhibitory Substances:
-
Substrate Quality: If using crude or waste-derived substrates like glycerol, they may contain impurities that inhibit growth.[12] Consider a pre-treatment step to remove these inhibitors.
-
Byproduct Accumulation: High concentrations of byproducts such as acetate can be toxic to cells.[13] Employing fed-batch strategies or using strains engineered to reduce byproduct formation can mitigate this issue.[12]
-
Problem 3: Formation of Undesirable Byproducts (e.g., Acetate, Oxalic Acid)
Possible Causes & Step-by-Step Solutions:
-
Metabolic Overflow:
-
Control Glucose Feed Rate: In fed-batch cultures, a high glucose feed rate can lead to overflow metabolism and the production of acetate. Optimize the feed rate to match the cells' capacity to metabolize the glucose efficiently.[4]
-
Metabolic Engineering: For E. coli, consider using strains with deletions in genes responsible for acetate production (e.g., ackA-pta, poxB).[12] This directly blocks the pathways leading to acetate formation.
-
-
Suboptimal pH:
-
Fine-tune pH Control: The pH of the culture can influence the type of organic acids produced. For instance, in some fungi, a lower pH can favor citric acid production over oxalic acid. Experiment with slightly different pH setpoints to find the optimal balance for this compound.
-
Problem 4: Inconsistent Results Between Batches
Possible Causes & Step-by-Step Solutions:
-
Inoculum Variability:
-
Standardize Inoculum Preparation: Ensure that the age, cell density, and physiological state of the inoculum are consistent for every fermentation.
-
Define Inoculum Size: Use a consistent inoculum size (e.g., a specific percentage of the final culture volume) to start each fermentation.[9]
-
-
Media Preparation Inconsistencies:
-
Use Precise Measurements: Accurately weigh all media components.
-
Ensure Complete Dissolution: Make sure all components are fully dissolved before sterilization to avoid concentration gradients.
-
Calibrate Equipment: Regularly calibrate balances and pH meters to ensure accuracy.
-
III. Experimental Protocols & Data
Protocol 1: Basic Batch Fermentation for this compound Production in E. coli
-
Prepare the Culture Medium: A typical medium might consist of glucose (e.g., 20 g/L), a nitrogen source, phosphate buffer, and trace minerals.[3] A minimal salts medium supplemented with yeast extract (e.g., 5 g/L) can also be effective.[3]
-
Inoculation: Inoculate the sterile medium with an overnight culture of the engineered E. coli strain.
-
Incubation: Incubate the culture at a controlled temperature (e.g., 37°C) with agitation to ensure proper aeration.
-
Monitoring: Periodically take samples to measure cell density (OD600), glucose consumption, and this compound concentration using HPLC.
-
Harvesting: Once glucose is depleted or this compound production ceases, harvest the culture for product recovery.
Data Presentation: Comparison of Batch vs. Fed-Batch Fermentation
| Fermentation Strategy | Initial Glucose (g/L) | Final Citramalate Titer (g/L) | Yield (g citramalate/g glucose) | Reference |
| Batch | 20 | 14.9 | 0.75 (approx.) | [3] |
| Fed-Batch (Growth-Limiting Feed) | 172 (total fed) | 82 | 0.48 | [4] |
Note: The yield in the batch process is calculated based on the initial 20 g/L of glucose. The fed-batch process demonstrates a significantly higher final titer.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter.[14]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for organic acid separation.[15]
-
Mobile Phase: An acidic mobile phase, such as 0.05% formic acid in water or a dilute sulfuric acid solution (e.g., 0.001N H₂SO₄), is typically employed.[16][17]
-
Detection: UV detection at a wavelength of 210 nm is suitable for quantifying organic acids.[17]
-
-
Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for accurate quantification.
-
Analysis: Inject the prepared samples and standards into the HPLC system and analyze the resulting chromatograms.
IV. Visualizations
Metabolic Pathway for this compound Production
Caption: Simplified metabolic pathway for this compound production.
Workflow for Media Optimization
Sources
- 1. Identification of novel citramalate biosynthesis pathways in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel citramalate biosynthesis pathways in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Medium Constituents for the Production of Citric Acid from Waste Glycerol Using the Central Composite Rotatable Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Trace Elements on Citric Acid Fermentation by Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of this compound from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya [mdpi.com]
- 15. High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization | MDPI [mdpi.com]
- 17. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]
Technical Support Center: Managing Foaming in Citramalic Acid Fermentation
Introduction
Welcome to the technical support guide for managing and reducing foaming during citramalic acid fermentation. This document is intended for researchers, scientists, and drug development professionals utilizing microbial fermentation to produce this compound.
Foaming is a frequent and often disruptive issue in aerobic, submerged fermentation processes. It is primarily caused by the interaction of gas sparging and agitation with surface-active components within the fermentation broth, such as proteins, polysaccharides, and microbial byproducts.[1] While a small, stable foam layer might indicate healthy microbial activity, uncontrolled foaming can lead to significant operational challenges. These include loss of working volume, blockage of exhaust filters leading to increased contamination risk, inaccurate sensor readings, and potential loss of product.[2][3][4]
This guide provides a structured approach to understanding, troubleshooting, and controlling foam in your this compound bioreactor systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in my this compound fermentation?
A1: Foaming in fermentation is a complex phenomenon driven by a combination of factors:
-
Media Composition: Media rich in proteins (e.g., yeast extract, peptones), polysaccharides, or other surfactants are a primary cause.
-
Process Parameters: High rates of agitation and aeration, necessary for providing oxygen to the culture, physically introduce gas into the broth, which forms bubbles.[5]
-
Microbial Activity: The producing organism, often a filamentous fungus like Aspergillus terreus for organic acids, can secrete proteins and other metabolites that act as foam-stabilizing agents.[6]
-
Cell Lysis: As the fermentation progresses, cell death (lysis) releases intracellular proteins and macromolecules, which significantly contribute to the formation of a stable, dense foam.
Q2: Why is uncontrolled foaming a critical problem?
A2: Uncontrolled foaming can severely compromise your experiment by:
-
Reducing Working Volume: Foam can occupy a significant portion of the bioreactor headspace, limiting the available culture volume.
-
Causing Contamination: If foam reaches the exhaust gas filter, it can wet and block it, increasing pressure within the vessel and compromising the sterile barrier.[2][3]
-
Interfering with Sensors: Foam can coat pH, dissolved oxygen (DO), and temperature probes, leading to erroneous readings and poor process control.[2]
-
Product and Cell Loss: Valuable product and viable cells can be trapped in the foam and lost through the exhaust line, reducing final yield.[2]
Q3: What are the main strategies for controlling foam in a bioreactor?
A3: Foam control strategies can be broadly categorized into three types:
-
Chemical Control: The most common method, involving the addition of antifoam agents (e.g., silicone-based or polyglycol-based) that reduce surface tension and destabilize the foam.[1][7]
-
Mechanical Control: Utilizing physical devices installed in the bioreactor headspace, such as rotating foam breakers (e.g., blades or disks), that mechanically disrupt the foam layer.[1][8]
-
Process Optimization: Adjusting process parameters like agitation and aeration rates, or optimizing the media composition to be less prone to foaming.[1][9]
Q4: Can antifoam agents negatively impact my this compound production?
A4: Yes, this is a critical consideration. While effective at controlling foam, excessive use of antifoam agents can have detrimental effects. Some antifoams may reduce the oxygen transfer rate (kLa), which is vital for aerobic cultures.[10] They can also potentially affect cell metabolism or complicate downstream purification processes.[7][11] Therefore, it is crucial to screen for the most suitable antifoam and determine the minimum effective concentration.
Troubleshooting Guide
This section provides a problem-and-solution framework for common foaming scenarios encountered during this compound fermentation.
Problem 1: Sudden, Uncontrollable Foaming Early in the Fermentation
-
Symptoms: Rapid, voluminous foam formation shortly after inoculation or during the early exponential growth phase. The bioreactor headspace fills quickly, requiring frequent antifoam additions.
-
Potential Causes & Solutions:
-
High Agitation/Aeration Rates: Initial rates may be too aggressive for the media.
-
Solution: Begin the fermentation with lower agitation and aeration rates. Gradually increase these parameters as the culture density and oxygen demand rise.[5]
-
-
Rich Media Composition: High concentrations of complex nitrogen sources like yeast extract or peptones are likely culprits.
-
Problem 2: Chronic, Persistent Foaming Throughout the Fermentation
-
Symptoms: A stable, thick, and dense foam layer persists as the fermentation progresses. The foam is difficult to break, even with standard antifoam dosing, and increases the risk of filter clogging.
-
Potential Causes & Solutions:
-
Cell Lysis: The release of intracellular proteins from dead cells is a major contributor to stable foam.
-
Solution: Monitor cell viability. High shear stress from excessive agitation or nutrient limitation can cause premature cell death. Optimize these parameters to maintain a healthy culture.
-
-
Antifoam Depletion: The initial dose of antifoam may be consumed by the culture or lose its effectiveness over time.
-
Problem 3: The Chosen Antifoam Agent Appears to Reduce this compound Yield
-
Symptoms: Foam is controlled, but final product titer or productivity is lower compared to previous runs or literature values.
-
Potential Causes & Solutions:
-
Negative Metabolic Effects: The antifoam agent itself or its concentration may be inhibitory to the producing organism (Aspergillus terreus).
-
Solution: Re-screen different types of antifoam agents (e.g., silicone-based, polyglycol, organic oils).[1] Perform a dose-response study to find the minimum inhibitory concentration (MIC) and the minimum effective concentration for foam control. See Protocol 1 for a screening methodology.
-
-
Reduced Oxygen Transfer: The antifoam may have lowered the oxygen mass transfer coefficient (kLa).[10]
-
Solution: Evaluate the effect of the antifoam on kLa in your system. You may need to compensate for a reduction in kLa by slightly increasing agitation or enriching the sparged gas with oxygen. However, this must be balanced against the potential for increased foaming.
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing foaming issues in your bioreactor.
Caption: Troubleshooting workflow for bioreactor foaming.
Experimental Protocols
Protocol 1: Screening and Selection of a Suitable Antifoam Agent
This protocol provides a systematic approach to selecting an effective antifoam agent with minimal impact on this compound production.
Objective: To identify the most effective antifoam agent and its optimal concentration.
Materials:
-
Multiple types of antifoam agents (e.g., silicone-based, polyglycol-based, natural oils).[1]
-
Shake flasks or small-scale bioreactors.
-
Production media for this compound.
-
Inoculum of the production strain (Aspergillus terreus).
Methodology:
-
Prepare Cultures: Set up a series of identical shake flask cultures using your standard this compound production medium and inoculum.
-
Establish Controls: Designate several flasks as controls:
-
Negative Control: No antifoam added.
-
Positive Control: Your current (or a standard) antifoam at its typical concentration.
-
-
Create Test Groups: For each new antifoam agent, set up flasks with a range of concentrations (e.g., 0.01%, 0.05%, 0.1% v/v).
-
Incubation: Incubate all flasks under standard fermentation conditions (temperature, agitation).
-
Data Collection:
-
At regular intervals, visually score the foam level in each flask.
-
At the end of the fermentation, measure the final this compound concentration (titer) and the biomass (e.g., dry cell weight).
-
-
Analysis:
-
Compare the foam control effectiveness of each antifoam and concentration.
-
Evaluate the impact of each antifoam on the final product yield and biomass.
-
Select the antifoam agent and concentration that provides the best balance of foam control with the least negative impact on production.
-
Protocol 2: Optimizing Media Composition to Minimize Foaming
Objective: To reformulate the fermentation medium to reduce its intrinsic foaming potential without compromising productivity.
Methodology:
-
Identify Key Components: Identify the components in your current medium most likely to cause foaming (e.g., yeast extract, peptone, corn steep liquor).[13]
-
One-Factor-at-a-Time (OFAT) Approach:
-
Step A (Concentration Reduction): Design experiments where you systematically reduce the concentration of a single high-foam component at a time, keeping all other components constant.
-
Step B (Component Substitution): Test alternative, lower-foaming nitrogen or carbon sources. For example, replace a portion of yeast extract with an equivalent amount of nitrogen from ammonium sulfate or a different peptone.
-
-
Statistical Design of Experiments (DoE): For more advanced optimization, use a statistical approach like a factorial or response surface methodology to investigate the interactions between multiple media components simultaneously.[12]
-
Evaluation: For each experimental condition, run the fermentation and measure foam levels (visual scoring or foam height), biomass, and final this compound concentration.
-
Selection: Identify the media composition that results in the lowest foaming tendency while maintaining or improving the this compound yield.
Data Summary Table: Comparison of Antifoam Strategies
| Strategy | Pros | Cons | Best For |
| Chemical Antifoams | Highly effective, fast-acting, easy to automate.[5] | Can impact kLa and downstream processing, potential for cell toxicity, ongoing cost.[7][10] | Processes with persistent, difficult-to-control foam. |
| Mechanical Foam Breakers | No chemical addition, environmentally friendly, one-time cost.[5] | Can introduce high shear stress, potentially damaging cells; requires maintenance and additional energy input.[1][14] | Shear-tolerant cultures and large-scale industrial processes. |
| Process/Media Optimization | Addresses the root cause of foaming, can reduce costs.[9] | Can be time-consuming to develop, may not completely eliminate foam. | The initial stages of process development to create a robust fermentation. |
References
- Amerging Technologies. (2025, September 7). Foam Impact on Bioprocess Yield: Quality & Efficiency in Bioreactors.
- Benchchem. (n.d.).
- Patsnap Synapse. (2025, May 9).
- ResearchGate. (2025, January). “Open” and “closed” configuration of mechanical foam breakers for industrial bioreactors.
- Hycontrol. (2019, December 4). Foam Control in Bioreactors Used in Biopharmaceutical Manufacturing.
- Hycontrol. (n.d.).
- ResearchGate. (2018, January 4). (PDF)
- PubMed. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- BRS Biotech. (2025, May 27). Fermentation Foam Control: Principles, Causes, and Solutions.
- Shenyang Rise Surface Technologies Co., Ltd. (n.d.). Citric Acid Defoamer.
- N/A. (2019, September 10).
- Frontiers. (n.d.).
- PMC. (n.d.).
- MDPI. (2022, February 7).
- AMS Applied Material Solutions. (2023, June 1).
- PNNL. (n.d.). Improving Production of Citric Acid and Other Products in Filamentous Fungi.
- PMC - NIH. (2012, December 1). Beyond de-foaming: the effects of antifoams on bioprocess productivity.
Sources
- 1. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 2. amergingtech.com [amergingtech.com]
- 3. foamcontrol.co.uk [foamcontrol.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fermentation Foam Control: Principles, Causes, and Solutions - BRS Biotech equipment for biotechnology, pharma, food [brsbiotech.com]
- 6. pnnl.gov [pnnl.gov]
- 7. southforkinst.com [southforkinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 10. Beyond de-foaming: the effects of antifoams on bioprocess productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Citramalic Acid Production in Genetically Modified Organisms
For researchers, scientists, and drug development professionals venturing into the bio-production of valuable platform chemicals, the validation of a genetically engineered microbial strain is a critical juncture. This guide provides an in-depth, objective comparison of strategies for producing citramalic acid, a versatile C5 dicarboxylic acid and a key precursor for materials like methacrylic acid.[1][2][3][4] We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, ensuring a robust and reproducible validation process.
Host Organism Selection: A Comparative Analysis
The choice of microbial chassis is a foundational decision that profoundly impacts the entire production pipeline. While various microorganisms have been explored, Escherichia coli and Saccharomyces cerevisiae have emerged as the frontrunners for this compound production, each presenting a distinct set of advantages and challenges.
Escherichia coli remains the workhorse of metabolic engineering due to its rapid growth, well-characterized genetics, and the vast array of available genetic tools. Numerous studies have demonstrated high-titer this compound production in engineered E. coli.[1][2][3][5][6]
Saccharomyces cerevisiae , a robust industrial microorganism, offers inherent tolerance to low pH environments, which can simplify downstream processing of organic acids.[7][8][9] However, its compartmentalized metabolism presents unique challenges for precursor and cofactor availability.[7]
Aspergillus niger , a notable producer of organic acids like citric acid, has also been investigated for this compound production, primarily through pathways related to itaconic acid biodegradation.[10]
Table 1: Comparison of Genetically Modified Organisms for this compound Production
| Host Organism | Key Advantages | Key Challenges | Reported Titer (g/L) | Reported Yield (g/g substrate) | Reference |
| Escherichia coli | Rapid growth, well-defined genetics, high productivity. | Lower tolerance to acidic conditions, potential for acetate byproduct formation. | >80 | 0.63 (glucose) | [2][3] |
| 31 | 0.50 (glycerol) | [1] | |||
| >60 | 0.53 (glucose) | [6] | |||
| Saccharomyces cerevisiae | High tolerance to organic acids and low pH. | Compartmentalization of metabolites (e.g., acetyl-CoA), generally lower reported titers to date. | ~2.4 (16.5 mM) | Not explicitly stated | [7] |
| Aspergillus niger | Natural organic acid producer. | Complex genetics, potential for byproduct formation. | Not explicitly reported for engineered overproduction | Not applicable | [10] |
Metabolic Engineering Strategies: The Blueprint for High Yields
The core of successful this compound production lies in meticulous metabolic engineering. The primary strategy involves introducing a heterologous citramalate synthase and optimizing the host's central metabolism to channel carbon flux towards the desired product.
The Core Pathway: Introducing Citramalate Synthase
The key enzyme, citramalate synthase (CimA), catalyzes the condensation of acetyl-CoA and pyruvate to form this compound.[3][11][12] The most commonly used cimA gene is derived from the thermophilic archaeon Methanococcus jannaschii.[1][3] A mesophilic variant, CimA3.7, has also been successfully expressed in E. coli to achieve high production levels.[3]
Caption: Core this compound biosynthesis pathway.
Eliminating Competing Pathways in E. coli
To maximize the carbon flux towards this compound, it is crucial to eliminate or downregulate competing metabolic pathways.
-
Citrate Synthase (gltA): The principal competing enzyme for acetyl-CoA is citrate synthase (GltA), which initiates the TCA cycle.[6] Deletion of gltA significantly increases citramalate accumulation but can lead to glutamate auxotrophy.[2][6] An alternative approach involves engineering GltA to reduce its affinity for acetyl-CoA, thereby redirecting flux without causing auxotrophy.[6]
-
3-Isopropylmalate Dehydratase (leuC/leuD): This enzyme can convert citramalate to citraconate, an undesirable byproduct in some applications.[3][11][12] Deleting leuC and/or leuD prevents this conversion and enhances citramalate titers.[5][11][12]
-
Acetate Production Pathways (ackA-pta, poxB): Acetate is a common inhibitory byproduct in E. coli fermentations. Deleting genes involved in acetate formation, such as ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase), is a critical step to improve cell health and product yield, especially in fed-batch processes.[1][5]
-
Lactate Dehydrogenase (ldhA) and Pyruvate Formate-Lyase (pflB): Deletion of these genes can further channel pyruvate towards the citramalate pathway.[3]
Caption: Metabolic engineering strategies in E. coli.
Engineering Saccharomyces cerevisiae for Enhanced Precursor Supply
In S. cerevisiae, a key challenge is the mitochondrial localization of acetyl-CoA. To increase the cytosolic pool available for citramalate synthesis, the following strategies have been employed:
-
Inhibiting Mitochondrial Transport: Deleting genes responsible for transporting pyruvate (POR1) and acetyl-CoA (YAT2) into the mitochondria can slightly improve citramalate production.[7]
-
Heterologous Cytosolic Acetyl-CoA Pathway: Expressing a phosphoketolase (PK) and phosphotransacetylase (PTA) pathway provides a direct route to cytosolic acetyl-CoA.[7]
-
Product Export: Overexpressing a dicarboxylate transporter, such as SpMAE1, can facilitate the export of this compound out of the cell, potentially reducing feedback inhibition and toxicity.[7]
Analytical Validation: Quantifying Production with Confidence
Accurate and reproducible quantification of this compound is paramount for validating the performance of engineered strains. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
HPLC Method for this compound Quantification
A robust HPLC method is essential for separating and quantifying this compound from other organic acids and components in the fermentation broth.
Experimental Protocol:
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: A suitable column for organic acid analysis, such as an IC-Pak Ion-Exclusion column (7.8 x 300 mm), is often used.[13][14][15][16]
-
Mobile Phase: An acidic mobile phase, typically a dilute solution of sulfuric acid (e.g., 0.001N H₂SO₄), is used for isocratic elution.[13][14][15][16]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-60°C) to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed for organic acids. A Diode Array Detector (DAD) can provide additional spectral information for peak identification.[13][14]
-
-
Quantification:
Method Validation Parameters
To ensure the trustworthiness of the analytical data, the HPLC method should be validated for:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.[13][16]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13][14][16]
Fermentation Strategy: Scaling Up Production
The choice of fermentation strategy significantly influences the final product titer and productivity.
-
Batch Fermentation: Simple to set up and useful for initial strain screening. However, substrate and nutrient depletion can limit production.
-
Fed-Batch Fermentation: This is the preferred method for achieving high cell densities and high product titers. A controlled feeding strategy, often with a continuous, growth-limiting feed of the carbon source (e.g., glucose or glycerol), is crucial to avoid the accumulation of inhibitory byproducts like acetate.[1][2][3] An exponential feeding strategy can also be employed to maintain a constant specific growth rate.[6]
Caption: General fed-batch fermentation workflow.
Troubleshooting and Overcoming Common Challenges
-
Low Titer/Yield: Re-evaluate the metabolic engineering strategy. Are there unidentified competing pathways? Is the expression of the core pathway enzymes optimal? Consider codon optimization of the heterologous genes.
-
Byproduct Formation: If acetate is a problem in E. coli, ensure the feeding strategy is truly limiting and consider further deletions in acetate production pathways.[1][5] In the case of citraconate formation, confirm the deletion of leuC/D.[3][11][12]
-
Growth Inhibition: High concentrations of organic acids can be toxic to the production host. For organisms with lower tolerance like E. coli, maintaining a controlled pH in the bioreactor is essential.[7] Consider adaptive laboratory evolution to improve strain robustness.[8]
-
Analytical Issues: Inconsistent HPLC results can stem from sample degradation, improper sample preparation, or a non-validated method. Always run standards with each batch of samples and periodically check the performance of the HPLC system.
References
-
Wu, X., & Eiteman, M. A. (2017). Synthesis of this compound from glycerol by metabolically engineered Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 44(10), 1483–1490. [Link]
-
Wu, X., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering, 113(12), 2670–2675. [Link]
-
Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Biotechnology for Biofuels, 11(1), 1-11. [Link]
-
Parimi, N. S., et al. (2017). Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 44(6), 957-965. [Link]
-
Wu, X., et al. (2020). Engineered citrate synthase improves this compound generation in Escherichia coli. Biotechnology and Bioengineering, 117(11), 3466-3476. [Link]
-
Ono, K., et al. (2024). Production of (R)-citramalate by engineered Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering. [Link]
-
Blazeck, J., et al. (2015). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Sustainable Chemistry & Engineering, 3(7), 1594-1601. [Link]
-
Blazeck, J., et al. (2015). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Engineering Au. [Link]
-
Deng, F., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(2). [Link]
-
van der Straat, L., et al. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. Fungal Biology and Biotechnology, 6(1), 1-13. [Link]
-
Knuf, C. (2014). Malic acid production by Aspergillus oryzae. Chalmers University of Technology. [Link]
-
Liu, Z., et al. (2021). Engineering robust microorganisms for organic acid production. Journal of Industrial Microbiology and Biotechnology, 48(9-10). [Link]
-
Brink, H. G., et al. (2023). Malic acid production by Aspergillus oryzae: the immobilized fungal fermentation route. Biofuels, Bioproducts and Biorefining, 17(2), 363-379. [Link]
-
Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. DYNA, 87(212), 26-30. [Link]
-
Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Universidad Pontificia Bolivariana. [Link]
-
Jiang, Y., et al. (2019). Current Strategies and Future Prospects for Enhancing Microbial Production of Citric Acid. Applied Microbiology and Biotechnology, 103(1), 201-209. [Link]
-
Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Redalyc. [Link]
-
Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Redalyc. [Link]
-
Sharma, A., & Singh, A. (2024). Citric acid production by aspergillus oryzae ad-2. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Trujillo-Vargas, L., Ramírez-Carmona, M. E., & Vélez-Salazar, Y. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. ResearchGate. [Link]
-
Wu, X., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli. ResearchGate. [Link]
-
Abbott, D. A., et al. (2013). Metabolic engineering of Saccharomyces cerevisiae for production of carboxylic acids: current status and challenges. FEMS Yeast Research, 13(4), 347-362. [Link]
-
Microbial production of Organic acids. GCW Gandhi Nagar Jammu. [Link]
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The Tale of Two Acids: Citramalic Acid Versus Malic Acid as Bio-based Platform Chemicals
In the ever-evolving landscape of sustainable chemistry, the quest for versatile, bio-based platform chemicals is paramount. These molecules, derived from renewable resources, serve as the foundational building blocks for a myriad of value-added products, steering the chemical industry away from its reliance on fossil fuels. Among the promising candidates, dicarboxylic acids have emerged as frontrunners. This guide offers an in-depth, technical comparison of two such acids: the established malic acid and the rising star, citramalic acid. We will delve into their intrinsic properties, production methodologies, and their potential to be transformed into a diverse array of valuable chemicals, supported by experimental data and protocols.
At a Glance: A Comparative Overview
| Feature | This compound | Malic Acid |
| Chemical Structure | C5H8O5 (2-hydroxy-2-methylbutanedioic acid) | C4H6O5 (hydroxybutanedioic acid)[1] |
| Key Precursor To | Methacrylic acid (for PMMA)[2][3][4][5] | Succinic acid, 1,4-butanediol, oxaloacetic acid[6][7][8] |
| Primary Production Route | Microbial fermentation (engineered E. coli)[9][10][11] | Chemical synthesis (hydration of maleic anhydride) and microbial fermentation[1] |
| Key Advantage | Direct route to a high-value monomer (methacrylic acid) with high yields. | Established production, versatile precursor to several key chemicals. |
| Current Status | Emerging platform chemical with high potential. | Established commodity chemical with expanding platform applications. |
Deeper Dive: Physicochemical Properties
The subtle difference in their chemical structures—a single methyl group—imparts distinct physicochemical properties that influence their reactivity and potential applications.
| Property | This compound | Malic Acid |
| Molar Mass | 148.11 g/mol | 134.09 g/mol [1] |
| Melting Point | 112-117 °C (dl-form) | ~130 °C[1] |
| Solubility in Water | Freely soluble | 558 g/L (at 20 °C)[1] |
| pKa values | Not readily available | pKa1 = 3.40, pKa2 = 5.20[1] |
Malic acid's two carboxylic acid groups give it a dicarboxylic nature, influencing its acidity and reactivity[12]. This compound, being a close structural analog, shares this dicarboxylic character, which is fundamental to its role as a platform chemical.
Production Pathways: Bio-based Synthesis Strategies
A key aspect of a sustainable platform chemical is its efficient production from renewable feedstocks. Both this compound and malic acid can be produced via microbial fermentation, a cornerstone of industrial biotechnology.
This compound: A Triumph of Metabolic Engineering
The efficient biosynthesis of this compound is a testament to the power of metabolic engineering. The primary strategy involves leveraging the central metabolism of microorganisms like Escherichia coli to channel carbon flux towards citramalate production.
The core of this strategy is the overexpression of a key enzyme, citramalate synthase (CimA), which catalyzes the condensation of pyruvate and acetyl-CoA—two central metabolites derived from glucose—to form citramalate[9][10][11]. To maximize the yield, further genetic modifications are crucial:
-
Blocking Competing Pathways: The principal competing enzyme is citrate synthase (GltA), which also utilizes acetyl-CoA[10]. Engineering the citrate synthase to reduce its affinity for acetyl-CoA without completely knocking it out is a sophisticated strategy to redirect carbon flux towards citramalate while maintaining essential cellular functions[10].
-
Eliminating Byproduct Formation: Deletion of genes responsible for the formation of fermentation byproducts, such as lactate dehydrogenase (ldhA) and pyruvate formate-lyase (pflB), prevents the loss of pyruvate to unwanted side streams, thereby increasing the pool available for citramalate synthesis[9].
These targeted genetic modifications have enabled the production of this compound at high titers and yields, making it an economically attractive bio-based chemical.
Caption: Metabolic engineering strategy for high-yield this compound production in E. coli.
Malic Acid: Established Routes and Emerging Bio-production
Malic acid is currently produced industrially via the chemical hydration of maleic anhydride, a petrochemical-derived feedstock[1]. However, the transition to a bio-economy has spurred significant research into its microbial production.
Several microorganisms naturally produce malic acid as an intermediate of the tricarboxylic acid (TCA) cycle[13]. The key to achieving high yields is to enhance the metabolic flux towards malate and prevent its further conversion. Strategies often involve:
-
Enhancing the Reductive TCA (rTCA) Pathway: This pathway is highly efficient for malic acid synthesis due to its high theoretical yield[14]. It involves the carboxylation of pyruvate to oxaloacetate, followed by the reduction of oxaloacetate to malate.
-
Utilizing Alternative Feedstocks: Research has focused on using low-cost, renewable feedstocks such as crude glycerol from biodiesel production to make the bio-based production of malic acid more economically competitive.
Caption: Simplified biosynthetic pathway for malic acid production from renewable feedstocks.
As Platform Chemicals: A Head-to-Head Comparison
The true measure of a platform chemical lies in its versatility—its ability to be efficiently converted into a range of valuable downstream products.
This compound: The Gateway to Methacrylates
The most significant application of this compound as a platform chemical is its role as a precursor to methacrylic acid (MAA) , a key monomer for the production of polymethyl methacrylate (PMMA), also known as acrylic or Plexiglas[2][3][4][5]. This conversion is a prime example of a hybrid bio- and chemo-catalytic process.
The conversion of this compound to MAA proceeds via a two-step dehydration and decarboxylation reaction. This process can be carried out using thermal heterogeneous catalysis[2][3][4][5]. The reaction can proceed through different intermediates, including itaconic acid, mesaconic acid, and citraconic acid[2]. The selectivity towards MAA can be optimized by controlling reaction conditions such as temperature and the choice of catalyst.
Caption: Conversion pathway of this compound to methacrylic acid.
Malic Acid: A Versatile Precursor for C4 Chemicals
Malic acid's four-carbon backbone makes it an ideal precursor for a range of valuable C4 chemicals. Its established production and reactivity open up several catalytic upgrading routes:
-
Succinic Acid: Malic acid can be catalytically hydrogenated to produce succinic acid, another important platform chemical used in the production of biodegradable polymers, solvents, and food ingredients[6][7]. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an aqueous phase[6][7]. A key challenge is to prevent the undesirable dehydration of malic acid to maleic or fumaric acid[6][7].
-
1,4-Butanediol (BDO): Further hydrogenation of malic acid or its derivatives can yield 1,4-butanediol, a large-volume commodity chemical used in the production of plastics, elastic fibers, and polyurethanes[15][16][17][18].
-
Oxaloacetic Acid: The catalytic oxidative dehydrogenation of malic acid can produce oxaloacetic acid, a key intermediate in amino acid biosynthesis and other metabolic pathways[8].
Caption: Potential value-added chemicals derived from malic acid.
Experimental Protocols
To provide a practical context, this section outlines representative experimental protocols for the production and analysis of citramalic and malic acids.
Microbial Production of this compound in E. coli (Fed-batch Fermentation)
This protocol is based on established methods for high-yield citramalate production in engineered E. coli[9].
1. Strain and Pre-culture Preparation:
- Use an engineered E. coli strain with an overexpressed citramalate synthase gene and deletions in competing pathways (e.g., ldhA, pflB)[9].
- Inoculate a single colony into a seed culture medium (e.g., LB broth with appropriate antibiotics) and incubate overnight at 37°C with shaking.
2. Fed-batch Fermentation:
- Inoculate a fermenter containing a defined mineral salt medium with the overnight pre-culture.
- Maintain the temperature at 37°C and the pH at 7.0 through the automated addition of acid and base.
- Initially, grow the cells in a batch phase until the initial glucose is consumed.
- Induce the expression of citramalate synthase by adding an appropriate inducer (e.g., arabinose for a pBAD promoter system)[9].
- Start a continuous, growth-limiting feed of a concentrated glucose solution to maintain a low glucose concentration in the fermenter. This strategy minimizes the formation of inhibitory byproducts like acetate.
- Continue the fed-batch cultivation for a predetermined period (e.g., 65 hours), monitoring cell growth (OD600) and substrate/product concentrations periodically[9].
3. Quantification of this compound:
- Harvest fermentation broth samples at regular intervals.
- Centrifuge the samples to remove cells.
- Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) and a UV detector.
Catalytic Conversion of Malic Acid to Succinic Acid
This protocol is based on the catalytic transfer hydrogenation of malic acid[6][7].
1. Reaction Setup:
- In a high-pressure batch reactor, add an aqueous solution of L-malic acid.
- Add a Pd/C catalyst (e.g., 5 wt% Pd on activated carbon).
- Add a hydrogen donor, such as formic acid, in a stoichiometric amount relative to malic acid[6][7].
2. Reaction Conditions:
- Seal the reactor and purge with an inert gas (e.g., nitrogen).
- Heat the reactor to the desired temperature (e.g., 140-150°C) with stirring.
- Maintain the reaction for a specified duration (e.g., 4 hours).
3. Product Analysis:
- After the reaction, cool the reactor to room temperature and depressurize.
- Filter the reaction mixture to remove the catalyst.
- Analyze the liquid phase using HPLC to determine the concentrations of malic acid, succinic acid, and any byproducts (e.g., fumaric acid, maleic acid).
The Verdict: A Symbiotic Future
This compound and malic acid are not necessarily competitors but rather complementary platform chemicals, each with its unique strengths and potential applications.
This compound's primary allure lies in its direct and efficient conversion to methacrylic acid, a high-value monomer. The advancements in metabolic engineering that have enabled its high-yield production from renewable feedstocks position it as a strong contender for the sustainable production of acrylic plastics.
Malic acid , on the other hand, benefits from its established production and its versatility as a precursor to a range of C4 chemicals. Its potential to be converted into succinic acid, 1,4-butanediol, and other valuable molecules makes it a robust and flexible platform chemical.
For researchers and drug development professionals, the choice between these two acids will depend on the target molecule and the desired chemical transformations. The development of efficient and selective catalytic processes for the conversion of both acids will be crucial in realizing their full potential as cornerstones of a future bio-based economy. As research continues to unravel new catalytic routes and optimize production processes, the tale of these two acids will undoubtedly continue to unfold, shaping a more sustainable chemical industry.
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comparison of different microbial hosts for citramalic acid production
An In-Depth Guide to Microbial Hosts for Citramalic Acid Production A Comparative Analysis for Researchers and Bio-Process Engineers
Introduction: The Rising Importance of Bio-Based this compound
This compound, a five-carbon dicarboxylic acid, is emerging as a key platform chemical for the synthesis of high-value industrial compounds, most notably methylmethacrylate (MMA), the monomer for Plexiglas and other acrylic polymers.[1][2] The transition from petrochemical-based manufacturing to sustainable, bio-based production routes has placed a spotlight on the microbial fermentation of renewable feedstocks. This compound stands out as a promising intermediate due to its relatively low toxicity to microbial hosts and its efficient chemical conversion to MMA.[1][3] This guide provides a comparative analysis of different microbial hosts that have been engineered for this compound production, offering an in-depth look at the metabolic strategies, performance metrics, and experimental considerations for each.
Core Metabolic Pathway for this compound Synthesis
The central enzymatic reaction for this compound production is the condensation of two key metabolites from central carbon metabolism: acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme citramalate synthase (CimA, EC 2.3.1.182).[1][4] The primary goal of metabolic engineering is to maximize the flux of carbon towards this reaction while minimizing competing pathways and the formation of by-products.
Figure 1: Core pathway for this compound production. The desired pathway (blue) and competing pathways (red dashes) are shown.
Escherichia coli: The Workhorse of Metabolic Engineering
E. coli is the most extensively studied and, to date, the most successful microbial host for this compound production. Its well-characterized genetics, rapid growth, and vast array of available genetic tools make it an ideal platform for complex metabolic engineering.
Metabolic Engineering Strategies in E. coli
The primary strategy in E. coli involves the heterologous expression of a potent citramalate synthase, coupled with the systematic elimination of competing pathways that drain the precursor pool of acetyl-CoA and pyruvate.
-
Overexpression of Citramalate Synthase (CimA): The native CimA from the thermophilic archaeon Methanococcus jannaschii is highly active but not optimal for the mesophilic conditions of E. coli cultivation. A variant, CimA3.7, developed through directed evolution, exhibits enhanced activity at lower temperatures and is the most commonly used enzyme.[1][2]
-
Blocking By-product Formation: To maximize carbon flux towards citramalate, several genes encoding for enzymes that lead to the formation of by-products are knocked out.
-
ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) deletions prevent the conversion of pyruvate to lactate and formate, respectively, especially under oxygen-limiting conditions.[1][2]
-
ackA-pta (acetate kinase-phosphotransacetylase) and poxB (pyruvate oxidase) deletions are crucial to minimize the production of acetate, a common and often detrimental by-product in E. coli fermentations.[3][5]
-
-
Redirecting Acetyl-CoA Flux: The tricarboxylic acid (TCA) cycle is the primary competitor for acetyl-CoA.
-
gltA (citrate synthase) deletion blocks the entry of acetyl-CoA into the TCA cycle.[3][5][6] This, however, makes the strain auxotrophic for glutamate, requiring its supplementation in the medium.
-
An alternative to complete knockout is protein engineering of GltA to reduce its affinity for acetyl-CoA, which can improve citramalate production without inducing glutamate auxotrophy.[7][8]
-
-
Preventing Citramalate Degradation: The native enzyme 3-isopropylmalate dehydratase, encoded by leuC, can convert citramalate to citraconate.[1][5] Deletion of leuC prevents this degradation, thereby increasing the final titer.
Figure 2: Metabolic engineering of E. coli for this compound production. Green arrows indicate the desired pathway, while red dashed lines and 'T' arrows represent deleted pathways.
Production Performance of Engineered E. coli
| Strain Engineering Highlights | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Expressing CimA3.7, ΔldhA, ΔpflB | Glucose | 82 | 0.48 | 1.85 | [1][2] |
| ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Glycerol | >31 | >0.50 | ~0.23 | [5][9] |
| Engineered GltA, fed-batch | Glucose | >60 | 0.53 | ~0.45 | [7] |
| Fed-batch with non-oxidative glycolysis | Glucose | 110.2 | 0.40 | 1.4 | [10] |
Aspergillus niger: The Organic Acid Powerhouse
Aspergillus niger is an industrial stalwart, renowned for its capacity to produce vast quantities of organic acids, particularly citric acid, with global production in the millions of tons.[11][12] Its natural ability to thrive at low pH and secrete large amounts of acids makes it an attractive candidate for this compound production.
Metabolic Pathways and Engineering Strategies in A. niger
Unlike E. coli, where the pathway is entirely heterologous, A. niger possesses a native, though typically low-activity, pathway for citramalate biosynthesis. Research has shown that this compound can be a final product of itaconic acid biodegradation.[13]
-
Native Biosynthesis: A biosynthetic gene cluster involved in citramalate production has been identified in A. niger.[13] Overexpression of the putative citramalate synthase and a clustered organic acid transporter from this cluster has been shown to drive citramalate production.[13]
-
Metabolic Rewiring: The extensive knowledge of citric acid metabolism in A. niger provides a roadmap for engineering. Strategies would likely involve:
Figure 3: Proposed engineering strategy in A. niger. Overexpression of native genes (green) is key, while managing competing acid production pathways (red) is a major challenge.
Production Performance and Outlook for A. niger
Quantitative data for this compound production in engineered A. niger is still emerging and not as high as in E. coli. However, the potential is significant. The highest reported titer for itaconic acid, a related organic acid, in A. niger is 56.5 g/L, demonstrating the fungus's capacity.[13]
-
Advantages: High tolerance to low pH (reduces contamination risk), established large-scale fermentation processes, and potential for high titers.
-
Disadvantages: More complex genetics and slower growth compared to E. coli, and the challenge of redirecting flux from the highly efficient citric acid pathway.
Saccharomyces cerevisiae: The Robust Eukaryotic Host
The baker's yeast S. cerevisiae is a widely used industrial microorganism, valued for its robustness, tolerance to inhibitors, and GRAS (Generally Regarded As Safe) status.
This compound Production in S. cerevisiae
This compound is not a major product of wild-type yeast. However, studies have shown that respiration-deficient (RD) "petite" mutants can naturally accumulate this compound.[15][16]
-
Mechanism in RD Mutants: In these mutants, a dysfunctional respiratory chain leads to an altered metabolic state, which results in the accumulation of certain organic acids. While the exact mechanism is not fully elucidated, it likely involves shifts in the regulation of central carbon metabolism.
-
Engineering Potential: To achieve industrial relevance, significant engineering would be required, mirroring the strategies in E. coli. This would involve:
-
Overexpression of a suitable citramalate synthase.
-
Knockout of pyruvate decarboxylase genes (PDC1, PDC5, PDC6) to eliminate ethanol production, the major carbon sink in yeast.[17]
-
Engineering of pathways to increase precursor supply.
-
Production Performance of S. cerevisiae
The reported titers in non-engineered RD mutants are low, typically in the range of 130 to 460 mg/L.[15] While engineered yeast has been successful for other organic acids like malic acid, dedicated engineering efforts for high-level this compound production have not been as extensively reported as for E. coli.
-
Advantages: GRAS status, high robustness in industrial fermentations, and extensive knowledge base for genetic engineering.
-
Disadvantages: Lower reported titers to date, and the strong metabolic drive towards ethanol production presents a significant engineering challenge.
Corynebacterium glutamicum: An Emerging Contender
Corynebacterium glutamicum is a Gram-positive bacterium used for the industrial-scale production of amino acids and other organic acids.[18][19] Its ability to produce organic acids under oxygen-deprived conditions and its GRAS status make it a host of interest.[20]
While specific reports on high-level this compound production are scarce, the success in engineering C. glutamicum for compounds derived from pyruvate and acetyl-CoA, such as lactate and succinate, suggests its potential.[18] Engineering strategies would be analogous to those in E. coli, focusing on expressing an efficient CimA and redirecting carbon flux away from native products like glutamate and other organic acids.
Experimental Protocols: A Practical Guide
Protocol 1: General Workflow for Strain Engineering (E. coli)
Figure 4: A typical workflow for gene editing in E. coli. This iterative process allows for the creation of multi-gene knockout and integration strains.
-
Target Selection: Identify genes for knockout (e.g., ldhA, gltA) and overexpression (e.g., CimA3.7).
-
Plasmid Construction:
-
For knockouts using CRISPR-Cas9, clone a specific guide RNA into a Cas9-expressing plasmid. Create a donor DNA template with homology arms flanking the desired deletion.
-
For overexpression, clone the CimA3.7 gene into an expression vector with a suitable promoter (e.g., pBAD).
-
-
Transformation: Introduce the plasmids into the target E. coli strain via electroporation or heat shock.
-
Gene Editing and Selection: Induce the expression of the editing machinery. Select for successful transformants on appropriate antibiotic plates and screen colonies for the desired genetic modification using colony PCR.
-
Verification: Confirm the genetic modification in positive clones through PCR amplification and Sanger sequencing.
-
Plasmid Curing: Remove the editing plasmids from the verified clone.
-
Iteration: Repeat the process for each subsequent gene target.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol is a generalized representation based on high-titer processes developed for E. coli.[1][2]
-
Inoculum Preparation: Culture the engineered strain overnight in a rich medium (e.g., LB) with appropriate antibiotics.
-
Batch Phase: Inoculate the fermenter containing a defined mineral salts medium with an initial glucose concentration (e.g., 20 g/L). Run the fermentation at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0, controlled with NH₄OH).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in dissolved oxygen), start a continuous, growth-limiting glucose feed. The feed rate is critical to avoid the accumulation of acetate.
-
Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-40), induce the expression of the citramalate synthase gene (e.g., by adding arabinose).
-
Production Phase: Continue the fed-batch fermentation, maintaining a low glucose concentration in the vessel. Monitor cell growth and this compound concentration over time.
-
Harvesting: Terminate the fermentation after a set time (e.g., 65-132 hours) or when productivity declines. Separate the cells from the broth via centrifugation or microfiltration.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: Centrifuge a sample of the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., a C18 or an ion-exchange column).
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is commonly used.
-
Detection: Detect the organic acids using a UV detector (at ~210 nm) or a Refractive Index (RI) detector.
-
Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Conclusion and Future Outlook
E. coli currently stands as the most advanced and highest-performing microbial host for this compound production, with titers exceeding 100 g/L.[10] The success in E. coli is a testament to the power of systematic metabolic engineering, where redirecting carbon flux and eliminating competing pathways are paramount.
However, industrial-scale production often favors robust organisms like A. niger and S. cerevisiae. The challenge ahead lies in applying the successful engineering principles from E. coli to these hosts. For A. niger, overcoming the native metabolic pull towards citric acid is a key hurdle, while for S. cerevisiae, eliminating ethanol production and boosting the precursor supply is critical.
Future research will likely focus on:
-
Host Optimization: Developing chassis strains of A. niger and S. cerevisiae specifically tailored for organic acid production.
-
Enzyme Discovery and Engineering: Identifying novel citramalate synthases with improved kinetics and reduced feedback inhibition.
-
Process Optimization: Developing advanced fermentation and downstream processing techniques to improve yields and reduce costs.
The continued development of these microbial platforms will be crucial in establishing a sustainable and economically viable bio-based route for the production of this compound and its valuable derivatives.
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Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Biotechnology for Biofuels. [Link]
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Wu, X., et al. (2017). Synthesis of this compound From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology and Bioengineering. [Link]
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Wu, X., et al. (2020). Engineered citrate synthase improves this compound generation in Escherichia coli. Biotechnology and Bioengineering. [Link]
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Parimi, N. S., et al. (2016). Production of citramalate by metabolically engineered Escherichia coli. Biotechnology and Bioengineering. [Link]
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Willoughby, D. D., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbial Cell Factories. [Link]
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Parimi, N. S., et al. (2017). Metabolic pathways for citramalate synthesis in Escherichia coli expressing cimA coding citramalate synthase. ResearchGate. [Link]
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van der Straat, L., et al. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. BMC Microbiology. [Link]
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Yoneyama, T., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]
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Tabuchi, T., et al. (1964). studies on (-)-citramalic acid formation by respiration-deficient mutants of yeasts. Journal of the Agricultural Chemical Society of Japan. [Link]
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Ruijter, G. J., et al. (2009). Oxalic acid production by citric acid-producing Aspergillus niger overexpressing the oxaloacetate hydrolase gene oahA. Applied Microbiology and Biotechnology. [Link]
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Hu, W., et al. (2015). A mutation of Aspergillus niger for hyper-production of citric acid from corn meal hydrolysate in a bioreactor. Journal of Microbiology and Biotechnology. [Link]
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Anastassiadis, S. (2007). Citric acid production by yeasts: fermentation conditions, process optimization and strain improvement. ResearchGate. [Link]
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Tsuchida, Y., et al. (2010). Citrate utilization by Corynebacterium glutamicum is controlled by the CitAB two-component system through positive regulation of the citrate transport genes citH and tctCBA. Journal of Bacteriology. [Link]
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Zelle, R. M., et al. (2010). Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export. Applied and Environmental Microbiology. [Link]
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Vandenberghe, L. P. S., et al. (2000). Microbial production of citric acid. Brazilian Archives of Biology and Technology. [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of Citramalic Acid
This guide provides an in-depth comparison and procedural walkthrough for confirming the structure of citramalic acid (2-hydroxy-2-methylbutanedioic acid) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships behind spectral features and experimental choices, ensuring a robust and verifiable structural confirmation.
Introduction: The Importance of Unambiguous Structural Verification
This compound, a dicarboxylic acid structurally similar to malic acid, is a key metabolite in various biological pathways, including the C5-branched dibasic acid metabolism pathway.[1][2] Its presence in organisms ranging from bacteria to plants and humans underscores its biological significance.[1][2] In chemical synthesis and drug development, this compound and its derivatives serve as valuable chiral building blocks. Given its role, unambiguous confirmation of its molecular structure is paramount for any research or application.
Spectroscopic techniques like NMR and IR provide a non-destructive, detailed fingerprint of a molecule's structure. This guide will dissect the expected spectral data for this compound, compare it with established values, and provide validated protocols for data acquisition.
The this compound Structure: A Spectroscopic Overview
Before delving into the spectra, it is crucial to understand the molecular structure and its distinct chemical environments.
Caption: Molecular structure of this compound with carbon numbering.
This structure features several key components that will give rise to characteristic spectroscopic signals:
-
Three non-equivalent sp³ carbons: A methyl (C5), a methylene (C3), and a quaternary carbon (C2).
-
Two sp² carboxyl carbons: C1 and C4.
-
Three distinct proton environments: A methyl group (-CH₃), a methylene group (-CH₂), and a tertiary alcohol (-OH), in addition to two carboxylic acid protons (-COOH).
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Predicted ¹H NMR Spectrum of this compound
The key to interpreting the ¹H NMR spectrum is recognizing that the two protons on the methylene group (C3) are diastereotopic . This is because they are adjacent to a chiral center (C2). Consequently, they are chemically non-equivalent and will have different chemical shifts. They will couple to each other, resulting in a pair of doublets, known as an AB quartet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH₃ (on C5) | ~1.3 - 1.5 | Singlet (s) | N/A | Protons on a methyl group attached to a quaternary carbon (C2). No adjacent protons to couple with. |
| -CH₂- (on C3) | ~2.5 - 2.9 | AB Quartet (2 x d) | Jgem ≈ 15-17 Hz | Diastereotopic protons adjacent to the chiral center C2. They split each other. The chemical shift is downfield due to the proximity of the C4 carboxyl group.[3] |
| -OH (on C2) | Variable (e.g., ~3-5) | Broad Singlet (br s) | N/A | Alcoholic proton. Chemical shift is dependent on solvent, concentration, and temperature.[4] Signal will disappear upon D₂O exchange. |
| -COOH (on C1 & C4) | ~10 - 13 | Very Broad Singlet (br s) | N/A | Highly deshielded acidic protons. Often very broad and may not be easily observed.[5][6][7] Signal will disappear upon D₂O exchange. |
Note: Predicted values are based on typical ranges for similar functional groups. Experimental values can vary based on solvent and pH.[6][8]
Experimental Protocol: ¹H NMR
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound to confirm proton environments and couplings.
Methodology:
-
Sample Preparation (DMSO-d₆):
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it often allows for the observation of exchangeable protons (-OH, -COOH) which would be lost in D₂O.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard 1D proton spectrum. Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate the peaks to determine the relative ratio of protons.
-
Analyze the multiplicities and measure coupling constants.
-
-
(Optional) D₂O Exchange:
-
Acquire an initial spectrum in DMSO-d₆.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
Confirm the disappearance of the -OH and -COOH signals, which validates their assignment.[6]
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a definitive count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
Predicted ¹³C NMR Spectrum of this compound
This compound has five carbon atoms, all in chemically distinct environments, and should therefore exhibit five unique signals in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Data (in D₂O, pH 7.4)[9] | Rationale |
| -CH₃ (C5) | ~20 - 30 | 27.9 | Aliphatic sp³ methyl carbon. |
| -CH₂- (C3) | ~40 - 50 | 49.3 | Aliphatic sp³ methylene carbon, shifted downfield by the adjacent C4 carboxyl group. |
| -C(OH)- (C2) | ~70 - 80 | 77.1 | Quaternary sp³ carbon bonded to two carboxyl groups and an electronegative oxygen atom, causing a significant downfield shift. |
| -COOH (C4) | ~175 - 185 | 182.6 | Carboxyl carbon. The chemical shifts of carboxylic acid carbons are typically in the 160-185 ppm range.[5][10][11] |
| -COOH (C1) | ~175 - 185 | 185.9 | Carboxyl carbon. Slightly different chemical environment from C4, leading to a distinct signal. |
Note: Experimental data from the Biological Magnetic Resonance Bank (BMRB) provides a strong reference for comparison.[9] The polarity of the solvent can influence the exact chemical shifts.[12]
Experimental Protocol: ¹³C NMR
Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm the five unique carbon environments of this compound.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup (100 MHz for a 400 MHz ¹H system):
-
Use the same locked and shimmed sample.
-
Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30). This decouples protons to ensure each carbon appears as a singlet, simplifying the spectrum.
-
Typical parameters:
-
Pulse angle: 30 degrees
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, as ¹³C is much less sensitive than ¹H)
-
-
-
Data Processing:
-
Apply Fourier transformation and phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
Identify the five distinct carbon signals and compare their chemical shifts to the predicted and reference values.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Predicted IR Spectrum of this compound
The spectrum of this compound will be dominated by absorptions from its hydroxyl and carboxyl functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity / Shape | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimers. This broad absorption is a hallmark feature.[13][14][15] |
| O-H Stretch (Alcohol) | ~3200 - 3500 | Medium-Strong, Broad | This absorption will be part of the very broad envelope from the carboxylic acid O-H stretch. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp | sp³ C-H stretching from the -CH₃ and -CH₂- groups. These peaks will be superimposed on the broad O-H band.[14] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | Strong, Sharp | Carbonyl stretch. The position within this range is sensitive to hydrogen bonding; for dimers, it is typically around 1710 cm⁻¹.[15][16][17] |
| C-O Stretch | 1210 - 1320 | Medium-Strong | Stretching vibration of the C-O single bonds in the carboxyl and alcohol groups.[13][14] |
| O-H Bend | 1395 - 1440 & 910-950 | Medium | Bending vibrations of the O-H bonds. |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an IR spectrum of solid this compound to confirm the presence of hydroxyl and carbonyl functional groups.
Causality: The KBr pellet method is a common technique for solid samples.[18][19] The solid is ground into a fine powder and dispersed in a KBr matrix, which is transparent to IR radiation. This minimizes light scattering and produces a high-quality spectrum.
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A Senior Application Scientist's Guide to the Determination of Chiral Purity for Microbially Produced Citramalic Acid
Introduction: The Critical Importance of Chirality in Citramalic Acid Production
This compound (2-methylmalic acid) is a valuable C5 dicarboxylic acid with significant potential as a bio-based platform chemical and a chiral building block for pharmaceuticals.[1][2][3] Produced microbially from renewable feedstocks like glucose or glycerol, it serves as a key precursor to methacrylic acid, the monomer for high-performance polymers such as Perspex.[2][4][5]
This compound possesses a single asymmetric carbon center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-citramalic acid and (S)-citramalic acid.[6] The biological and chemical properties of these enantiomers can differ significantly. Microbial production pathways are often stereospecific, yielding a product with high enantiomeric purity.[7][8] For instance, the enzyme citramalate synthase, a key component in engineered microbial strains, typically produces the (R)-enantiomer.[8][9]
Verifying and quantifying the chiral purity, or enantiomeric excess (ee), of microbially produced this compound is paramount for several reasons:
-
Regulatory Compliance: For pharmaceutical applications, regulatory agencies demand strict control over stereoisomeric composition, as different enantiomers can have varied pharmacological activities and toxicological profiles.[10]
-
Process Optimization: Quantifying the ee is essential for optimizing fermentation conditions and metabolic engineering strategies to maximize the production of the desired enantiomer.
-
Quality Control: In industrial settings, rapid and reliable determination of chiral purity ensures batch-to-batch consistency and meets the specifications for downstream chemical conversions.
This guide provides an in-depth comparison of the primary analytical techniques for determining the chiral purity of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for determining enantiomeric purity due to its accuracy, robustness, and versatility.[6][11] Two primary strategies are employed: indirect separation following chiral derivatization and direct separation on a Chiral Stationary Phase (CSP).
Approach A: Pre-column Derivatization followed by LC-MS/MS
This powerful indirect method involves chemically modifying the this compound enantiomers with a chiral derivatizing agent to form a pair of diastereomers.
Causality Behind the Method: Enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention), making them inseparable on standard, achiral chromatography columns.[11] By reacting them with a single, pure enantiomer of a chiral derivatizing agent, they are converted into diastereomers. Diastereomers have distinct physical properties and, therefore, can be readily separated using conventional reversed-phase HPLC columns.[8][12] Coupling this separation with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, allowing for accurate quantification even in complex matrices like fermentation broth.
Experimental Protocol: Derivatization with CIM-C₂-NH₂ and LC-MS/MS Analysis This protocol is adapted from the validated method developed by Umino et al. (2023) for the analysis of this compound enantiomers.[7][12]
1. Sample Preparation: a. Centrifuge the microbial culture at 12,000 rpm for 15 minutes at 4°C to pellet cells. b. Collect the supernatant. If necessary, dilute the supernatant with ultrapure water to bring the this compound concentration within the calibration range.
2. Derivatization Reaction: a. In a microcentrifuge tube, combine 10 µL of the prepared sample (or standard). b. Add 10 µL each of 250 mM triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) in acetonitrile. c. Add 10 µL of 10 mM R-CIM-C₂-NH₂ (benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate) in acetonitrile. d. Incubate the mixture at 60°C for 30 minutes. e. Terminate the reaction by adding 50 µL of a solution containing 0.05% formic acid, 80% water, and 20% acetonitrile.
3. LC-MS/MS Analysis: a. LC System: Standard HPLC or UHPLC system. b. Column: C18 reversed-phase column (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 µm).[7] c. Mobile Phase A: 0.05% formic acid in water. d. Mobile Phase B: 0.05% formic acid in acetonitrile. e. Flow Rate: 0.3 mL/min. f. Gradient: A suitable gradient to separate the diastereomeric products (e.g., hold 15% B for 30 min, increase to 20% B over 10 min, then to 30% B over 34 min).[7] g. MS Detector: Triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). h. Detection: Use Multiple Reaction Monitoring (MRM) for quantification of the derivatized enantiomers.
Data Presentation: Performance of the Pre-column Derivatization Method
| Parameter | Reported Value | Source |
| Resolution (Rs) | 2.19 | [7][12] |
| Separation Factor (α) | 1.09 | [7][12] |
| Intra-day Precision (RSD) | 1.33 - 1.84% | [7][12] |
| Inter-day Precision (RSD) | 1.72 - 7.89% | [7][12] |
| Recovery | 86 - 93% | [7][12] |
| Limit of Detection (LOD) | 15.40 fmol | [7] |
Visualization: Workflow for Pre-column Derivatization LC-MS/MS
Caption: Workflow for chiral analysis via pre-column derivatization.
Approach B: Direct Separation on Chiral Stationary Phases (CSPs)
Direct analysis on a CSP is an elegant and straightforward approach that avoids the need for derivatization.
Causality Behind the Method: CSPs are packed with a chiral selector that is bonded to a solid support (e.g., silica gel).[10][11] When a mixture of enantiomers passes through the column, they form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer, leading to different interaction strengths and, consequently, different retention times, allowing for their separation. For an acidic compound like this compound, an anion-exchange type CSP is particularly effective.[13]
Experimental Protocol: General Method Development for Anion-Exchange CSP This protocol provides a general framework for developing a separation method on a column like the CHIRALPAK® QN-AX.[13]
1. Column Selection: a. Choose an anion-exchange CSP, such as those based on quinine (QN) or quinidine (QD) carbamate selectors.
2. Mobile Phase Selection: a. HPLC Mode: Start with a mobile phase of methanol containing a weak acid and a salt to act as counter-ions. A typical starting point is Methanol/Formic Acid/Ammonium Formate. b. SFC Mode: Use supercritical CO₂ with a co-solvent such as methanol. Acidic or basic additives can be used to optimize the separation.
3. Optimization: a. Acid & Salt Concentration: Systematically vary the concentration of the acidic additive and salt in the mobile phase. Increasing the counter-ion concentration generally reduces retention time.[13] b. Temperature: Adjust the column temperature (e.g., between 10°C and 40°C) to improve resolution. Lower temperatures often enhance enantioselectivity but may increase analysis time. c. Flow Rate: Optimize the flow rate to balance analysis speed and separation efficiency.
4. Detection: a. UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound, which lacks a strong chromophore. b. For higher sensitivity and analysis in complex matrices, coupling to a mass spectrometer is recommended.
Visualization: Principle of Chiral Stationary Phase Separation
Caption: Enantiomers form diastereomeric complexes of differing stability on a CSP.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique particularly suited for volatile compounds.[14][15] For this compound, which is non-volatile, a derivatization step is mandatory.
Causality Behind the Method: The core principle is to first convert the non-volatile this compound into a volatile derivative, typically an ester (e.g., dimethyl citramalate).[16] This is crucial because GC requires analytes to be in the gas phase for separation. The resulting volatile enantiomers are then separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[8][14] The chiral cavities of the cyclodextrin provide a stereospecific environment where the enantiomeric derivatives interact differently, resulting in separation.
Experimental Protocol: Derivatization and Chiral GC-MS Analysis
1. Derivatization (Esterification): a. Evaporate a known volume of the sample supernatant to dryness under a stream of nitrogen. b. Add a methylation agent, such as 2 mL of 2% (v/v) sulfuric acid in methanol. c. Heat the mixture at 60°C for 2-4 hours to form the dimethyl ester derivatives. d. Cool the reaction, neutralize with a base (e.g., sodium bicarbonate solution), and extract the derivatives into an organic solvent like hexane or dichloromethane. e. Dry the organic extract with anhydrous sodium sulfate and concentrate to a suitable volume.
2. GC-MS Analysis: a. GC System: A standard gas chromatograph coupled to a mass spectrometer (or FID). b. Column: A chiral capillary column (e.g., Chiraldex G-TA or a beta-cyclodextrin phase like Rt-βDEXsm).[8][14] c. Injector: Split/splitless injector, typically at 250°C. d. Carrier Gas: Helium or Hydrogen at a constant flow rate. e. Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 2-5°C/min) to achieve separation. f. MS Detector: Use either full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Visualization: Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC analysis including the required derivatization step.
Method 3: Alternative and Emerging Methods
While chromatography is the gold standard, other techniques can offer advantages in specific contexts, such as high-throughput screening.
Enzymatic Assays
Principle: These assays leverage the high stereospecificity of enzymes.[9] An enzyme that exclusively converts or produces one enantiomer of this compound can be used for quantification. For example, a specific D-citramalate dehydrogenase could be used. The reaction progress is monitored by measuring the change in absorbance of a cofactor like NAD+/NADH at 340 nm with a spectrophotometer. The rate or extent of this change is directly proportional to the concentration of the target enantiomer.
Application: This method is ideal for rapid, high-throughput screening of many samples where only one enantiomer needs to be quantified. It is often available in convenient kit formats for various organic acids.
Chiroptical Methods (Circular Dichroism)
Principle: Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by chiral molecules.[17] Enantiomers produce mirror-image CD spectra. For a mixture, the resulting spectrum's intensity is proportional to the enantiomeric excess. This allows for the determination of ee without physical separation.[18]
Application: CD is a very fast technique but is generally less sensitive than chromatography and can be susceptible to interference from other chiral molecules in the sample matrix. It is best suited for purified samples and requires the creation of calibration curves with samples of known ee.[17]
Comparative Guide: Selecting the Optimal Method
The choice of analytical method depends on the specific requirements of the project, including the desired accuracy, sample throughput, available equipment, and the complexity of the sample matrix.
| Feature | Chiral HPLC (Derivatization) | Chiral HPLC (CSP) | Chiral GC | Enzymatic / CD Assays |
| Principle | Diastereomer formation | Direct separation | Volatile derivative separation | Enantioselective reaction / light absorption |
| Resolution | Excellent | Very Good to Excellent | Excellent | N/A (No separation) |
| Sensitivity | Excellent (with MS) | Good (UV) to Excellent (MS) | Excellent (with MS) | Moderate to Good |
| Sample Prep | Multi-step (derivatization) | Minimal (filter/dilute) | Multi-step (derivatization, extraction) | Minimal |
| Throughput | Moderate | Moderate to High | Low to Moderate | Very High |
| Equipment | LC-MS/MS | HPLC-UV or LC-MS | GC-MS | Spectrophotometer / CD Spectrometer |
| Best For | Accurate quantification in complex matrices; Method validation | Routine QC; Higher throughput direct analysis | Orthogonal method; Analysis of other volatile metabolites | High-throughput screening; Rapid ee estimation |
| Key Limitation | Derivatization adds time/complexity | CSPs can be expensive; Method development required | Requires derivatization; Not suitable for thermally labile compounds | Potential for matrix interference; Indirect measurement of ee (CD) |
Conclusion and Recommendations
For researchers and drug development professionals requiring the highest level of accuracy, specificity, and validated data for the chiral purity of this compound, pre-column derivatization followed by LC-MS/MS analysis is the recommended gold standard .[7][12] Its ability to resolve enantiomers in complex microbial broths with high sensitivity makes it ideal for process development, final product release testing, and regulatory submissions.
For routine quality control where throughput is a higher priority and the sample matrix is relatively clean, direct separation on a Chiral Stationary Phase (CSP) offers a more streamlined workflow by eliminating the derivatization step.[13]
Chiral Gas Chromatography serves as an excellent orthogonal technique to confirm results obtained by HPLC. While its sample preparation is more involved, its high resolving power provides confident peak identification and quantification.
Finally, enzymatic and chiroptical methods find their niche in high-throughput screening applications, where the rapid assessment of enantiomeric excess across a large number of samples is more critical than absolute, validated quantification of each individual enantiomer.
By understanding the underlying principles and practical considerations of each method, scientists can confidently select and implement the most appropriate strategy to ensure the quality and efficacy of their microbially produced this compound.
References
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. Molecules, 28(4), 1556. Available at: [Link]
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. National Center for Biotechnology Information. Available at: [Link]
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Umino, M., Onozato, M., et al. (2023). Analyzing this compound Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. Semantic Scholar. Available at: [Link]
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Joyce, L. A., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]
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Katsuki, H., et al. (1971). Enzymatic Formation of (-)-Citramalate from Acetyl Coenzyme A and Pyruvate. J-Stage. Available at: [Link]
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Sánchez, C. N., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
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Hu, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in this compound Synthesis in Pitaya. MDPI. Available at: [Link]
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A Comparative Guide to Citramalic Acid Production: Harnessing Diverse Carbon Sources for a Sustainable Future
Introduction: The Rising Importance of Bio-based Citramalic Acid
This compound, a five-carbon dicarboxylic acid, is emerging as a key platform chemical with significant potential in the synthesis of polymers, pharmaceuticals, and specialty chemicals.[1][2] Its primary application lies in its role as a precursor to methacrylic acid, a monomer for the production of high-performance polymers like polymethyl methacrylate (PMMA), commonly known as Plexiglas or Lucite.[3][4] The traditional petrochemical-based production of methacrylic acid is associated with environmental concerns, driving the search for sustainable, bio-based alternatives. Microbial fermentation offers a promising route to produce this compound from renewable feedstocks, aligning with the principles of a circular bioeconomy.
This guide provides a comprehensive comparative analysis of this compound production from various carbon sources, offering researchers, scientists, and drug development professionals an in-depth understanding of the current state of the art. We will delve into the metabolic pathways, compare the performance of different feedstocks, and provide a detailed experimental protocol for the microbial production of this versatile chemical.
The Metabolic Crossroads: Synthesizing this compound in Microorganisms
The core of microbial this compound production lies in the condensation of two key metabolic intermediates: acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme citramalate synthase (CimA).[5][6][7] The efficiency of this conversion is heavily influenced by the host microorganism's central carbon metabolism and the strategic redirection of carbon flux towards the desired product.
To enhance this compound yields, metabolic engineering strategies are often employed. A common approach involves the deletion or downregulation of competing pathways that also utilize acetyl-CoA and pyruvate. For instance, knocking out the gene for citrate synthase (gltA), which catalyzes the first step of the tricarboxylic acid (TCA) cycle, can significantly increase the availability of acetyl-CoA for citramalate synthesis.[8][9] Similarly, deleting genes involved in the production of byproducts like acetate (ackA, pta, poxB) and lactate (ldhA) can further channel carbon towards this compound.[3][5][9]
The choice of carbon source directly impacts the intracellular availability of acetyl-CoA and pyruvate. Different feedstocks enter the central carbon metabolism at different points, influencing the overall theoretical and practical yields of this compound.
Visualizing the Pathway: From Carbon Source to this compound
The following diagram illustrates the central metabolic pathway for this compound production from various carbon sources in a model organism like Escherichia coli.
Caption: Metabolic pathway for this compound production.
Comparative Analysis of Carbon Sources for this compound Production
The selection of a carbon source is a critical factor in the economic viability and sustainability of any fermentation process. The ideal feedstock should be abundant, inexpensive, and efficiently convertible to the target product. Here, we compare the performance of various carbon sources for this compound production based on reported experimental data.
| Carbon Source | Microorganism | Key Genetic Modifications | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Glucose | Escherichia coli | Overexpression of cimA, deletion of ldhA and pflB | 82 | 0.48 | 1.85 | [3][4] |
| Escherichia coli | Overexpression of cimA, deletion of gltA and ackA | 46.5 | 0.63 | 0.35 | [8] | |
| Escherichia coli | Overexpression of cimA, deletion of gltA, leuC, ackA-pta, poxB | >60 | 0.53 | ~0.45 | ||
| Glycerol | Escherichia coli | Overexpression of cimA, deletion of gltA, leuC, ackA-pta, poxB | >31 | >0.50 | ~0.23 | [9] |
| Lignocellulosic Hydrolysate (Corn Stover) | Yarrowia lipolytica (engineered for citric acid) | Multiple gene overexpression and deletions | 73.6 (citric acid) | N/A | N/A | [10] |
| Sucrose (Sugarcane Molasses) | Aspergillus niger (for citric acid) | Wild type | Up to 78% yield (citric acid) | N/A | N/A | [11] |
Analysis of Carbon Source Performance:
-
Glucose: As a readily metabolizable sugar, glucose has been extensively studied and has demonstrated the highest reported titers and productivities for this compound production, particularly in engineered E. coli.[3][4] Fed-batch fermentation strategies with continuous glucose feeding have proven effective in achieving high cell densities and product concentrations.[3]
-
Glycerol: Crude glycerol, a major byproduct of the biodiesel industry, represents a low-cost and abundant feedstock. Studies have shown that engineered E. coli can efficiently convert both purified and crude glycerol into this compound with yields comparable to glucose.[9] This makes glycerol a highly attractive alternative for sustainable and economically viable production.
-
Lignocellulosic Biomass: Lignocellulosic materials, such as agricultural residues and forestry waste, are the most abundant and inexpensive sources of fermentable sugars.[10][12] These feedstocks are primarily composed of cellulose and hemicellulose, which can be hydrolyzed to release glucose and xylose. While direct production of this compound from lignocellulosic hydrolysates is still an area of active research, the successful production of other organic acids, like citric acid, by organisms such as Yarrowia lipolytica demonstrates the potential of this approach.[10][13] Challenges include the presence of inhibitory compounds in the hydrolysates and the need for microorganisms capable of co-utilizing both glucose and xylose.
-
Sucrose and Molasses: Sucrose, particularly in the form of inexpensive molasses from the sugar industry, is a traditional feedstock for industrial fermentations, most notably for citric acid production by Aspergillus niger.[11] While specific data for this compound production from sucrose is limited, its successful use for a structurally similar dicarboxylic acid suggests its potential as a viable carbon source.
Experimental Protocol: A Step-by-Step Guide to this compound Production
This protocol provides a generalized framework for the production and quantification of this compound in a laboratory setting using an engineered E. coli strain.
Strain and Pre-culture Preparation
-
Strain: Use an engineered E. coli strain optimized for this compound production (e.g., with overexpression of a citramalate synthase gene and deletions in competing pathways).
-
Pre-culture: Inoculate a single colony of the production strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.
-
Incubation: Incubate the pre-culture overnight at 37°C with shaking at 200-250 rpm.
Fermentation Medium and Inoculation
-
Medium Preparation: Prepare a defined mineral salt medium for fermentation. A typical medium composition per liter is as follows:
-
Carbon source (e.g., 20 g/L glucose or glycerol)
-
(NH₄)₂SO₄: 2 g
-
KH₂PO₄: 3 g
-
Na₂HPO₄: 7 g
-
MgSO₄·7H₂O: 0.24 g
-
Trace metal solution: 1 mL
-
Thiamine: 10 mg
-
Appropriate antibiotic
-
-
Sterilization: Autoclave the medium. The carbon source and other heat-sensitive components should be filter-sterilized and added separately.
-
Inoculation: Inoculate the fermentation medium with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
Fermentation Conditions
-
Bioreactor Setup: For controlled fermentations, use a benchtop bioreactor with controls for temperature, pH, and dissolved oxygen.
-
Temperature: Maintain the temperature at 37°C.
-
pH Control: Control the pH at 7.0 by the automated addition of a base (e.g., 2 M NaOH).
-
Aeration and Agitation: Maintain aerobic conditions by sparging with filtered air and adjusting the agitation rate to keep the dissolved oxygen level above 20% saturation.
-
Induction (if applicable): If the expression of the citramalate synthase gene is under an inducible promoter, add the appropriate inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD₆₀₀ of 0.6-0.8).
Sampling and Analysis
-
Sampling: Aseptically withdraw samples from the fermenter at regular intervals to monitor cell growth, substrate consumption, and product formation.
-
Cell Growth: Measure the OD₆₀₀ using a spectrophotometer.
-
Substrate and Product Quantification:
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the supernatant for the concentrations of the carbon source (e.g., glucose, glycerol) and this compound using High-Performance Liquid Chromatography (HPLC).[2][14]
-
HPLC Conditions (Example):
-
Prepare standard curves for the carbon source and this compound for accurate quantification.
-
Visualizing the Workflow: From Culture to Quantification
The following diagram outlines the experimental workflow for this compound production and analysis.
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A Senior Application Scientist's Guide to Validating the Identity of Citramalic Acid in Complex Biological Matrices
Introduction: The Isomeric Challenge of Citramalic Acid
This compound, a key intermediate in the alternative Vitamin B12-independent pathway for leucine metabolism, is a molecule of growing interest in clinical and metabolic research. Its accurate identification and quantification in complex biological matrices like plasma, urine, or cell lysates are paramount for understanding its role in various physiological and pathological states. However, the analytical validation of this compound is notoriously challenging due to the presence of structurally similar isomers, primarily malic acid, and other dicarboxylic acids. This guide provides a comprehensive comparison of analytical methodologies, offering researchers the expertise to navigate these challenges and ensure the confident identification of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.
The core analytical challenge stems from the fact that this compound and its isomers can exhibit identical mass-to-charge ratios (m/z) in mass spectrometry, making their differentiation by mass alone impossible. Therefore, robust analytical strategies must rely on orthogonal separation techniques, primarily chromatography, coupled with mass spectrometry.
Comparative Overview of Core Analytical Strategies
The two predominant platforms for the analysis of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each presents a unique set of advantages and disadvantages, and the optimal choice depends on the specific research question, available instrumentation, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Throughput | Lower, due to required derivatization and longer run times. | Higher, with direct injection of aqueous samples often possible. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Can be very high, particularly with tandem MS (MS/MS). |
| Selectivity | Excellent chromatographic resolution for volatile compounds. | High selectivity achievable through MS/MS fragmentation. |
| Sample Preparation | More extensive, requiring extraction and chemical derivatization. | Simpler, often involving protein precipitation followed by dilution. |
| Isomer Separation | Can be effective, but highly dependent on the derivatization agent and column chemistry. | Challenging for polar isomers; requires specialized columns like chiral or HILIC. |
| Cost & Complexity | Lower initial instrument cost; derivatization adds complexity. | Higher initial instrument cost; method development can be complex. |
Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful and well-established technique for the analysis of small, volatile, and thermally stable molecules. For non-volatile compounds like this compound, a critical derivatization step is required to increase their volatility and thermal stability. This step is not merely procedural; it is a key determinant of analytical success.
The Rationale Behind Derivatization
Derivatization chemically modifies the analyte to make it amenable to GC analysis. For organic acids like this compound, this typically involves the conversion of polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers. A common and effective method is silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) group.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Self-Validating GC-MS Protocol
This protocol is designed to be self-validating by incorporating stable isotope-labeled internal standards, which co-extract and co-derivatize with the analyte, correcting for variations in sample preparation and instrument response.
1. Sample Preparation & Extraction:
-
To 100 µL of sample (e.g., serum, urine), add 10 µL of an internal standard solution (e.g., uniformly labeled ¹³C-malic acid, as a stand-in for the difficult-to-source labeled this compound, for procedural monitoring).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and incubate at 60°C for 60 minutes. This step is critical for ensuring complete derivatization of all acidic protons.
3. GC-MS Analysis:
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized this compound and its isomers.
Deep Dive 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
LC-MS offers the advantage of analyzing compounds in their native state, often with minimal sample preparation. This is particularly beneficial for polar, non-volatile molecules like this compound, eliminating the need for derivatization.
The Challenge of Chromatographic Resolution
The primary hurdle in LC-MS analysis is achieving chromatographic separation of this compound from its isomers. Standard reversed-phase (e.g., C18) columns often provide poor retention and co-elution of these highly polar molecules. Therefore, alternative chromatographic strategies are necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds. They use a high percentage of organic solvent in the mobile phase, promoting the partitioning of polar analytes into a hydrophilic stationary phase.
-
Chiral Chromatography: For distinguishing between the enantiomers of this compound ((2R)- and (2S)-citramalic acid), a chiral column is essential. This is crucial in stereospecific metabolic studies.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Self-Validating LC-MS/MS Protocol
This protocol leverages tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for the highest degree of selectivity and sensitivity.
1. Sample Preparation:
-
To 50 µL of sample, add 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₄-citramalic acid, if available).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 80% B, hold for 2 minutes, decrease to 20% B over 10 minutes, hold for 3 minutes, then return to 80% B and equilibrate for 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection (MRM):
-
Precursor Ion (Q1): m/z 147.0 (for [M-H]⁻ of this compound).
-
Product Ions (Q3): Monitor specific fragment ions. While full fragmentation spectra would need to be optimized experimentally, characteristic losses include water (H₂O) and carbon dioxide (CO₂). For example, a transition of 147.0 -> 87.0 could be monitored. The key is to identify transitions that are unique or have significantly different ratios for this compound compared to its isomers.
-
Ensuring Trustworthiness: The Role of Tandem Mass Spectrometry (MS/MS)
Even with excellent chromatographic separation, co-eluting isomers can interfere with accurate quantification. Tandem mass spectrometry provides an additional layer of validation. By selecting the precursor ion (the molecular ion of this compound) and fragmenting it, we can generate a unique "fingerprint" of product ions. The ratio of these product ions should be consistent between the authentic standard and the analyte detected in the biological sample, providing a high degree of confidence in its identity.
Conclusion: A Multi-Faceted Approach to Validation
The confident validation of this compound in complex biological matrices is not a one-size-fits-all process. It requires a thoughtful approach that acknowledges the inherent challenges of isomerism.
-
For broad metabolic profiling where high throughput is not the primary concern, GC-MS offers a robust and cost-effective solution, provided that a validated derivatization protocol is employed.
-
For targeted, high-sensitivity quantification, LC-MS/MS , particularly with HILIC or chiral chromatography, is the superior choice. The selectivity of MRM transitions provides the highest level of confidence in analyte identity.
Ultimately, the most rigorous validation will come from a multi-platform approach. Confirming the presence of this compound with both a well-resolved GC-MS method and a selective LC-MS/MS method provides an unparalleled level of analytical certainty, fulfilling the highest standards of scientific integrity.
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Metabolite Profiling in Biological Fluids by GC-MS. Journal of Chromatography B. [Link]
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A Comparative Guide to Metabolic Flux Towards Citramalic Acid in Engineered Microbial Strains
For researchers and professionals in metabolic engineering and drug development, the efficient biosynthesis of platform chemicals is a cornerstone of creating sustainable and economically viable production pipelines. Citramalic acid, a C5 dicarboxylic acid, has emerged as a valuable precursor for the synthesis of methacrylic acid, the monomer for polymethyl methacrylate (Perspex, Lucite).[1][2][3] This guide provides an in-depth comparison of the metabolic flux towards this compound in various engineered microbial strains, offering insights into the strategic genetic modifications and their impact on production metrics. We will delve into the core metabolic pathways, compare the performance of key engineered strains, and provide standardized protocols for the quantification of this compound.
The Central Biosynthetic Pathway: A Common Ground
The most common and effective route for the microbial production of this compound hinges on the condensation of two key metabolites from central carbon metabolism: pyruvate and acetyl-CoA.[1] This reaction is catalyzed by the enzyme citramalate synthase (CimA). The most frequently utilized citramalate synthase is a variant, CimA3.7, derived from the thermophilic archaeon Methanococcus jannaschii.[1][4] This enzyme has been successfully expressed in various microbial hosts to establish a functional this compound production pathway.
Escherichia coli: The Workhorse of this compound Production
Escherichia coli has been the most extensively engineered and successful host for this compound production to date.[1][2][5][6] The general strategy in E. coli involves not only the introduction of the cimA gene but also the strategic deletion of competing pathways to redirect carbon flux towards this compound.
A key competitive enzyme is citrate synthase (GltA), which also utilizes acetyl-CoA, condensing it with oxaloacetate to form citrate in the first step of the TCA cycle.[7][8] Deletion of the gltA gene is a critical step to increase the availability of acetyl-CoA for citramalate synthase.[2][6] However, this genetic modification results in glutamate auxotrophy, necessitating the supplementation of the growth medium.[9] To circumvent this, protein engineering of citrate synthase to reduce its affinity for acetyl-CoA without complete inactivation has been explored, improving citramalate production by 125% in batch fermentation without the need for glutamate supplementation.[9]
Another crucial target for gene deletion is the pathway responsible for the degradation of this compound. In E. coli, 3-isopropylmalate dehydratase, encoded by leuC and leuD, can convert citramalate to citraconate.[10] Deleting these genes prevents the loss of the desired product.[10][11]
To further enhance the metabolic flux towards this compound, genes involved in the formation of fermentation byproducts are often knocked out. Deletions of ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevent the conversion of pyruvate to lactate and formate, respectively, thereby maximizing the pyruvate pool available for citramalate synthesis.[1][12] Similarly, deleting acetate kinase (ackA) and phosphate acetyltransferase (pta) minimizes the formation of acetate, another common byproduct that consumes acetyl-CoA.[2][11]
Recent advancements have also focused on increasing the supply of acetyl-CoA by engineering a non-oxidative glycolysis (NOG) pathway.[5][13] This strategy has led to the highest reported citramalate titer in E. coli to date, reaching 110.2 g/L in fed-batch fermentation.[5][13]
Below is a diagram illustrating the core metabolic engineering strategies employed in E. coli to enhance this compound production.
Caption: Engineered metabolic pathway for this compound production in E. coli.
Saccharomyces cerevisiae: An Emerging Platform
The budding yeast Saccharomyces cerevisiae is an attractive host for organic acid production due to its high tolerance to acidic environments.[14] However, engineering S. cerevisiae for this compound production presents unique challenges, primarily due to the compartmentalization of acetyl-CoA.[14] In yeast, the majority of the acetyl-CoA pool is located within the mitochondria, while the heterologously expressed citramalate synthase is typically cytosolic.
To address this, metabolic engineering strategies in S. cerevisiae have focused on increasing the cytosolic acetyl-CoA pool. This includes inhibiting the transport of pyruvate and acetyl-CoA into the mitochondria and constructing heterologous pathways to supply cytosolic acetyl-CoA.[14] Additionally, the expression of a dicarboxylate transporter has been shown to facilitate the export of this compound from the cells.[14] While still in the early stages of development compared to E. coli, engineered S. cerevisiae strains have successfully produced up to 16.5 mM (R)-citramalate in batch cultures, representing the highest reported production in recombinant yeast to date.[14]
Other Potential Microbial Hosts
While E. coli and S. cerevisiae are the most studied organisms for recombinant this compound production, other microbes present potential advantages. Corynebacterium glutamicum, a Gram-positive bacterium widely used for amino acid production, is known for its ability to produce various organic acids and its tolerance to aromatic compounds.[15][16][17] Although not extensively engineered for this compound specifically, its native metabolic capabilities make it a promising candidate.
Filamentous fungi, such as Aspergillus terreus and Aspergillus niger, are natural producers of other organic acids like itaconic acid and citric acid, respectively.[18][19][20] The biosynthetic pathway for itaconic acid is closely related to that of citric acid, involving the decarboxylation of cis-aconitate, an intermediate in the TCA cycle.[19] Given the metabolic similarities, these fungi could potentially be engineered for high-level this compound production.
Performance Comparison of Engineered Strains
The following table summarizes the performance of several engineered microbial strains for this compound production, highlighting the impact of different genetic modifications and fermentation strategies.
| Host Organism | Key Genetic Modifications | Fermentation Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli | Expressed cimA, knockout of gltA and ackA | Fed-batch | 46.5 | 0.63 | 0.35 | [6] |
| E. coli | Expressed cimA3.7, knockout of ldhA and pflB | Fed-batch | 82 | 0.48 | 1.85 | [1][3][4][21] |
| E. coli | Engineered citrate synthase (GltA[F383M]), expressed cimA | Fed-batch | >60 | 0.53 | ~0.45 | [9] |
| E. coli | Engineered with non-oxidative glycolysis pathway, knockout of acetate synthesis pathway | Fed-batch | 110.2 | 0.4 | 1.4 | [5][13] |
| S. cerevisiae | Expressed cimA, inhibited mitochondrial transport, heterologous cytosolic acetyl-CoA pathway | Batch | ~2.4 (16.5 mM) | N/A | N/A | [14] |
| Issatchenkia orientalis | Integrated cimA from M. jannaschii | Batch | 2.0 | ~0.07 (mol/mol) | N/A | [14] |
Experimental Protocol: Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
Accurate quantification of this compound is crucial for evaluating the performance of engineered strains. The following is a standardized protocol for this purpose.
Objective: To determine the concentration of this compound in fermentation broth.
Materials:
-
Fermentation broth samples
-
This compound standard (Sigma-Aldrich or equivalent)
-
Deionized water
-
Sulfuric acid (H₂SO₄), HPLC grade
-
0.22 µm syringe filters
-
HPLC vials
-
HPLC system equipped with a UV detector and a suitable column (e.g., Bio-Rad Aminex HPX-87H)
Procedure:
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a 10 g/L stock solution of this compound in deionized water.
-
Perform serial dilutions to prepare standards with concentrations ranging from 0.1 g/L to 10 g/L.
-
-
HPLC Analysis:
-
Mobile Phase: 5 mM H₂SO₄
-
Column: Bio-Rad Aminex HPX-87H or equivalent
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Inject the standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
The workflow for HPLC analysis is depicted in the diagram below.
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion and Future Outlook
The metabolic engineering of microbial strains for this compound production has seen remarkable progress, particularly in E. coli. The key to high-titer production lies in a multi-faceted approach: overexpression of a potent citramalate synthase, elimination of competing and degrading pathways, and optimization of precursor supply. While E. coli currently leads in terms of production metrics, the inherent advantages of other hosts like S. cerevisiae in terms of acid tolerance warrant further investigation. Future research will likely focus on systems metabolic engineering approaches to globally optimize cellular metabolism, discover novel and more efficient citramalate synthases, and develop robust fermentation processes for industrial-scale production. This continued innovation will be instrumental in establishing a bio-based economy for the production of valuable chemicals like methacrylic acid.
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Production of citramalate by metabolically engineered Escherichia coli - ResearchGate. Available at: [Link]
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Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate | ACS Engineering Au. Available at: [Link]
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Engineered citrate synthase improves this compound generation in Escherichia coli. Available at: [Link]
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Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC - NIH. Available at: [Link]
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Metabolic engineering in the biotechnological production of organic acids in the tricarboxylic acid cycle of microorganisms. Available at: [Link]
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Efficient bio-production of citramalate using an engineered Escherichia coli strain. Available at: [Link]
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(PDF) Efficient bio-production of citramalate using an engineered Escherichia coli strain. Available at: [Link]
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Efficient bio-production of citramalate using an engineered Escherichia coli strain - Microbiology Society. Available at: [Link]
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Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC - NIH. Available at: [Link]
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Comparison of fermentation processes for citramalate production - ResearchGate. Available at: [Link]
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Efficient bio-production of citramalate using an engineered Escherichia coli strain. Available at: [Link]
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Improving Production of Citric Acid and Other Products in Filamentous Fungi | PNNL. Available at: [Link]
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Citrate utilization by Corynebacterium glutamicum is controlled by the CitAB two-component system through positive regulation of the citrate transport genes citH and tctCBA - PubMed. Available at: [Link]
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Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC - PubMed Central. Available at: [Link]
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Expression of the Aspergillus terreus itaconic acid biosynthesis cluster in Aspergillus niger - PMC - PubMed Central. Available at: [Link]
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TCA/Citric Acid (Krebs) Cycle - YouTube. Available at: [Link]
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A Comparative Guide to Citramalic Acid and Other Dicarboxylic Acids for Researchers and Drug Development Professionals
In the landscape of pharmaceutical excipients and drug delivery systems, the selection of appropriate small molecules is paramount to achieving desired therapeutic outcomes. Dicarboxylic acids, with their versatile chemical functionalities, have long been staples in formulation science. This guide provides an in-depth, comparative analysis of citramalic acid against other well-established dicarboxylic acids such as malic, tartaric, and citric acids. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to evaluate the potential of this compound in their applications.
Introduction: The Significance of Dicarboxylic Acids in Pharmaceutical Sciences
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] This dual functionality imparts unique properties, including enhanced water solubility, the capacity for metal ion chelation, and the ability to act as pH modifiers and buffering agents.[2][3] These characteristics are highly desirable in drug formulation, where they can improve drug stability, bioavailability, and patient compliance.[2][3]
This compound, or 2-hydroxy-2-methylbutanedioic acid, is a structural analog of malic acid, distinguished by a methyl group substitution at the C-2 position.[4] This seemingly minor structural modification can lead to significant differences in its physicochemical and biological properties, warranting a closer examination of its potential advantages in specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a dicarboxylic acid in a pharmaceutical context is largely dictated by its fundamental physicochemical properties. The following table summarizes key parameters for this compound and its counterparts.
| Property | This compound | Malic Acid | Tartaric Acid | Citric Acid |
| Molecular Formula | C5H8O5[4] | C4H6O5[5] | C4H6O6[6] | C6H8O7[7] |
| Molecular Weight ( g/mol ) | 148.11[4] | 134.09[8] | 150.09[8] | 192.12 |
| pKa1 | ~3.2 | ~3.4[5] | ~2.98 | ~3.13[5] |
| pKa2 | ~4.7 | ~5.1[5] | ~4.34 | ~4.76[5] |
| pKa3 | - | - | - | ~6.40[5] |
| Solubility in Water | Soluble[9] | Soluble | Soluble | Very Soluble |
| Melting Point (°C) | 107 - 111[4] | 130-133 | 171-174 | 153-156 |
Expert Insights: The presence of the additional methyl group in this compound slightly increases its molecular weight and hydrophobicity compared to malic acid. This can influence its interaction with other molecules and its partitioning behavior in multiphase systems. The pKa values are critical for predicting the ionization state of the acid at a given pH, which in turn affects its solubility, buffering capacity, and interaction with active pharmaceutical ingredients (APIs). Citric acid's third carboxylic group provides a wider buffering range.[5]
Experimental Protocols for Property Evaluation
To ensure the scientific integrity of our comparisons, we outline standardized protocols for determining key physicochemical properties.
Determination of Acid Dissociation Constants (pKa)
The pKa values of an organic acid can be accurately determined using potentiometric titration.[10]
Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of the dicarboxylic acid in deionized, carbonate-free water to a final concentration of approximately 0.01 M.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dicarboxylic acid, two distinct equivalence points and corresponding half-equivalence points will be observed.
Causality Behind Experimental Choices: The use of carbonate-free water is crucial as dissolved carbon dioxide can form carbonic acid, which would interfere with the accurate determination of the equivalence points. Potentiometric titration is a robust and widely accepted method for pKa determination due to its high precision and reliability.[10]
Evaluation of Aqueous Solubility
A straightforward method to determine the solubility of a compound is the shake-flask method.[11]
Protocol: Shake-Flask Method for Solubility Determination
-
Sample Preparation: Add an excess amount of the dicarboxylic acid to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately measure the concentration of the dissolved acid in the supernatant using a suitable analytical technique, such as HPLC or titration with a standardized base.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).
Self-Validating System: The use of an excess of the solid ensures that the resulting solution is saturated. Reaching a plateau in the measured concentration over time confirms that equilibrium has been established.
Metal Chelation Capacity: A Differentiator in Biological Systems
The ability of dicarboxylic acids to chelate metal ions is a critical property, particularly in drug development, as it can impact drug stability, reduce metal-catalyzed degradation, and influence bioavailability.[12][13] The hydroxyl and carboxyl groups of these acids act as ligands, forming stable complexes with metal ions.[12]
Experimental Approach: Ferrozine-Based Assay for Iron (Fe²⁺) Chelation
This colorimetric assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions.[13][14]
Protocol: Ferrozine Assay for Fe²⁺ Chelation
-
Reaction Mixture: In a 96-well plate, add a solution of the dicarboxylic acid at various concentrations.
-
Initiation: Add a solution of ferrous chloride (FeCl₂) to each well and incubate for a short period to allow for chelation.
-
Color Development: Add a solution of ferrozine. Ferrozine will form a stable, magenta-colored complex with any unchelated Fe²⁺ ions.
-
Measurement: Measure the absorbance of the solution at 562 nm using a microplate reader.
-
Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation. A lower absorbance indicates a higher chelating capacity of the test compound.
Logical Relationship Diagram: Metal Chelation by Dicarboxylic Acids
Caption: Dicarboxylic acids form stable chelate complexes with metal ions.
Expert Insights: The spatial arrangement of the carboxyl and hydroxyl groups significantly influences the chelation efficiency. The additional methyl group in this compound may introduce steric effects that could alter its binding affinity for certain metal ions compared to malic acid.
Biological Activity and Applications: A Comparative Overview
While sharing a common dicarboxylic acid backbone, the subtle structural variations among these acids lead to distinct biological roles and applications.
This compound
-
Metabolic Intermediate: this compound is a known human, plant, and algal metabolite.[4] It is involved in the citramalate cycle, an alternative metabolic pathway to the Krebs cycle in some microorganisms.[15]
-
Chirality and Biological Activity: this compound possesses a chiral center, and its enantiomers can exhibit different biological activities. The R-form of this compound has been identified as a natural taste component in apples.[16][17]
-
Potential in Biotechnology: Engineered microorganisms are being developed for the efficient production of this compound, which can serve as a precursor for the synthesis of valuable chemicals like methacrylic acid.[15][18]
-
Drug Development: While less explored than other dicarboxylic acids, its biocompatibility and unique stereochemistry present opportunities for its use as a novel excipient or in chiral drug synthesis.
Malic Acid
-
Krebs Cycle Intermediate: Malate is a key intermediate in the citric acid cycle, central to cellular energy production.[5]
-
Food and Pharmaceutical Applications: Widely used as an acidulant in food and beverages, providing a smooth and persistent sour taste.[5] In pharmaceuticals, it is used as a pH adjuster and flavoring agent.[8]
-
Health Benefits: Some studies suggest potential health benefits, including anti-inflammatory and antibacterial properties.[6]
Tartaric Acid
-
Natural Occurrence: Found naturally in grapes and other fruits.[6]
-
Applications: Used as an acidulant, antioxidant, and sequestrant in food and pharmaceutical industries.[6] Its salts, such as potassium bitartrate (cream of tartar), have various applications.
-
Chiral Resolving Agent: Due to its chirality, tartaric acid is often used in the chemical resolution of racemic mixtures.
Citric Acid
-
Ubiquitous Application: One of the most widely used organic acids in the food, beverage, and pharmaceutical industries.[2][19] It acts as an acidulant, preservative, antioxidant, and chelating agent.[2][3][19]
-
Pharmaceutical Formulations: Its versatility makes it a common excipient in various dosage forms, including tablets, syrups, and effervescent formulations.[2][3]
-
Biomaterials: Citric acid is used in the synthesis of biodegradable polymers for applications in tissue engineering and drug delivery.[3]
Workflow for Evaluating Dicarboxylic Acids as Pharmaceutical Excipients
Caption: A systematic workflow for the evaluation of dicarboxylic acids as pharmaceutical excipients.
Cytotoxicity Assessment: Ensuring Biocompatibility
Before any new excipient can be incorporated into a pharmaceutical formulation, its potential cytotoxicity must be thoroughly evaluated. In vitro cell-based assays are a common first step in this assessment.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere and grow for 24 hours.
-
Treatment: Expose the cells to various concentrations of the dicarboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Trustworthiness of the Protocol: The inclusion of positive and negative controls is essential for validating the assay results. A known cytotoxic agent should be used as a positive control, while untreated cells serve as the negative control.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of this compound with other common dicarboxylic acids, highlighting its unique structural features and potential applications. While malic, tartaric, and citric acids are well-established in the pharmaceutical industry, the distinct properties of this compound, particularly its stereochemistry and metabolic roles, suggest it may offer advantages in specific contexts.
Further research is warranted to fully elucidate the potential of this compound in drug delivery, as a chiral building block, and in the development of novel biomaterials. The experimental protocols outlined herein provide a robust framework for researchers to conduct their own comparative evaluations and unlock the full potential of this promising dicarboxylic acid.
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Reddit. (2022). Malic vs citric vs tartaric acid? [Online forum post]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1081, (+-)-Citramalic acid. Retrieved from [Link]
- Singh, A., et al. (2021). Comparative efficacy of citric acid/tartaric acid/malic acid additive-based polyvinyl alcohol-starch composite films.
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Food Ingredient Pro. (2023). Malic Acid vs Tartaric Acid: Understanding the Differences in Food Applications. Retrieved from [Link]
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Chemistry For Everyone. (2023, December 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Citribel. (2024). The Role of Citric Acid and Citrates in Pharmaceuticals. Retrieved from [Link]
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Final Boss Sour. (2024). Malic Acid vs Citric Acid: 7 Differences. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Citramalic Acid Quantification
This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored for the measurement of citramalic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring the generation of robust, reliable, and cross-comparable data.
Introduction: The Growing Importance of this compound Measurement
This compound, or 2-hydroxy-2-methylbutanedioic acid, is a dicarboxylic acid structurally similar to malic acid.[1][2] Initially isolated from apple peels, its presence is now confirmed across a wide range of biological systems, including plants, microbes, and humans.[1][2][3] Its significance stems from its diverse roles:
-
In Metabolism: It is a key intermediate in the C5-branched dibasic acid metabolic pathway and is increasingly recognized as a urinary biomarker for intestinal dysbiosis, particularly the overgrowth of yeast and anaerobic bacteria like Clostridia.[3][4]
-
In Biotechnology: It serves as a valuable precursor for the synthesis of methacrylic acid, a bulk chemical used in polymer production.[3][5]
-
In Food Science & Agriculture: It contributes to the flavor profile of fruits and beverages and is studied for its role in fruit development.[5][6]
Given its expanding relevance, the ability to accurately and reliably quantify this compound in various matrices (e.g., urine, fermentation broth, plant extracts) is paramount. However, the use of different analytical methods across laboratories or over the course of a long-term study can introduce variability, making data comparison challenging. This is where analytical method validation and cross-validation become indispensable for ensuring data integrity.[7][8]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] Cross-validation is the critical next step of comparing datasets generated by two or more distinct, validated methods to ensure that the results are comparable and interchangeable.[8][10] This guide will dissect both processes within the context of this compound analysis.
Part 1: The Foundation of Reliable Measurement: Principles of Analytical Method Validation
Before comparing methods, each individual method must be proven "fit-for-purpose" through a rigorous validation process. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a globally recognized framework for this process.[11][12] The objective is to establish, through documented evidence, that the method consistently produces a result that meets pre-determined specifications and quality attributes.
Key validation parameters include:
-
Specificity: The ability to unequivocally measure the analyte (this compound) in the presence of other components such as impurities, degradation products, or matrix components.[9][13] This is crucial in complex samples like urine or fermentation broth where structurally similar molecules (e.g., malic acid) may be present.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11][13] This confirms that a change in concentration gives a proportional change in instrument response.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[13] It is often assessed by analyzing a sample with a known concentration (a certified reference material or spiked matrix) and expressing the result as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[13]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[13] This provides an indication of its reliability during normal usage.
Part 2: The Arsenal: Common Analytical Methods for this compound
Two of the most prevalent techniques for organic acid analysis are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality & Expertise: LC-MS/MS is the gold standard for trace-level quantification in complex matrices. Its power lies in the combination of chromatographic separation (LC) with the high specificity and sensitivity of tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) isolates the parent ion of this compound based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented, and a second mass spectrometer (MS2) detects a specific fragment ion. This parent-fragment transition is highly unique to the target molecule, effectively eliminating matrix interference and providing unparalleled specificity.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled malic acid) to precipitate proteins.
-
Vortex for 1 minute, then incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis. A 1:50 dilution with water may be necessary to fall within the linear range.[14]
-
-
Chromatographic Conditions:
-
System: LCMS-8040 or equivalent.[14]
-
Column: C18 reverse-phase column (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 µm).[14]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A time-programmed gradient is used to separate this compound from other organic acids. For example: 0-30 min, 15% B; 30.01-40 min, 20% B; 40.01-74 min, 30% B.[14][15]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive or negative mode depending on the derivatization agent or analyte properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific parent ion > fragment ion transition for this compound (and any derivatization tag) must be optimized. For example, a derivatized this compound might have a transition of m/z 667.1 > 91.05.[15]
-
Method B: High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
Causality & Expertise: HPLC with UV/DAD detection is a robust and widely accessible technique. It separates compounds based on their interaction with the stationary phase of the column. Detection relies on the principle that many organic molecules absorb light in the ultraviolet-visible spectrum. This compound, being a simple organic acid, has weak UV absorbance. Therefore, detection is typically performed at low wavelengths (e.g., 210 nm), where carboxyl groups absorb. While less specific than MS, its simplicity, lower cost, and reliability make it an excellent choice for analyzing less complex samples or when high concentrations of the analyte are expected.
-
Sample Preparation:
-
Collect fermentation broth and centrifuge at 5,000 x g for 15 minutes to remove cells and large particulates.[5]
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles that could damage the HPLC column.[5]
-
The sample may require dilution with the mobile phase to ensure the concentration falls within the method's linear range.
-
-
Chromatographic Conditions:
-
Detection:
-
Detector: Diode Array Detector (DAD) or UV Detector.
-
Wavelength: Monitoring at 210 nm for the detection of the carboxylic acid functional group.
-
Part 3: The Litmus Test: A Cross-Validation Protocol
The "Why": Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results.[7] This is essential in several scenarios:
-
Method Migration: When replacing an older method (e.g., HPLC-UV) with a newer, more advanced one (e.g., LC-MS/MS).
-
Inter-Laboratory Comparison: When results from different labs, potentially using different validated methods, need to be compared within the same study.[8]
-
Bridging Studies: When data from different phases of a long-term project were generated using different technologies.
The "How": The core principle is to analyze the same set of samples using both validated methods and then statistically compare the quantitative results.[8]
-
Method Confirmation: Ensure both Method A (LC-MS/MS) and Method B (HPLC-UV) have been fully and independently validated according to the parameters in Part 1.
-
Sample Selection:
-
A minimum of 20-30 unique samples should be selected.
-
The set should include both spiked quality control (QC) samples and incurred samples .
-
Spiked QCs: Prepare samples by adding known amounts of this compound standard to a blank matrix (e.g., synthetic urine, control fermentation media). Include concentrations at low, medium, and high levels within the validated range of both methods. This tests for accuracy and recovery equivalence.
-
Incurred Samples: Use real-world samples that naturally contain this compound.[8] This is a critical step as it demonstrates method equivalence on samples containing the analyte in its natural state, along with endogenous matrix components.
-
-
Experimental Design:
-
Analyze each selected sample in triplicate (n=3) with both Method A and Method B.
-
To minimize systematic error, the analysis by both methods should be performed on the same day by the same analyst if possible. If comparing labs, this is not possible, which is the point of the validation.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean concentration for each sample from the triplicate measurements for both methods.
-
Calculate Percent Difference: For each sample, calculate the percent difference between the two methods: % Difference = [(Result_MethodA - Result_MethodB) / Average(Result_A, Result_B)] * 100
-
Acceptance Criteria: The acceptance criteria must be pre-defined in the validation protocol.[17] A common industry standard is that for at least two-thirds (67%) of the samples, the percent difference between the results from the two methods should be within ±20%.[18]
-
Statistical Comparison: Perform a paired t-test to determine if there is a statistically significant systematic difference (bias) between the two methods. A p-value > 0.05 typically indicates no significant difference.
-
Correlation Analysis: Plot the results from Method A against Method B and calculate the coefficient of determination (R²). A value > 0.9 is generally desired to show strong correlation.
-
Part 4: Data Interpretation and Method Comparison
The choice of method ultimately depends on the specific requirements of the analysis. The cross-validation exercise provides the quantitative data to make an informed decision.
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV/DAD | Rationale & Causality |
| Specificity | Very High | Moderate to Low | LC-MS/MS uses mass-to-charge ratio and fragmentation for positive identification, minimizing interference. HPLC-UV relies on retention time, which can be compromised by co-eluting compounds with similar UV absorbance. |
| Sensitivity (LOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL) | Mass spectrometers are inherently more sensitive detectors than UV detectors. |
| Linear Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) | The detector response in MS is linear over a broader concentration range. |
| Sample Throughput | Moderate | High | HPLC-UV methods often have shorter run times and less complex sample preparation. |
| Cost (Instrument) | High | Low to Moderate | Mass spectrometers are a significant capital investment compared to HPLC-UV systems. |
| Robustness | Moderate | High | HPLC-UV systems are generally simpler instruments with fewer points of failure and are less sensitive to minor variations in sample matrix. |
Conclusion
The accurate quantification of this compound is essential for advancing research in metabolism, biotechnology, and food science. While multiple analytical techniques can be employed, ensuring the reliability and comparability of data is non-negotiable. A thorough validation of each method according to ICH guidelines is the foundational first step.
When data from different analytical platforms must be compared, a rigorous cross-validation study is imperative. By analyzing identical sets of incurred samples and spiked QCs and subjecting the results to pre-defined statistical acceptance criteria, scientists can establish a verifiable bridge between methods. This ensures that variations in data are due to true biological differences, not analytical discrepancies. This guide provides the framework and scientific reasoning to design and execute such studies, ultimately upholding the integrity and value of the generated data.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Citramalic Acid
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a foundation of safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of citramalic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are synthesized from authoritative safety data sheets and general hazardous waste management principles.
Part 1: Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is essential. This compound (C₅H₈O₅) is a white, crystalline powder.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7]
Key Hazards:
-
Inhalation: May cause respiratory tract irritation.[2][4][8]
-
Ingestion: May be harmful if swallowed and cause irritation of the digestive tract.[4][8]
The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[8] There is currently no specific information available regarding its carcinogenicity, mutagenicity, or ecological impact.[1][9]
Table 1: this compound Hazard Summary
| Hazard Category | GHS Classification | Description |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling or preparing this compound for disposal.
Essential PPE:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., PVC or other plastic material) and clothing to prevent skin exposure.[8][9]
-
Respiratory Protection: If there is a risk of generating dust, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed. Use a NIOSH/MSHA-approved respirator.[9]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[8][9][10]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
Facilities should be equipped with an eyewash station and a safety shower.[8]
Part 3: Disposal Workflow and Procedures
The disposal of this compound must comply with federal, state, and local regulations.[9] It should be treated as a hazardous chemical waste. The following workflow provides a logical decision-making process for its disposal.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Determine if the this compound waste is in its pure solid form, in a solution, or mixed with other chemicals. This is a critical first step as this compound is an acid and must not be mixed with incompatible materials like bases or strong oxidizing agents.[9][11]
-
Container Selection:
-
Place solid this compound waste into a designated, sealable, and clearly labeled solid waste container.[10]
-
For solutions of this compound, use a robust, leak-proof container, preferably plastic, that is compatible with acidic waste.[12] Ensure the container has a secure screw-top cap.[11]
-
Never use a metal container for acidic waste.[11]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area must be at or near the point of waste generation.[12]
-
Ensure the container is kept closed at all times except when adding waste.[12][13]
-
Store acids and bases separately.[11] Keep this compound waste away from incompatible substances like strong oxidizing agents.[9]
-
-
Disposal of Small Spills:
-
Final Disposal:
-
Do NOT dispose of this compound down the drain. [13][14] Although some dilute acids may be approved for drain disposal, the lack of complete toxicological and environmental data for this compound makes this an unsafe practice.[14]
-
Do NOT dispose of this compound in the regular trash. [14] As an identified irritant, it does not meet the criteria for non-hazardous solid waste.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) or equivalent department.[12][13] They are responsible for ensuring the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).[9][15]
-
-
Empty Container Disposal:
Part 4: Regulatory Framework
The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] While this compound is not specifically listed by name as a hazardous waste, it may be classified as such based on its characteristics.[12] Given its acidic nature, a solution of this compound could potentially be considered a D002 corrosive hazardous waste if its pH is less than or equal to 2.[17] However, the most prudent approach, based on its GHS classification as an irritant, is to manage all forms of this compound waste as hazardous.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and responsible laboratory management.
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Navigating the Safe Handling of Citramalic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, field-tested safety and operational protocols for handling citramalic acid. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment: Understanding the Risks of this compound
This compound, a dicarboxylic acid, presents as a fine crystalline powder.[1] While not classified as a highly hazardous substance by OSHA, it poses significant irritation risks upon contact.[1] The primary hazards associated with this compound are:
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[1]
The toxicological properties of this compound have not been fully investigated, warranting a cautious approach and strict adherence to the protective measures outlined below.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following provides a detailed breakdown of required and recommended equipment, grounded in established safety standards.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to provide a complete seal around the eyes, protecting against dust particles and potential splashes. Standard safety glasses with side shields may not offer sufficient protection. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin contact. While specific permeation data for this compound is limited, general chemical resistance charts for organic acids indicate that Nitrile and Neoprene gloves offer reliable protection for incidental contact.[2][3] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | A standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. |
Respiratory Protection: A Conditional Requirement
The need for respiratory protection is dictated by the potential for airborne dust generation.
-
Operations with Low Dust Potential: For tasks such as weighing small quantities in a well-ventilated area where dust generation is minimal, a respirator may not be required.
-
Operations with High Dust Potential: When handling larger quantities, or if the process generates visible dust, respiratory protection is necessary. A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement to protect against irritating dusts.[2] For situations with higher concentrations of airborne particles, a half-mask or full-facepiece respirator with P100 particulate filters should be considered.
The following workflow provides a logical approach to determining the appropriate level of respiratory protection.
Figure 1. Decision workflow for selecting appropriate respiratory protection when handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow
Handling Procedures
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust dispersion.[2]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1] |
Spill Response
-
Minor Spills: For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the spill area with soap and water.
-
Major Spills: In the case of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.
Disposal Plan
The disposal of this compound and its waste must comply with all local, state, and federal regulations.
-
Waste Classification: Based on EPA guidelines, a chemical waste is considered hazardous for corrosivity if it has a pH less than or equal to 2 or greater than or equal to 12.5.[4] As a weak organic acid, solutions of this compound may not meet this criterion. However, it is the responsibility of the waste generator to make a hazardous waste determination.
-
Non-Hazardous Disposal: If it is determined that the this compound waste is not hazardous, it may be permissible to neutralize it and dispose of it down the sanitary sewer with copious amounts of water.
-
Neutralization Protocol: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic waste, with stirring, until the pH is between 6.0 and 8.0. This process should be conducted in a fume hood.
-
-
Hazardous Waste Disposal: If the waste is determined to be hazardous, or if you are uncertain, it must be collected in a clearly labeled, compatible waste container. Contact your institution's hazardous waste management service for pickup and disposal. Do not mix with other waste streams unless compatibility is confirmed.
Conclusion: Fostering a Proactive Safety Culture
This guide provides a comprehensive framework for the safe handling and disposal of this compound. By understanding the underlying hazards and implementing these procedural steps, researchers and laboratory personnel can significantly minimize their risk of exposure and ensure a safe and compliant working environment. Continuous review of these procedures and ongoing safety training are essential components of a robust laboratory safety program.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-(+)-Citramalic acid, 98+%. Retrieved from [Link]
-
University of Washington. (n.d.). STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
